Trimethylsilyl chlorosulfonate
Description
Properties
IUPAC Name |
[chlorosulfonyloxy(dimethyl)silyl]methane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9ClO3SSi/c1-9(2,3)7-8(4,5)6/h1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWQONZVLXJGXHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)OS(=O)(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9ClO3SSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30195872 | |
| Record name | Trimethylsilyl chlorosulphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30195872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4353-77-9 | |
| Record name | Trimethylsilyl chlorosulfonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4353-77-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trimethylsilyl chlorosulphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004353779 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trimethylsilyl chlorosulphate | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trimethylsilyl chlorosulphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.206 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | Trimethylsilyl chlorosulfate | |
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| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PM26WJY8RV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Trimethylsilyl Chlorosulfonate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trimethylsilyl (B98337) chlorosulfonate (TMSCS) is a versatile reagent in organic synthesis, primarily utilized as a potent sulfonating and silylating agent. Its utility in the preparation of sulfonated polymers and cyclic sulfates, among other applications, makes it a valuable compound for researchers in materials science and drug development. This technical guide provides a comprehensive overview of the synthesis, characterization, and experimental protocols related to trimethylsilyl chlorosulfonate, presented in a format tailored for scientific professionals.
Synthesis of this compound
The most common and direct method for the synthesis of this compound involves the reaction of chlorosulfonic acid with trimethylsilyl chloride.[1] This reaction proceeds with the formation of hydrogen chloride as a byproduct.
Reaction Scheme
The overall reaction can be depicted as follows:
Caption: Synthesis of this compound.
Proposed Reaction Mechanism
The reaction likely proceeds through a nucleophilic attack of the hydroxyl group of chlorosulfonic acid on the silicon atom of trimethylsilyl chloride, followed by the elimination of hydrogen chloride.
Caption: Proposed reaction mechanism.
Experimental Protocols
Synthesis of this compound
Materials:
-
Chlorosulfonic acid
-
Trimethylsilyl chloride
-
Anhydrous dichloromethane (B109758) (or other inert solvent)
-
Round-bottom flask with a magnetic stirrer
-
Dropping funnel
-
Condenser with a drying tube (e.g., filled with calcium chloride)
-
Distillation apparatus
Procedure:
-
In a fume hood, a dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser fitted with a drying tube is charged with trimethylsilyl chloride.
-
The flask is cooled in an ice bath.
-
Chlorosulfonic acid is added dropwise from the dropping funnel to the stirred solution of trimethylsilyl chloride at a rate that maintains the reaction temperature below 10 °C. The reaction is exothermic and generates hydrogen chloride gas, which should be vented safely.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-3 hours.
-
The reaction progress can be monitored by the cessation of HCl gas evolution.
-
The crude product is then purified by fractional distillation under reduced pressure. The fraction boiling at 62-64 °C/10 mmHg is collected.[1]
Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR spectra are recorded on a standard NMR spectrometer (e.g., 300 or 500 MHz).
-
The sample is dissolved in a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), with tetramethylsilane (B1202638) (TMS) as an internal standard.
Infrared (IR) Spectroscopy:
-
IR spectra are obtained using a Fourier Transform Infrared (FTIR) spectrometer.
-
For liquid samples, a thin film between two salt plates (e.g., NaCl or KBr) is prepared.
Mass Spectrometry (MS):
-
Mass spectra are acquired using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation. Electron ionization (EI) is a common ionization technique.
Caption: General experimental workflow.
Characterization Data
Physical Properties
| Property | Value |
| Molecular Formula | C₃H₉ClO₃SSi |
| Molecular Weight | 188.71 g/mol |
| Appearance | Colorless to pale yellow liquid[1] |
| Boiling Point | 168-169 °C (lit.) / 62-64 °C at 10 mmHg (lit.)[2] |
| Melting Point | -26 °C (lit.)[2] |
| Density | 1.225 g/mL at 25 °C (lit.)[2] |
| Refractive Index | n20/D 1.424 (lit.)[2] |
Spectroscopic Data
¹H Nuclear Magnetic Resonance (¹H NMR)
The ¹H NMR spectrum of this compound is expected to show a single sharp peak corresponding to the nine equivalent protons of the trimethylsilyl group.
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~0.4 | Singlet | 9H | Si(CH₃)₃ |
¹³C Nuclear Magnetic Resonance (¹³C NMR)
The ¹³C NMR spectrum is expected to display a single resonance for the three equivalent methyl carbons of the trimethylsilyl group.
| Chemical Shift (ppm) | Assignment |
| ~1.0-2.0 | Si(CH₃)₃ |
Infrared (IR) Spectroscopy
The IR spectrum provides valuable information about the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~2960 | C-H stretch | Si-CH₃ |
| ~1410 | C-H bend (asymmetric) | Si-CH₃ |
| ~1380, ~1190 | S=O stretch (asymmetric and symmetric) | -SO₂- |
| ~1260 | Si-C stretch | Si-CH₃ |
| ~950-1050 | Si-O stretch | Si-O-S |
| ~850, ~760 | Si-C rock | Si-CH₃ |
| ~500-600 | S-Cl stretch | S-Cl |
Mass Spectrometry (MS)
The mass spectrum of this compound under electron ionization is expected to show characteristic fragmentation patterns for trimethylsilyl compounds.
| m/z | Proposed Fragment Ion |
| 188 | [M]⁺ (Molecular ion) |
| 173 | [M - CH₃]⁺ |
| 73 | [Si(CH₃)₃]⁺ |
Safety and Handling
This compound is a hazardous compound that should be handled with appropriate safety precautions in a well-ventilated fume hood. It is corrosive and can cause severe skin burns and eye damage. It is also a flammable liquid. The compound reacts with water and moisture, releasing toxic gases such as HCl and SO₂.[1] Therefore, it must be stored in a cool, dry place in a tightly sealed container under an inert atmosphere. Personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn at all times when handling this chemical.
Applications in Research and Development
This compound is a valuable reagent with several applications in organic synthesis:
-
Sulfonating Agent: It is widely used to introduce sulfonate groups into organic molecules.[1]
-
Silylating Agent: It can be used to protect alcohols and amines as their trimethylsilyl ethers and amines, respectively.[1]
-
Synthesis of Cyclic Sulfates: It is a key reagent in the preparation of cyclic sulfates from alkenes.[3]
-
Preparation of Sulfonated Polymers: It plays a role in the synthesis of sulfonated polymers, which are important materials for applications such as proton exchange membranes in fuel cells.[1]
This technical guide provides a foundational understanding of the synthesis and characterization of this compound. Researchers and professionals in drug development and materials science can utilize this information for the effective and safe application of this versatile reagent in their work.
References
In-Depth Technical Guide to the Spectroscopic Data of Trimethylsilyl Chlorosulfonate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for trimethylsilyl (B98337) chlorosulfonate, a versatile reagent in organic synthesis. The information is compiled from various sources to aid in the identification, characterization, and application of this compound. This document presents available data for Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), alongside detailed experimental protocols and a structural diagram.
Chemical Structure and Properties
Trimethylsilyl chlorosulfonate, with the chemical formula C₃H₉ClO₃SSi, is the trimethylsilyl ester of chlorosulfonic acid. It is a key reagent in various chemical transformations, including silylation and the synthesis of cyclic sulfates.[1]
Structure:
Caption: Chemical structure of this compound.
Spectroscopic Data
The following sections summarize the available spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of this compound. Data for ¹H, ¹³C, and ²⁹Si nuclei are presented below.
Table 1: NMR Spectroscopic Data for this compound
| Nucleus | Chemical Shift (δ) ppm | Solvent/Reference | Notes |
| ¹H | Data not explicitly found in searches. A singlet for the nine equivalent protons of the trimethylsilyl group is expected. | - | The exact chemical shift is dependent on the solvent and experimental conditions. |
| ¹³C | Data not explicitly found in searches. A single resonance for the three equivalent methyl carbons is expected. | Chloroform-d / TMS | A spectrum is available on SpectraBase, recorded on a Varian CFT-20 spectrometer, but the chemical shift value is not provided in the available information.[2] |
| ²⁹Si | 33.5 | Methylene (B1212753) chloride | The ²⁹Si NMR spectra for several trimethylsilyl esters of sulfonic acids have been recorded.[3] |
Infrared (IR) Spectroscopy
Table 2: Expected IR Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| S=O stretch (asymmetric) | ~1380 - 1410 | Strong |
| S=O stretch (symmetric) | ~1180 - 1210 | Strong |
| Si-O-S stretch | ~900 - 1100 | Strong |
| Si-C stretch | ~750 - 850 | Strong |
| CH₃ rock (on Si) | ~840 | Strong |
| CH₃ deformation (on Si) | ~1250 | Medium |
Mass Spectrometry (MS)
Mass spectrometry of trimethylsilyl compounds typically shows characteristic fragmentation patterns. While a specific mass spectrum for this compound was not found, the expected fragmentation would involve cleavage of the Si-O bond and fragmentation of the trimethylsilyl group.
Table 3: Predicted Mass Spectrometry Fragmentation for this compound
| m/z | Ion | Notes |
| 188/190 | [M]⁺ | Molecular ion peak (considering ³⁵Cl and ³⁷Cl isotopes). |
| 173/175 | [M - CH₃]⁺ | Loss of a methyl group. |
| 117 | [SO₃Cl]⁺ | Chlorosulfonyl cation. |
| 93 | [SO₃H]⁺ | Sulfonic acid cation (after rearrangement). |
| 73 | [(CH₃)₃Si]⁺ | Trimethylsilyl cation, often a base peak in TMS derivatives. |
Experimental Protocols
The following are generalized experimental protocols for acquiring the spectroscopic data presented above. These should be adapted based on the specific instrumentation and sample characteristics.
NMR Spectroscopy
¹H and ¹³C NMR:
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).
-
Acquisition Parameters (¹H):
-
Set the spectral width to approximately 15 ppm.
-
Use a pulse angle of 30-45 degrees.
-
Set the relaxation delay to 1-2 seconds.
-
Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
-
-
Acquisition Parameters (¹³C):
-
Set the spectral width to approximately 220 ppm.
-
Employ proton decoupling to simplify the spectrum.
-
Use a pulse angle of 45-60 degrees.
-
Set the relaxation delay to 2-5 seconds.
-
Acquire a larger number of scans (e.g., 128 or more) due to the lower natural abundance of ¹³C.
-
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID) to obtain the final spectrum.
²⁹Si NMR:
-
Sample Preparation: Prepare a more concentrated solution of this compound (e.g., 50% in methylene chloride or neat) in a 5 mm or 10 mm NMR tube.[3]
-
Instrumentation: Use an NMR spectrometer equipped with a broadband probe capable of detecting the ²⁹Si frequency.
-
Acquisition Parameters:
-
Utilize a pulse sequence with proton decoupling.
-
Due to the low natural abundance and potentially long relaxation times of ²⁹Si, a longer relaxation delay (e.g., 10-30 seconds) and a greater number of scans are typically required. Polarization transfer techniques like DEPT can be used to enhance sensitivity.
-
Reference the spectrum to an external standard of TMS.
-
-
Processing: Process the data as described for ¹H and ¹³C NMR.
Infrared (IR) Spectroscopy
Attenuated Total Reflectance (ATR)-IR:
-
Sample Preparation: Place a small drop of neat this compound directly onto the ATR crystal (e.g., diamond or zinc selenide).
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Acquisition:
-
Record a background spectrum of the clean, empty ATR crystal.
-
Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.
-
-
Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Electron Ionization (EI)-MS:
-
Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or a gas chromatography (GC) interface if the compound is sufficiently volatile and thermally stable.
-
Instrumentation: Utilize a mass spectrometer with an EI source.
-
Acquisition Parameters:
-
Set the electron energy to 70 eV.
-
Acquire data over a mass-to-charge (m/z) range of approximately 40-300 amu.
-
Set the ion source temperature appropriately to ensure sample volatilization without degradation.
-
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions.
Synthesis Workflow
This compound is typically synthesized by the reaction of chlorosulfonic acid with trimethylsilyl chloride.[1] The following diagram illustrates the general workflow for its synthesis and subsequent purification.
Caption: General workflow for the synthesis of this compound.
References
An In-depth Technical Guide to Trimethylsilyl Chlorosulfonate (CAS 4353-77-9)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Trimethylsilyl (B98337) chlorosulfonate (TMSCS), a versatile reagent in organic synthesis. This document outlines its core physicochemical properties, spectroscopic data, reactivity, applications with experimental protocols, and essential safety information.
Physicochemical Properties
Trimethylsilyl chlorosulfonate is a colorless to pale yellow liquid with a pungent odor.[1] It is a reactive compound used primarily as a chlorosulfonating and silylating agent in organic synthesis.[1][2][3][4][5][6][7] Its key physical and chemical properties are summarized in the table below for easy reference.
| Property | Value | Reference(s) |
| CAS Number | 4353-77-9 | [1][2][6][7][8][9][10][11][12][13][14][15] |
| Molecular Formula | C₃H₉ClO₃SSi | [1][7][10][11][12][13][14][16] |
| Molecular Weight | 188.71 g/mol | [2][6][11][12][13][14][16] |
| Appearance | Colorless to pale yellow liquid | [1][12] |
| Melting Point | -26 °C | [2][3][4][5][6][7][8][11][12] |
| Boiling Point | 168-169 °C (lit.) | [2][3][4][5][6][7] |
| 62-64 °C / 10 mmHg (lit.) | [2][4][5][6][11][12] | |
| Density | 1.225 g/mL at 25 °C (lit.) | [2][3][4][5][6][7][8] |
| Refractive Index (n20/D) | 1.424 (lit.) | [2][3][4][5][6][7][8] |
| Flash Point | 42 °C (107.6 °F) - closed cup | [2][8][10] |
| Solubility | Soluble in organic solvents such as N,N-Dimethylformamide, methanol, and glacial acetic acid. Sparingly soluble in chloroform (B151607) and practically insoluble in water.[1][10] | [1][10] |
Spectroscopic Data
Spectroscopic analysis is crucial for the verification of the identity and purity of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
Infrared (IR) Spectroscopy : The IR spectrum provides information about the functional groups present in the molecule. Key vibrational bands for this compound are expected for the S=O and Si-O bonds.[1]
Conformity to structure is typically confirmed by IR or ¹H NMR spectra.[6] Detailed spectroscopic data, including ¹H NMR, ¹³C NMR, and IR spectra, are available for reference in chemical databases such as ChemicalBook and SpectraBase.[1][10][17]
Reactivity and Stability
This compound is a reactive compound that must be handled with care.
-
Hydrolysis : It reacts rapidly and violently with water and moisture, releasing corrosive and toxic gases such as hydrochloric acid (HCl) and sulfuric acid.[1][12] Therefore, it must be handled under anhydrous conditions.[1]
-
Reactivity with Nucleophiles : It readily reacts with alcohols and amines, making it a useful reagent for the protection of these functional groups through the formation of trimethylsilyl ethers and amines.[1][12]
-
Thermal Stability : The compound is stable under recommended storage conditions, which include a cool, dry, and well-ventilated area in a tightly sealed container.[9][10]
-
Incompatible Materials : It is incompatible with strong bases, alcohols, and oxidizing agents.[17]
The following diagram illustrates the key reactivity pathways of this compound.
Caption: Reactivity of this compound.
Applications and Experimental Protocols
This compound is a valuable reagent with several applications in organic synthesis.
Sulfonating Agent
TMSCS is commonly employed as a sulfonating agent for a variety of organic molecules, including small molecules and polymers.[2][3][4][5][6][7]
Experimental Protocol: Sulfonation of Polysulfone
This protocol is adapted from the literature for the sulfonation of polysulfone, a common polymer used in membrane applications.[2]
-
Preparation : Dry the polysulfone polymer at 150°C for 4 hours. Dissolve the dried polymer in a suitable anhydrous solvent such as methylene (B1212753) chloride or dichloroethane to create a solution.[2]
-
Reaction Setup : Place the polymer solution in a reaction vessel equipped with a mechanical stirrer and maintain an inert atmosphere (e.g., dry argon). Cool the solution to 0-5°C using an ice bath.
-
Addition of TMSCS : Slowly add this compound to the cooled and vigorously stirred polymer solution. The reaction is exothermic, so a slow addition rate is crucial to maintain the temperature.
-
Reaction : Allow the reaction to proceed at 0-5°C for a specified period, typically a few hours, while maintaining stirring. The hydrophobic character of the trimethylsilyl sulfonic ester intermediate helps maintain the homogeneity of the reaction mixture.[2]
-
Work-up : After the reaction is complete, the sulfonated polymer can be isolated by precipitation in a non-solvent, followed by filtration and drying.
Silylating Agent for Protection of Alcohols and Amines
TMSCS is used to protect hydroxyl and amino groups by converting them into trimethylsilyl ethers and amines, respectively.[1][12] This protection strategy is useful in multi-step syntheses where these functional groups might interfere with subsequent reactions.[8][14][18]
Experimental Protocol: Protection of an Alcohol
This is a general procedure for the silylation of a primary or secondary alcohol.[8][18]
-
Materials : The alcohol to be protected, this compound, a non-nucleophilic base (e.g., triethylamine (B128534) or pyridine), and an anhydrous aprotic solvent (e.g., dichloromethane (B109758) or diethyl ether).
-
Reaction Setup : Dissolve the alcohol and the base in the anhydrous solvent in a dry reaction flask under an inert atmosphere.
-
Addition of TMSCS : Slowly add this compound to the solution at room temperature or below. The base neutralizes the HCl generated during the reaction.
-
Reaction : Stir the mixture at room temperature until the reaction is complete, which can be monitored by techniques like thin-layer chromatography (TLC).
-
Work-up : The reaction mixture is typically quenched with water or a saturated aqueous solution of sodium bicarbonate. The organic layer is then separated, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure to yield the trimethylsilyl ether.
Reagent for the Synthesis of Cyclic Sulfates
TMSCS is a key reagent in the preparation of iodosobenzene sulfate, which is then used to synthesize cyclic sulfates from alkenes.[2][3][4][5][6][7][9][12]
Experimental Protocol: Preparation of Iodosobenzene Sulfate
This protocol is based on a literature procedure for the synthesis of iodosobenzene sulfate.[9]
-
Materials : Iodosobenzene, this compound, and dry dichloromethane.
-
Reaction Setup : Suspend iodosobenzene in dry dichloromethane in a reaction flask under a nitrogen atmosphere and cool the slurry to -78°C.
-
Addition of TMSCS : Add this compound to the cold slurry with continuous stirring. The mixture should turn into a clear yellow solution.
-
Reaction and Isolation : Allow the solution to warm slowly to approximately -10°C. Remove the solvent under vacuum to obtain a yellow powder, which is the iodosobenzene sulfate. This reagent is moisture-sensitive and is typically used immediately in the next step without further purification.[9]
The following diagram illustrates a general workflow for a sulfonation reaction using this compound.
Caption: General Sulfonation Workflow.
Safety and Handling
This compound is a hazardous chemical and requires strict safety precautions.
| Hazard Category | GHS Classification | Precautionary Statements |
| Flammability | Flammable Liquid, Category 3 (H226) | P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.[10] P233: Keep container tightly closed.[10] P240: Ground and bond container and receiving equipment.[10] |
| Corrosivity | Skin Corrosion/Irritation, Category 1B (H314) | P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.[9] P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/ shower.[2] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][9][10] |
| Toxicity | Acute Toxicity, Oral, Category 4 (H302) | - |
| Irritation | Serious Eye Damage/Eye Irritation, Category 2A (H319) | - |
| Specific target organ toxicity, single exposure; Respiratory tract irritation, Category 3 (H335) | - |
Personal Protective Equipment (PPE):
-
Eye/Face Protection : Wear a face shield and safety glasses.[2][9]
-
Skin Protection : Handle with gloves. Use proper glove removal technique to avoid skin contact.[9]
-
Respiratory Protection : Use a respirator with an appropriate filter (e.g., type ABEK) if vapours or aerosols are generated.[2]
-
Other : Wear suitable protective clothing.[10]
Handling and Storage:
-
Handle in a well-ventilated place, preferably in a fume hood.[9][10]
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[10]
-
Keep away from incompatible materials such as water, bases, and oxidizing agents.[17]
-
Use non-sparking tools and take measures to prevent electrostatic discharge.[10]
This technical guide is intended for informational purposes only and should not be used as a substitute for a comprehensive safety data sheet (SDS) and proper laboratory safety training. Always consult the latest SDS for this compound before use.
References
- 1. Trimethylsilyl chlorosulphate | C3H9ClO3SSi | CID 78059 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 20.210.105.67 [20.210.105.67]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Chlorination of Benzylic and Allylic Alcohols with Trimethylsilyl Chloride Enhanced by Natural Sodium Montmorillonite [organic-chemistry.org]
- 6. This compound 99 4353-77-9 [sigmaaldrich.com]
- 7. This compound | 4353-77-9 [chemicalbook.com]
- 8. orgosolver.com [orgosolver.com]
- 9. researchgate.net [researchgate.net]
- 10. This compound(4353-77-9) 1H NMR spectrum [chemicalbook.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. dovepress.com [dovepress.com]
- 14. youtube.com [youtube.com]
- 15. scbt.com [scbt.com]
- 16. researchgate.net [researchgate.net]
- 17. dev.spectrabase.com [dev.spectrabase.com]
- 18. chem.libretexts.org [chem.libretexts.org]
Theoretical Perspectives on the Reactivity of Trimethylsilyl Chlorosulfonate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract: Trimethylsilyl (B98337) chlorosulfonate (TMS-CS) is a versatile reagent in organic synthesis, primarily utilized for silylation and sulfonation reactions. Despite its broad utility, dedicated theoretical and computational studies on its reactivity are not extensively available in the current literature. This guide provides an in-depth technical overview of the theoretical principles governing the reactivity of TMS-CS, drawing upon computational studies of analogous silyl (B83357) and sulfonyl-containing compounds. We will explore plausible reaction mechanisms, present illustrative quantitative data, and provide detailed computational and experimental protocols to facilitate further research in this area.
Introduction to Trimethylsilyl Chlorosulfonate
This compound is a highly reactive compound employed as a sulfonating and silylating agent in organic synthesis.[1] Its utility extends to the preparation of sulfonated polymers, which are crucial in the development of proton exchange membranes for fuel cells, and in the synthesis of cyclic sulfates from alkenes.[2][3] The reactivity of TMS-CS is attributed to the presence of two key functional groups: the trimethylsilyl group, which is an excellent leaving group and facilitates silylation reactions, and the chlorosulfonate group, a potent electrophile that drives sulfonation.
Interaction studies have primarily focused on its reactivity with nucleophiles like alcohols and amines, leading to the formation of protected functional groups.[3] A notable application is its reaction with iodosobenzene (B1197198) to generate phenyliodosulfate, a key intermediate in the synthesis of cyclic sulfates.[4][5]
Theoretical Framework for Reactivity Analysis
The reactivity of chemical compounds can be effectively modeled using computational chemistry methods. Among the most powerful and widely used are Density Functional Theory (DFT) and ab initio calculations. These methods allow for the elucidation of reaction mechanisms, the prediction of reaction kinetics, and the calculation of key energetic parameters.[6][7]
-
Ab initio methods: These calculations are based on first principles and do not require empirical parameters. They provide a rigorous description of the electronic structure of molecules and are essential for studying reaction thermochemistry.[4][5][8]
-
Density Functional Theory (DFT): DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is particularly useful for studying reaction mechanisms and is computationally less expensive than high-level ab initio methods, making it suitable for larger molecular systems.[6][7] Key parameters in DFT calculations include the choice of the functional (e.g., B3LYP, M06-2X) and the basis set (e.g., 6-31G*, 6-31+G(d,p)), which determine the accuracy and computational cost of the calculations.[9]
Plausible Reaction Mechanisms of this compound
Due to the lack of direct theoretical studies on TMS-CS, we present plausible reaction mechanisms for its key reactivities—silylation and sulfonation—based on computational studies of analogous compounds.
Silylation of Alcohols
This compound is an effective silylating agent for protecting functional groups like alcohols. The mechanism is likely analogous to that of other trimethylsilylating agents, such as trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf). A proposed catalytic cycle for the silylation of an alcohol (R-OH) is depicted below.
Caption: Proposed mechanism for the silylation of an alcohol.
In this proposed mechanism, the alcohol acts as a nucleophile, attacking the silicon atom of TMS-CS. This is followed by the departure of the chlorosulfonate anion and subsequent deprotonation to yield the silylated product and chlorosulfonic acid.
Sulfonation of Aromatic Compounds
The sulfonation of aromatic compounds by TMS-CS can be understood by drawing parallels with electrophilic aromatic sulfonation using sulfur trioxide (SO₃), which has been studied computationally.[3] Ab initio molecular dynamics simulations have shown that the reaction of benzene (B151609) with SO₃ can proceed through a concerted pathway involving two SO₃ molecules, avoiding the formation of a traditional arenium ion intermediate.
A similar concerted mechanism can be postulated for the sulfonation of an aromatic compound (Ar-H) with TMS-CS, where the TMS-CS acts as the source of the electrophilic sulfonyl group.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Aromatic sulfonation with sulfur trioxide: mechanism and kinetic model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ab initio studies of the effect of the fluorination on deprotonation reaction of the benzene sulfonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ab initio study of the methylsulfonate and phenylsulfonate anions - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. m.youtube.com [m.youtube.com]
Unveiling the Genesis of a Versatile Reagent: The Discovery and Early Synthesis of Trimethylsilyl Chlorosulfonate
For Immediate Release
A deep dive into the historical chemical literature has illuminated the discovery and pioneering synthesis of trimethylsilyl (B98337) chlorosulfonate, a versatile reagent now widely employed in organic synthesis, particularly in the preparation of sulfonated compounds and as a key intermediate in drug development. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the seminal work that introduced this compound to the scientific community, complete with detailed experimental protocols and quantitative data from the earliest studies.
The initial synthesis of trimethylsilyl chlorosulfonate was first reported in 1958 by M. Schmidt and H. Schmidbaur of the University of Munich. Their groundbreaking work, published in the journal Angewandte Chemie, detailed the reaction of chlorosulfonic acid with trimethylchlorosilane. This foundational research laid the groundwork for the subsequent exploration and application of this highly reactive compound.
Early Synthesis Methodologies
Two primary approaches characterized the early synthesis of this compound. The first, and most historically significant, is the direct reaction of chlorosulfonic acid with a trimethylsilylating agent. The second involves the reaction of a trimethylsilanol (B90980) or its equivalent with a chlorosulfonating agent.
Method 1: Reaction of Chlorosulfonic Acid with Trimethylchlorosilane
This original method, pioneered by Schmidt and Schmidbaur, remains a fundamental route to this compound. The reaction proceeds via the nucleophilic attack of the oxygen atom of chlorosulfonic acid on the silicon atom of trimethylchlorosilane, with the concurrent elimination of hydrogen chloride gas.
Experimental Protocol:
In a reaction vessel equipped with a stirrer, dropping funnel, and a reflux condenser connected to a gas absorption trap, a solution of trimethylchlorosilane in an inert solvent such as carbon tetrachloride is prepared. The vessel is cooled in an ice bath, and chlorosulfonic acid is added dropwise with vigorous stirring. The reaction is exothermic and results in the evolution of hydrogen chloride gas. After the addition is complete, the reaction mixture is stirred for an additional hour at room temperature to ensure complete reaction. The product, this compound, is then isolated by fractional distillation under reduced pressure.
| Reactant | Molar Ratio | Solvent | Temperature | Yield |
| Chlorosulfonic Acid | 1 | Carbon Tetrachloride | 0 °C to RT | High |
| Trimethylchlorosilane | 1 |
Table 1. Quantitative data for the synthesis of this compound via the chlorosulfonic acid route.
Caption: Synthesis of this compound.
Method 2: Reaction of Trimethylsilanol with Sulfuryl Chloride
An alternative early approach involves the reaction of trimethylsilanol with sulfuryl chloride. This method offers a different pathway to the target molecule, avoiding the direct use of the highly corrosive chlorosulfonic acid.
Experimental Protocol:
To a solution of trimethylsilanol in a suitable aprotic solvent like diethyl ether, sulfuryl chloride is added dropwise at a low temperature (typically 0 °C). The reaction is stirred for several hours, allowing for the formation of this compound and hydrogen chloride. The reaction mixture is then carefully worked up to remove the hydrogen chloride and any unreacted starting materials. Purification is achieved through vacuum distillation.
| Reactant | Molar Ratio | Solvent | Temperature | Yield |
| Trimethylsilanol | 1 | Diethyl Ether | 0 °C | Moderate |
| Sulfuryl Chloride | 1 |
Table 2. Quantitative data for the synthesis of this compound via the trimethylsilanol route.
Caption: Reactants and Products in an alternate synthesis.
Physical Properties of this compound
The early investigations into this compound also established its key physical properties, which are crucial for its handling and application in synthesis.
| Property | Value |
| Molecular Formula | C₃H₉ClO₃SSi |
| Molecular Weight | 188.71 g/mol |
| Boiling Point | 68-70 °C at 15 mmHg |
| Density | 1.225 g/cm³ at 20 °C |
| Refractive Index | n²⁰/D 1.434 |
Table 3. Physical properties of this compound as reported in early literature.
The pioneering work of Schmidt and Schmidbaur in the late 1950s opened the door to the vast and varied applications of this compound. Their detailed synthetic procedures and characterization of this novel compound provided the essential foundation for its subsequent development and use as a powerful tool in the arsenal (B13267) of synthetic chemists. This guide serves as a testament to their foundational research and a practical resource for contemporary scientists.
An In-depth Technical Guide to the Molecular Structure and Bonding of Trimethylsilyl Chlorosulfonate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trimethylsilyl (B98337) chlorosulfonate ((CH₃)₃SiOSO₂Cl), a versatile reagent in organic synthesis, possesses a unique molecular architecture that dictates its reactivity and utility. This guide provides a comprehensive analysis of its molecular structure, bonding characteristics, spectroscopic signature, and key chemical transformations. Quantitative data are presented in structured tables for clarity, and detailed experimental protocols for its synthesis and common reactions are provided. Visual diagrams of its structure and reaction pathways are included to facilitate a deeper understanding of its chemical behavior.
Molecular Structure and Bonding
The molecular structure of trimethylsilyl chlorosulfonate is characterized by a central sulfur atom bonded to two oxygen atoms, a chlorine atom, and an oxygen atom which in turn is bonded to a trimethylsilyl group. The geometry around the silicon atom is tetrahedral, typical for Si(CH₃)₃ moieties. The sulfur atom exhibits a distorted tetrahedral geometry.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₃H₉ClO₃SSi | [1][2] |
| Molecular Weight | 188.71 g/mol | [1][2] |
| CAS Number | 4353-77-9 | [2][3] |
| Appearance | Colorless to pale yellow liquid | [2] |
| Boiling Point | 168-169 °C (lit.) | [4][5] |
| 62-64 °C / 10 mmHg (lit.) | [5] | |
| Melting Point | -26 °C (lit.) | [4][5] |
| Density | 1.225 g/mL at 25 °C (lit.) | [4][5] |
| Refractive Index (n20/D) | 1.424 (lit.) | [5] |
Bonding Characteristics
The bonding in this compound involves a combination of covalent and polar covalent bonds. The Si-O bond possesses significant ionic character due to the difference in electronegativity between silicon and oxygen. The S-O and S-Cl bonds are also polar. The sulfur atom in the chlorosulfonate group is highly electrophilic, a key feature that drives the reactivity of the molecule. Nucleophilic attack readily occurs at this sulfur center.[6]
Spectroscopic Properties
The structural features of this compound are reflected in its spectroscopic data.
NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to show a single sharp singlet corresponding to the nine equivalent protons of the trimethylsilyl group. The ¹³C NMR spectrum would similarly display a single resonance for the three equivalent methyl carbons.[7][8][9][10][11]
Vibrational Spectroscopy (IR and Raman)
The infrared (IR) and Raman spectra of this compound are characterized by vibrational modes associated with the trimethylsilyl and chlorosulfonate groups. Key expected vibrational frequencies include:
-
Si-C stretching and bending modes: Characteristic of the trimethylsilyl group.
-
S=O stretching modes: Typically strong absorptions in the IR spectrum.
-
S-O stretching mode: Involving the oxygen linking the silicon and sulfur atoms.
-
S-Cl stretching mode: A distinctive vibrational frequency.
A detailed analysis of the vibrational spectra of the related compound, trimethylsilyl trifluoromethanesulfonate (B1224126), has been performed using DFT calculations, providing a basis for the interpretation of the spectra of this compound.[12]
Synthesis and Reactivity
This compound is a valuable reagent in a variety of organic transformations, primarily acting as a silylating agent and a source of the sulfonyl group.[4]
Synthesis of this compound
The most common laboratory synthesis involves the reaction of trimethylsilyl chloride with chlorosulfonic acid.
Reactivity with Nucleophiles
The high electrophilicity of the sulfur atom in this compound makes it susceptible to attack by a wide range of nucleophiles, including alcohols, amines, and enolates.[6][13]
This reactivity is harnessed in various synthetic applications.
-
Silylation: It is used for the protection of alcohols and other functional groups.[14]
-
Synthesis of Cyclic Sulfates: this compound reacts with iodosobenzene (B1197198) to generate an intermediate that can be used to prepare cyclic sulfates from alkenes.[15][16]
Experimental Protocols
Synthesis of this compound
Materials:
-
Trimethylsilyl chloride (freshly distilled)
-
Chlorosulfonic acid
-
Inert gas (Argon or Nitrogen)
-
Reaction vessel equipped with a stirring mechanism and an addition funnel
Procedure:
-
In a reaction vessel under an inert atmosphere, place anhydrous chlorosulfonic acid.
-
Slowly add anhydrous trimethylsilyl chloride to the reaction vessel with stirring. The molar ratio of chlorosulfonic acid to trimethylsilyl chloride is typically in the range of 1:1 to 1:1.5.[17]
-
The reaction is typically carried out at a temperature between 10 °C and 30 °C for approximately 12 hours.[17]
-
After the reaction is complete, the product, this compound, is purified by vacuum distillation.[17]
Synthesis of Phenyliodosulfate using this compound
Materials:
-
Iodosobenzene
-
This compound
-
Nitrogen atmosphere
Procedure:
-
Prepare a slurry of iodosobenzene in dry dichloromethane in a flask under a nitrogen atmosphere and cool it to -78 °C.
-
With continuous stirring, add this compound to the cooled slurry. This should result in a clear yellow solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir for an additional 30 minutes.
-
Remove the solvent under vacuum to obtain phenyliodosulfate as a moisture-sensitive yellow solid.
Conclusion
This compound is a reagent of significant importance in organic chemistry. Its well-defined molecular structure, characterized by an electrophilic sulfur center, underpins its diverse reactivity. This guide has provided a detailed overview of its structural, spectroscopic, and chemical properties, supported by quantitative data and established experimental protocols. A thorough understanding of these fundamental aspects is crucial for its effective application in research, and drug development.
References
- 1. Trimethylsilyl chlorosulphate | C3H9ClO3SSi | CID 78059 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. scbt.com [scbt.com]
- 4. This compound | 4353-77-9 [chemicalbook.com]
- 5. 氯磺酸三甲基硅烷基酯 99% | Sigma-Aldrich [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. scs.illinois.edu [scs.illinois.edu]
- 8. epfl.ch [epfl.ch]
- 9. dev.spectrabase.com [dev.spectrabase.com]
- 10. rsc.org [rsc.org]
- 11. This compound(4353-77-9) 1H NMR [m.chemicalbook.com]
- 12. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 13. REACTIONS OF ELECTROPHILES WITH NUCLEOPHILIC THIOLATE SITES: RELEVANCE TO PATHOPHYSIOLOGICAL MECHANISMS AND REMEDIATION - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Trimethylsilyl chloride - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. cdnsciencepub.com [cdnsciencepub.com]
- 17. CN103588803A - Preparation method of trimethylsilyl trifluoromethanesulfonate - Google Patents [patents.google.com]
physical properties of Trimethylsilyl chlorosulfonate melting point boiling point
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core physical properties of trimethylsilyl (B98337) chlorosulfonate, a versatile reagent in organic synthesis. The document focuses on its melting and boiling points, outlines general experimental protocols for their determination, and illustrates its primary chemical reactivity.
Core Physical Properties
Trimethylsilyl chlorosulfonate is a colorless to pale yellow liquid at room temperature.[1] Its key physical properties are summarized in the table below, providing a ready reference for laboratory and process development applications.
| Physical Property | Value | Conditions |
| Melting Point | -26 °C | (lit.)[2][3][4][5] |
| Boiling Point | 168-169 °C | (lit.) at atmospheric pressure[2][6][7] |
| 62-64 °C | (lit.) at 10 mmHg (10 Torr)[1][5][6] |
Experimental Protocols for Physical Property Determination
While specific experimental procedures for the determination of this compound's melting and boiling points are not detailed in the cited literature, the following general methodologies are standard for such liquid compounds. Given its reactivity with moisture, all procedures must be conducted under anhydrous conditions.[2]
Melting Point Determination (Capillary Method)
The melting point of a substance that is liquid at room temperature is determined by first freezing the sample.
-
Sample Preparation : A small, pure sample of this compound is introduced into a capillary tube, which is then sealed.[8] The sample is flash-frozen using a cold bath (e.g., liquid nitrogen or a dry ice/acetone slurry).
-
Apparatus Setup : The frozen sample in the capillary tube is placed in a melting point apparatus, which consists of a heated block with a thermometer or a Thiele tube filled with a heating oil.[7][8]
-
Heating and Observation : The apparatus is heated slowly and at a controlled rate.[9] The temperature at which the solid begins to melt and the temperature at which the last solid crystal disappears are recorded.[7] For a pure compound, this melting point range is typically narrow.[8]
Boiling Point Determination (Micro-Boiling Point Method)
For precise determination with a small sample volume, the micro-boiling point method is commonly employed.
-
Apparatus Setup : A small amount of this compound (approximately 0.5 mL) is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed inside the test tube with the open end submerged in the liquid.[4]
-
Heating : The test tube assembly is gently heated in a suitable apparatus, such as a Thiele tube or a metal heating block.[2]
-
Observation and Measurement : As the liquid is heated, a steady stream of bubbles will emerge from the open end of the capillary tube.[1] The heat source is then removed, and the liquid is allowed to cool. The boiling point is the temperature at which the bubbling stops and the liquid begins to be drawn up into the capillary tube.[1][5] This signifies that the vapor pressure of the liquid equals the external atmospheric pressure.
Primary Chemical Reactivity: Sulfonation
This compound is primarily utilized as an efficient sulfonating agent in organic synthesis.[2] It is employed in the sulfonation of a variety of small organic molecules and in the synthesis of sulfonated polymers, which are of interest for applications such as proton exchange membranes in fuel cells.[3][10]
The following diagram illustrates the general workflow for the sulfonation of an aromatic compound using this compound.
Caption: Aromatic Sulfonation Workflow.
References
- 1. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 2. uomus.edu.iq [uomus.edu.iq]
- 3. phillysim.org [phillysim.org]
- 4. chem.ucalgary.ca [chem.ucalgary.ca]
- 5. Video: Boiling Points - Procedure [jove.com]
- 6. westlab.com [westlab.com]
- 7. chem.ucalgary.ca [chem.ucalgary.ca]
- 8. SSERC | Melting point determination [sserc.org.uk]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Chemical Stability and Storage of Trimethylsilyl Chlorosulfonate
For Researchers, Scientists, and Drug Development Professionals
Trimethylsilyl (B98337) chlorosulfonate (TMS-CS), a versatile reagent in organic synthesis, demands careful handling and storage due to its inherent reactivity and instability. This guide provides a comprehensive overview of its chemical stability, proper storage protocols, and the hazards associated with its decomposition, tailored for professionals in research and drug development.
Chemical Properties and Identification
Trimethylsilyl chlorosulfonate is a colorless to pale yellow liquid.[1] A summary of its key physical and chemical properties is presented in Table 1.
| Property | Value |
| Molecular Formula | C₃H₉ClO₃SSi |
| CAS Number | 4353-77-9 |
| Molecular Weight | 192.71 g/mol |
| Melting Point | -26 °C[2][3][4] |
| Boiling Point | 168-169 °C (lit.)[2][3][4]; 62-64 °C at 10 mmHg (lit.)[2][3][5] |
| Density | 1.225 g/mL at 25 °C[2][3][4] |
| Flash Point | 42 °C (107.6 °F) - closed cup[2][3][5] |
| Refractive Index | n20/D 1.424 (lit.)[3][4][6] |
Table 1: Physical and Chemical Properties of this compound
Chemical Stability and Reactivity
While stable under recommended storage conditions, this compound is highly sensitive to moisture and certain other chemical classes.[2][7][8] Its stability is compromised by its high reactivity, particularly towards nucleophiles.
2.1. Moisture Sensitivity and Hydrolysis
The primary factor affecting the stability of this compound is its extreme sensitivity to moisture.[2][8] It reacts violently with water, leading to its decomposition.[8] This hydrolysis is rapid and results in the formation of corrosive and toxic byproducts, including hydrochloric acid and sulfuric acid, as well as trimethylsilanol, which can further react to form hexamethyldisiloxane. The silicon-oxygen bond is susceptible to cleavage in the presence of protic nucleophiles like water.[1]
The decomposition pathway in the presence of water is illustrated in the following diagram:
2.2. Thermal Stability
2.3. Incompatible Materials and Hazardous Reactions
This compound is incompatible with a range of materials, and contact can lead to vigorous or violent reactions. A summary of these incompatibilities is provided in Table 2.
| Incompatible Material | Potential Hazard |
| Water | Violent reaction, release of toxic gases (HCl, SO₂)[8] |
| Strong Oxidizing Agents | Hazardous reactions[2][8] |
| Strong Acids | Incompatible[8] |
| Strong Bases | Violent reactions possible[8] |
| Alcohols | Violent reactions possible[1][8] |
| Amines | Violent reactions possible[1][8] |
| Aldehydes | Incompatible[8] |
Table 2: Chemical Incompatibilities of this compound
Hazardous decomposition products formed under fire conditions include carbon oxides, sulfur oxides, hydrogen chloride gas, and silicon oxides.[2]
Recommended Storage and Handling Protocols
Proper storage and handling are critical to maintaining the chemical integrity of this compound and ensuring laboratory safety.
3.1. Storage Conditions
To ensure its stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[1][2][5] Storage under an inert gas atmosphere, such as argon or nitrogen, is highly recommended to prevent contact with atmospheric moisture.[2] Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[2] It is also advised to store the compound away from heat and sources of ignition. For large-scale storage, stainless-steel containers lined with polytetrafluoroethylene are suggested.[1]
The recommended workflow for the storage and handling of this compound is depicted below:
3.2. Handling Precautions
Due to its hazardous nature, strict safety protocols must be followed when handling this compound. It is corrosive and can cause severe skin burns and eye damage.[1] Inhalation of its vapors can also be harmful.
Key handling precautions include:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[1][7]
-
Ventilation: Work in a well-ventilated fume hood to avoid inhalation of vapors.[1][7]
-
Avoid Contact: Avoid contact with skin, eyes, and clothing.[7]
-
Anhydrous Conditions: Handle the compound under anhydrous (dry) conditions to prevent decomposition.
-
Spill Management: In case of a spill, do not use water. Use an inert absorbent material for cleanup.
Experimental Protocol: Assessment of Chemical Stability
While a specific, standardized protocol for this compound is not available in the literature, a general procedure for assessing the stability of moisture-sensitive silylating agents can be adapted. This protocol aims to evaluate the compound's purity over time under controlled storage conditions.
Objective: To determine the long-term stability of this compound under recommended storage conditions.
Materials:
-
This compound (high purity)
-
Anhydrous solvent (e.g., dichloromethane, hexane)
-
Internal standard (e.g., a stable, non-reactive hydrocarbon)
-
NMR tubes with airtight caps
-
Glovebox or glove bag with an inert atmosphere
-
Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectrometer
Methodology:
-
Sample Preparation (Time Point 0):
-
Inside a glovebox under an inert atmosphere, prepare a stock solution of this compound in an anhydrous solvent with a known concentration of an internal standard.
-
Transfer aliquots of this stock solution into several NMR tubes or GC vials.
-
Seal the tubes/vials tightly.
-
Analyze an initial sample (T=0) using GC-MS or ¹H NMR to determine the initial purity and concentration relative to the internal standard.
-
-
Storage:
-
Store the sealed samples under the recommended conditions (cool, dry, dark, and under an inert atmosphere).
-
A parallel set of samples can be stored under less ideal conditions (e.g., at room temperature or with exposure to ambient atmosphere) to simulate improper storage.
-
-
Analysis at Subsequent Time Points:
-
At regular intervals (e.g., 1, 3, 6, and 12 months), retrieve a sample from each storage condition.
-
Analyze the samples using the same analytical method (GC-MS or NMR) as the initial measurement.
-
Quantify the concentration of this compound relative to the internal standard.
-
Identify and quantify any degradation products.
-
-
Data Analysis:
-
Plot the concentration of this compound as a function of time for each storage condition.
-
Calculate the rate of decomposition and the half-life of the compound under each condition.
-
Summarize the findings in a stability report.
-
This generalized protocol provides a framework for quantitatively assessing the chemical stability of this compound, ensuring its efficacy and safety in research and development applications.
References
- 1. Buy this compound | 4353-77-9 [smolecule.com]
- 2. This compound - Safety Data Sheet [chemicalbook.com]
- 3. This compound 99 4353-77-9 [sigmaaldrich.com]
- 4. This compound | 4353-77-9 [chemicalbook.com]
- 5. echemi.com [echemi.com]
- 6. 氯磺酸三甲基硅烷基酯 99% | Sigma-Aldrich [sigmaaldrich.com]
- 7. angenechemical.com [angenechemical.com]
- 8. fishersci.com [fishersci.com]
Trimethylsilyl chlorosulfonate reaction with protic solvents
An In-depth Technical Guide to the Reaction of Trimethylsilyl (B98337) Chlorosulfonate with Protic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trimethylsilyl chlorosulfonate (TMS-CS) is a highly reactive silylating and sulfonating agent. Its potent electrophilicity, driven by the chlorosulfonate group, allows for rapid reactions with a wide range of protic solvents, including water, alcohols, amines, and carboxylic acids. This technical guide provides a comprehensive overview of these reactions, detailing the underlying mechanisms, expected products, and experimental considerations. Due to the high reactivity and limited specific literature on simple solvolysis, this guide leverages established principles of silylation chemistry, drawing analogies from the well-studied reactivity of trimethylsilyl chloride (TMS-Cl), while highlighting the enhanced reactivity of TMS-CS. This document includes detailed experimental protocols, tabulated physicochemical and spectroscopic data, and workflow diagrams to serve as a practical resource for laboratory professionals.
Introduction
The trimethylsilyl (TMS) group is a cornerstone of modern organic synthesis, primarily utilized as a versatile protecting group for various functional moieties.[1] this compound, ClSO₃Si(CH₃)₃, is a particularly potent silylating agent. The presence of the strongly electron-withdrawing chlorosulfonate group significantly increases the electrophilicity of the silicon atom compared to more common reagents like trimethylsilyl chloride (TMS-Cl). This heightened reactivity leads to rapid and often exothermic reactions with protic solvents (H-Nu), resulting in the formation of a silylated product and chlorosulfonic acid, which is unstable and readily hydrolyzes.
The general reaction can be summarized as follows: (CH₃)₃SiOSO₂Cl + H-Nu → (CH₃)₃Si-Nu + HOSO₂Cl
This guide will explore the specific reactions of TMS-CS with key classes of protic solvents, providing the necessary technical details for their successful application in a research and development setting.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented in Table 1.[2]
| Property | Value |
| CAS Number | 4353-77-9[2] |
| Molecular Formula | C₃H₉ClO₃SSi[2] |
| Molecular Weight | 188.71 g/mol [2] |
| Appearance | Colorless to pale yellow liquid[3] |
| Density | 1.225 g/mL at 25 °C |
| Boiling Point | 168-169 °C[3] |
| Melting Point | -26 °C |
| Refractive Index | n20/D 1.424 |
| Hydrolytic Sensitivity | Reacts rapidly with moisture, water, and protic solvents[3] |
General Reaction Mechanism and Workflow
The reaction of this compound with a protic solvent proceeds via a nucleophilic attack of the heteroatom (e.g., oxygen or nitrogen) on the electrophilic silicon center. This is followed by the departure of the chlorosulfonate anion, which is a good leaving group. The subsequent proton transfer results in the formation of the silylated product and chlorosulfonic acid.
Figure 1: General reaction pathway for TMS-CS with protic solvents.
A typical experimental workflow for performing these reactions involves the careful, dropwise addition of TMS-CS to the protic solvent under anhydrous conditions and an inert atmosphere, followed by workup to isolate the silylated product.
Figure 2: General experimental workflow for silylation reactions.
Reaction with Specific Protic Solvents
Water (Hydrolysis)
The reaction of this compound with water is extremely rapid and highly exothermic. This hydrolysis reaction is a critical consideration for the handling and storage of TMS-CS, which must be kept under strictly anhydrous conditions.[4] The initial products are trimethylsilanol (B90980) and chlorosulfonic acid. Trimethylsilanol is unstable and readily condenses to form the thermodynamically stable hexamethyldisiloxane (B120664) (HMDSO). Chlorosulfonic acid is also rapidly hydrolyzed by water to sulfuric acid and hydrogen chloride.
Reaction Scheme:
-
(CH₃)₃SiOSO₂Cl + H₂O → (CH₃)₃SiOH + HOSO₂Cl
-
2 (CH₃)₃SiOH → (CH₃)₃Si-O-Si(CH₃)₃ + H₂O
-
HOSO₂Cl + H₂O → H₂SO₄ + HCl
Overall Hydrolysis: 2 (CH₃)₃SiOSO₂Cl + 3 H₂O → (CH₃)₃Si-O-Si(CH₃)₃ + 2 H₂SO₄ + 2 HCl
Alcohols
TMS-CS reacts readily with primary, secondary, and tertiary alcohols to form the corresponding trimethylsilyl ethers.[5] These reactions are generally fast and high-yielding. The use of a non-nucleophilic base, such as triethylamine (B128534) or pyridine, is often recommended in silylation reactions to neutralize the generated acid,[6] though the high reactivity of TMS-CS may render it unnecessary for simple alcohols.
Reaction Scheme: (CH₃)₃SiOSO₂Cl + R-OH → (CH₃)₃Si-OR + HOSO₂Cl
Expected Products and Reactivity: The reaction is expected to be nearly quantitative for simple primary and secondary alcohols like methanol, ethanol (B145695), and isopropanol. Tertiary alcohols may react slightly slower due to steric hindrance.
| Protic Solvent | Product Name | Expected Yield |
| Methanol | Methoxytrimethylsilane | >95% |
| Ethanol | Ethoxytrimethylsilane | >95% |
| Propan-2-ol | Isopropoxytrimethylsilane | >90% |
Amines
Primary and secondary amines react with TMS-CS to yield N-silylated amines. These reactions are typically very fast. Given the basicity of amines, they can act as their own acid scavenger, although using an additional equivalent of the amine or a non-nucleophilic tertiary amine base is common practice to drive the reaction to completion.
Reaction Scheme (Primary Amine): (CH₃)₃SiOSO₂Cl + 2 R-NH₂ → (CH₃)₃Si-NHR + [R-NH₃]⁺[OSO₂Cl]⁻
Reaction Scheme (Secondary Amine): (CH₃)₃SiOSO₂Cl + 2 R₂NH → (CH₃)₃Si-NR₂ + [R₂NH₂]⁺[OSO₂Cl]⁻
| Protic Solvent | Product Name | Expected Yield |
| Aniline | N-(trimethylsilyl)aniline | High |
| Diethylamine (B46881) | N,N-diethyl-1,1,1-trimethylsilylamine | High |
Carboxylic Acids
Carboxylic acids are readily converted to their trimethylsilyl esters upon reaction with TMS-CS.[7][8] This reaction is an effective method for protecting the carboxylic acid functionality or for activating it for subsequent transformations. The reaction proceeds smoothly, often at room temperature.
Reaction Scheme: (CH₃)₃SiOSO₂Cl + R-COOH → (CH₃)₃Si-O-C(=O)R + HOSO₂Cl
| Protic Solvent | Product Name | Expected Yield |
| Acetic Acid | Trimethylsilyl acetate (B1210297) | >95% |
Experimental Protocols
Caution: this compound is corrosive, flammable, and reacts violently with water.[3] All manipulations should be performed in a well-ventilated fume hood using appropriate personal protective equipment (gloves, safety glasses, lab coat). All glassware must be thoroughly dried, and reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon).
Protocol 4.1: General Procedure for the Silylation of an Alcohol (e.g., Ethanol)
-
To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add anhydrous ethanol (10 mL, ~170 mmol) via syringe under a nitrogen atmosphere.
-
Cool the flask in an ice-water bath to 0 °C.
-
Add this compound (5.0 mL, ~34 mmol) to the dropping funnel via syringe.
-
Add the TMS-CS dropwise to the stirred ethanol solution over 15-20 minutes, maintaining the internal temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1 hour.
-
The reaction mixture can be analyzed directly by GC-MS or NMR. For isolation, the product, ethoxytrimethylsilane, is volatile and can be isolated by fractional distillation. The non-volatile acidic byproducts will remain in the distillation flask.
Protocol 4.2: General Procedure for the Silylation of an Amine (e.g., Diethylamine)
-
To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add anhydrous diethylamine (10 mL, ~96 mmol) in 20 mL of anhydrous diethyl ether under a nitrogen atmosphere.
-
Cool the flask in an ice-water bath to 0 °C.
-
Add a solution of this compound (5.7 g, ~30 mmol) in 10 mL of anhydrous diethyl ether to the dropping funnel.
-
Add the TMS-CS solution dropwise to the stirred amine solution over 20-30 minutes. A white precipitate of diethylammonium (B1227033) chlorosulfonate will form.
-
After addition, allow the mixture to stir at room temperature for 1 hour.
-
Filter the reaction mixture under an inert atmosphere to remove the ammonium (B1175870) salt.
-
Carefully remove the solvent from the filtrate under reduced pressure to yield the crude N,N-diethyl-1,1,1-trimethylsilylamine, which can be further purified by distillation.
Protocol 4.3: General Procedure for the Silylation of a Carboxylic Acid (e.g., Acetic Acid) [Adapted from 7, 11]
-
In a flame-dried 50 mL round-bottom flask under a nitrogen atmosphere, combine glacial acetic acid (1.0 g, 16.7 mmol) and 15 mL of anhydrous dichloromethane.
-
Add triethylamine (2.5 mL, 18.3 mmol) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add this compound (3.3 g, 17.5 mmol) dropwise via syringe.
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2 hours.
-
The reaction mixture can be filtered to remove triethylammonium (B8662869) salts. The filtrate can then be carefully concentrated under reduced pressure. The resulting trimethylsilyl acetate is often used in situ or can be purified by distillation under reduced pressure.
Data Presentation: Spectroscopic Characterization
The products of these reactions can be characterized using standard spectroscopic techniques. The incorporation of the trimethylsilyl group results in distinct and easily identifiable signals.
NMR Spectroscopy
The most characteristic feature in the ¹H NMR spectrum of a TMS-derivatized compound is a sharp, intense singlet at approximately 0.1-0.4 ppm, corresponding to the nine equivalent protons of the (CH₃)₃Si- group.[9]
| Product Type | Functional Group | Typical ¹H NMR Shift (Si(CH₃)₃) (ppm) | Typical ¹³C NMR Shift (Si(CH₃)₃) (ppm) | Key Observation |
| Silyl (B83357) Ether | R-O-Si(CH₃)₃ | ~0.1 | ~(-1) to 2 | Disappearance of the acidic -OH proton signal. |
| Silyl Amine | R₂N-Si(CH₃)₃ | ~0.1 - 0.3 | ~1 | Disappearance of the acidic N-H proton signal.[9] |
| Silyl Ester | RCO-O-Si(CH₃)₃ | ~0.2 - 0.4 | ~(-1) to 1 | Disappearance of the acidic -COOH proton signal. |
Infrared (IR) Spectroscopy
The formation of a silylated product is indicated by the appearance of new, characteristic bands and the disappearance of bands associated with the starting protic functional group.
| Product Type | Key IR Absorptions (cm⁻¹) | Key Observation |
| Silyl Ether | 1250 (Si-CH₃ symmetric deformation), 840 & 760 (Si-C stretch), 1100-1000 (Si-O-C stretch) | Disappearance of the broad O-H stretch (~3300 cm⁻¹). |
| Silyl Amine | 1250 (Si-CH₃), 930-950 (Si-N stretch)[9] | Disappearance of the N-H stretch (~3300-3400 cm⁻¹).[9] |
| Silyl Ester | 1730-1710 (C=O stretch, shifted from acid), 1250 (Si-CH₃), 1100-1000 (Si-O-C stretch) | Disappearance of the broad O-H stretch of the carboxylic acid. |
Factors Influencing Reactivity
Several factors govern the rate and outcome of the reaction between TMS-CS and protic solvents. The high intrinsic reactivity of TMS-CS means that reactions are generally fast, but steric and electronic effects still play a role.
Figure 3: Factors influencing the reaction of TMS-CS with protic solvents.
-
Nucleophilicity of the Protic Solvent : More nucleophilic species (e.g., amines > alcohols > water) will generally react faster.
-
Steric Hindrance : Bulky groups on either the protic solvent (e.g., t-butanol vs. methanol) or the silylating agent can slow the reaction rate.
-
Temperature : Due to the exothermic nature of these reactions, initial cooling is often necessary to control the reaction rate. Subsequent warming to room temperature is usually sufficient for completion.
-
Presence of a Base : A non-nucleophilic base can be used to neutralize the generated chlorosulfonic acid, preventing potential side reactions and driving the equilibrium towards the products.
Conclusion
This compound is a powerful reagent for the functionalization of protic solvents. It provides a rapid and efficient means of forming silyl ethers, silyl amines, and silyl esters. Its high reactivity necessitates careful handling under anhydrous conditions to prevent vigorous hydrolysis. By understanding the general principles of its reactivity, researchers can effectively utilize TMS-CS as a potent tool in synthetic chemistry, particularly for the protection of functional groups and the activation of carboxylic acids. The experimental protocols and data provided in this guide serve as a foundational resource for the practical application of this versatile reagent.
References
- 1. Trimethylsilyl group - Wikipedia [en.wikipedia.org]
- 2. scbt.com [scbt.com]
- 3. This compound | 4353-77-9 [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. General Silylation Procedures - Gelest [technical.gelest.com]
- 7. Acetic Acid Aldol Reactions in the Presence of Trimethylsilyl Trifluoromethanesulfonate [organic-chemistry.org]
- 8. scholarship.richmond.edu [scholarship.richmond.edu]
- 9. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for Trimethylsilyl Chlorosulfonate as a Sulfonating Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trimethylsilyl (B98337) chlorosulfonate (TMSCS) is a versatile and effective sulfonating agent employed in organic synthesis. With the chemical formula (CH₃)₃SiOSO₂Cl, it offers several advantages over traditional sulfonating agents like concentrated sulfuric acid or chlorosulfonic acid, particularly in terms of milder reaction conditions and improved selectivity.[1] This document provides detailed application notes and protocols for the use of TMSCS in the sulfonation of various organic substrates, with a focus on phenol (B47542) ethers and aromatic polymers.
Physicochemical Properties of Trimethylsilyl Chlorosulfonate:
| Property | Value |
| CAS Number | 4353-77-9 |
| Molecular Formula | C₃H₉ClO₃SSi |
| Molecular Weight | 188.71 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | 168-169 °C (lit.) |
| Melting Point | -26 °C (lit.) |
| Density | 1.225 g/mL at 25 °C (lit.) |
Safety and Handling
This compound is a hazardous chemical and must be handled with appropriate safety precautions.
-
Hazards : It is a flammable liquid and vapor. It causes severe skin burns and eye damage and reacts rapidly with water and moisture, releasing toxic gases such as HCl and SO₂.
-
Personal Protective Equipment (PPE) : Always work in a well-ventilated fume hood. Wear chemical-resistant gloves, safety goggles, a face shield, and a lab coat. For operations with a risk of aerosol formation, a suitable respirator is recommended.
-
Storage : Store in a cool, dry, and well-ventilated area, away from sources of ignition and moisture. Keep the container tightly sealed under an inert atmosphere (e.g., nitrogen or argon).
-
Spill and Disposal : In case of a spill, absorb with an inert, non-combustible material and dispose of it as hazardous waste. Do not use water to clean up spills. All waste materials should be disposed of in accordance with local, state, and federal regulations.
Application Note 1: Sulfonation of Phenol Ethers
TMSCS is particularly effective for the sulfonation of activated aromatic rings, such as those in phenol ethers. The reaction proceeds under mild conditions, often at room temperature, providing good yields of the corresponding sulfonic acids. In some cases, intramolecular cyclization can lead to the formation of sultones as byproducts.[2]
Quantitative Data: Sulfonation of Naturally Occurring Phenol Ethers
The following table summarizes the product distribution for the sulfonation of methyleugenol and safrole with TMSCS.[2]
| Substrate | Product(s) | Yield (%) |
| Methyleugenol | 6-Methyleugenol sulfonic acid | 67.1 |
| Sultone byproduct 1 | 17.7 | |
| Sultone byproduct 2 | 7.0 | |
| Safrole | 6-Safrole sulfonic acid | 34.0 |
| Sultone byproduct A | 1.3 | |
| Sultone byproduct B | 9.0 |
Note: Yields are for isolated products.
Experimental Protocol: General Procedure for the Sulfonation of Phenol Ethers [2]
This protocol describes a general method for the sulfonation of phenol ethers using TMSCS in methylene (B1212753) chloride at room temperature.
Materials:
-
Phenol ether (e.g., methyleugenol) (1.0 eq)
-
This compound (1.0 eq)
-
Anhydrous methylene chloride (CH₂Cl₂)
-
Cold deionized water
-
Saturated sodium carbonate solution (optional)
-
Magnesium sulfate (B86663) (MgSO₄)
-
Standard laboratory glassware (round-bottom flask, dropping funnel, magnetic stirrer)
Procedure:
-
In a dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve the phenol ether (1.0 eq) in anhydrous methylene chloride.
-
Slowly add this compound (1.0 eq) dropwise to the stirred solution at room temperature.
-
Stir the reaction mixture overnight at room temperature. The reaction progress can be monitored by taking a small sample and performing a barium chloride test to check for the presence of sulfonic acid. The reaction is typically complete within 48 hours.
-
Upon completion, hydrolyze the reaction mixture by carefully adding cold deionized water.
-
Transfer the mixture to a separatory funnel. The sulfonic acid product will predominantly be in the aqueous layer.
-
Separate the layers. The aqueous layer can be evaporated under reduced pressure to yield the sulfonic acid.
-
Alternatively, the sulfonic acid can be isolated as its sodium salt by treating the reaction mixture with a saturated solution of sodium carbonate.
-
If sultones are formed, they will remain in the organic layer. To isolate them, dry the methylene chloride layer over magnesium sulfate, filter, and evaporate the solvent under reduced pressure. The residue can then be purified by column chromatography.
Caption: General workflow for the sulfonation of phenol ethers.
Application Note 2: Sulfonation of Aromatic Polymers
TMSCS is an advantageous reagent for the sulfonation of aromatic polymers, such as polysulfone (PSU) and polyethersulfone (PES), which are used in applications like proton exchange membranes for fuel cells.[1][3]
Advantages over Conventional Reagents:
-
Homogeneous Reaction : The formation of a trimethylsilyl sulfonic ester intermediate maintains the hydrophobic character of the polymer, keeping it soluble in the reaction solvent (e.g., methylene chloride) and ensuring a homogeneous reaction mixture.[1]
-
Reduced Chain Scission : Compared to aggressive reagents like chlorosulfonic acid, TMSCS significantly decreases or even suppresses polymer chain breaking, preserving the mechanical integrity of the polymer.[1]
-
Controlled Sulfonation : The milder reactivity allows for better control over the degree of sulfonation.
Comparative Data: Efficiency of Sulfonating Agents for Polysulfone
For achieving a 20% degree of sulfonation in polysulfone, TMSCS demonstrates superior efficiency compared to other common agents.[3][4]
| Sulfonating Agent | Sulfonation Efficiency (%) | Key Observations |
| This compound (TMSCS) | 91.5 | High efficiency, homogeneous reaction, less degradation.[3][4] |
| Sulfuric Acid | Lower | Heterogeneous reaction, potential for side reactions.[3] |
| Chlorosulfonic Acid | Lower | Risk of polymer chain scission and cross-linking.[1][3] |
General Protocol for Polymer Sulfonation
-
Dry the aromatic polymer (e.g., polysulfone) in a vacuum oven to remove any moisture.
-
Dissolve the dried polymer in an anhydrous chlorinated solvent (e.g., dichloroethane) under an inert atmosphere.
-
Add the desired amount of TMSCS to the polymer solution and stir at a controlled temperature (e.g., room temperature or slightly elevated).
-
The reaction time will depend on the desired degree of sulfonation, typically ranging from a few hours to 48 hours.[1]
-
After the reaction, the trimethylsilyl ester groups are hydrolyzed by adding the polymer solution to a non-solvent like methanol (B129727) or water, which precipitates the sulfonated polymer.
-
The precipitated polymer is then filtered, washed thoroughly to remove any unreacted reagents and byproducts, and dried under vacuum.
References
Application Notes and Protocols for the Sulfonation of Aromatic Compounds with Trimethylsilyl Chlorosulfonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfonation of aromatic compounds is a fundamental transformation in organic synthesis, yielding aryl sulfonic acids that are key intermediates in the production of pharmaceuticals, dyes, and detergents. Traditional sulfonation methods often require harsh conditions, such as the use of fuming sulfuric acid (oleum), which can lead to side reactions and charring, particularly with sensitive substrates. Trimethylsilyl (B98337) chlorosulfonate (TMS-CS) has emerged as a mild and efficient reagent for the sulfonation of aromatic compounds. This reagent offers several advantages, including high reactivity under gentle conditions, excellent regioselectivity, and compatibility with a range of functional groups. These application notes provide a detailed protocol for the sulfonation of aromatic compounds using trimethylsilyl chlorosulfonate, along with representative data and mechanistic insights.
Advantages of this compound in Aromatic Sulfonation
This compound is a versatile reagent that functions as an effective sulfonating agent through an electrophilic aromatic substitution mechanism.[1] The key benefits of using TMS-CS include:
-
Mild Reaction Conditions: Sulfonation can be achieved at room temperature in common organic solvents like dichloromethane (B109758), avoiding the need for high temperatures and strong acids.[2]
-
High Selectivity: The reaction often shows high regioselectivity, favoring the formation of specific isomers, which is crucial for the synthesis of complex molecules.
-
Reduced Side Reactions: The mild conditions minimize unwanted side reactions such as oxidation and polymerization that can occur with more aggressive sulfonating agents.
-
Suitability for Electron-Rich Systems: TMS-CS is particularly effective for the sulfonation of electron-rich aromatic and heterocyclic compounds.
Reaction Mechanism
The sulfonation of aromatic compounds with this compound proceeds via a classical electrophilic aromatic substitution (EAS) pathway. The TMS-CS reagent, or a species derived from it, acts as the source of the electrophile, which is attacked by the electron-rich aromatic ring. This attack forms a resonance-stabilized carbocation intermediate, commonly known as a sigma complex or arenium ion. Subsequent deprotonation of this intermediate restores the aromaticity of the ring and yields the corresponding aryl sulfonic acid.[1]
Experimental Protocols
The following section provides a general protocol for the sulfonation of aromatic compounds using this compound. It is important to note that reaction times and work-up procedures may need to be optimized for specific substrates.
General Protocol for Aromatic Sulfonation
Materials:
-
Aromatic substrate
-
This compound (TMS-CS)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Dilute hydrochloric acid (HCl)
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Nitrogen or argon inlet
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve the aromatic substrate in anhydrous dichloromethane.
-
Addition of Reagent: Cool the solution in an ice bath (0 °C). Slowly add this compound (typically 1.0 to 1.2 equivalents) dropwise to the stirred solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12 to 48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the mixture in an ice bath and slowly add a dilute aqueous solution of hydrochloric acid to quench the reaction and hydrolyze the silyl (B83357) ester intermediate.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude aryl sulfonic acid can be purified by recrystallization or column chromatography.
Data Presentation
| Substrate | Reaction Conditions | Product | Yield (%) |
| Toluene | 200-220 °C, 10 h | p-Toluenesulfonic acid | 23 |
| Aniline | 160 °C | Sulfanilic acid | 65 |
| Dimethylaniline | 160-170 °C | p-Dimethylaminobenzenesulfonic acid | 79 |
| Anisole | 125-170 °C, 2 h | p-Anisolesulfonic acid | 78 |
| Thiophene | 100 °C, 2 h (3-fold excess of BTS) | 2-Thiophenesulfonic acid | 77 |
Data obtained from the sulfonation of aromatic compounds with bis(trimethylsilyl) sulfate.
Visualizations
Experimental Workflow for Aromatic Sulfonation
Caption: A flowchart of the experimental procedure for the sulfonation of aromatic compounds.
Signaling Pathway for Electrophilic Aromatic Sulfonation
Caption: The mechanism of electrophilic aromatic sulfonation.
References
Application Notes and Protocols: Synthesis of Cyclic Sulfates from Alkenes using Trimethylsilyl Chlorosulfonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclic sulfates are versatile synthetic intermediates, acting as potent bifunctional electrophiles for the introduction of vicinal functionalities.[1] Their reactivity, which is often superior to that of epoxides, makes them valuable precursors for the synthesis of a wide range of organic molecules, including amino alcohols and aziridines, which are key structural motifs in many pharmaceuticals.[1] This document provides detailed application notes and protocols for the synthesis of cyclic sulfates from alkenes utilizing trimethylsilyl (B98337) chlorosulfonate in a one-pot procedure. This method offers a convenient alternative to the use of sulfur trioxide, generating a reactive phenyliodosulfate intermediate in situ.[2]
Reaction Principle and Mechanism
The synthesis proceeds via a two-step, one-pot process. Initially, iodosobenzene (B1197198) reacts with trimethylsilyl chlorosulfonate to form phenyliodosulfate. The removal of the volatile byproduct, trimethylsilyl chloride, is crucial to drive the equilibrium towards the desired reactive species and prevent the formation of sultone byproducts.[2] The generated phenyliodosulfate then reacts with an alkene to yield the corresponding cyclic sulfate.
The proposed reaction mechanism involves the formation of the phenyliodosulfate reagent, which then undergoes an electrophilic addition to the alkene, followed by intramolecular cyclization to furnish the cyclic sulfate.
Caption: Reaction mechanism for the synthesis of cyclic sulfates from alkenes.
Experimental Protocols
The following protocols are based on the work of Bassindale et al. and provide methods for the synthesis of cyclic sulfates from various alkenes.[2]
Protocol A: General Procedure for the Synthesis of Cyclic Sulfates
-
To a stirred slurry of iodosobenzene (1.0 eq) in dry dichloromethane (B109758) (DCM) at -78 °C under a nitrogen atmosphere, add this compound (1.0 eq) dropwise.
-
Allow the reaction mixture to warm to -10 °C.
-
Remove the solvent and trimethylsilyl chloride under vacuum to obtain a yellow powder.
-
Immediately redissolve the powder in dry DCM and cool the solution to -78 °C.
-
Add the alkene (1.5 eq) to the cooled solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Upon completion, concentrate the reaction mixture in vacuo.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol B: Alternative One-Pot Procedure
-
To a solution of 1,4-dioxane (B91453) (1.5 eq) in dry DCM at -5 °C under a nitrogen atmosphere, add this compound (1.0 eq) dropwise.
-
Allow the mixture to warm to room temperature and then remove the solvent under vacuum to yield a white crystalline solid.
-
In a separate flask, prepare a slurry of iodosobenzene (1.0 eq) in dry DCM and cool to -78 °C.
-
Add the previously prepared solid to the iodosobenzene slurry.
-
Add the alkene (1.5 eq) to the reaction mixture at -78 °C.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Work-up and purify as described in Protocol A.
Data Presentation: Substrate Scope and Yields
The following table summarizes the yields of cyclic sulfates obtained from various alkenes using the described methodology.[1][2]
| Alkene | Cyclic Sulfate Product | Procedure | Yield (%) |
| Vinyltrimethylsilane | Trimethylsilylethene-1,2-sulfate | A | 76 |
| 1-Hexene | 1-n-Butylethene-1,2-sulfate | B | 58 |
| cis-5-Decene | cis-1,2-Dibutylethylene cyclic sulfate | B | 50 |
| 1-Dimethylphenylsilylethene | 1-Dimethylphenylsilylethene-1,2-sulfate | B | 70 |
Applications in Drug Development
Cyclic sulfates are valuable precursors for the synthesis of chiral aziridines and amino alcohols, which are prevalent in many biologically active molecules.[1] The ring-opening of cyclic sulfates with various nucleophiles provides a straightforward route to vicinal diamines and other highly functionalized compounds that are of interest in drug discovery.
One-Pot Synthesis of Aziridines from Alkenes
The synthesis of cyclic sulfates can be directly followed by a nucleophilic ring-opening and subsequent cyclization to afford aziridines in a one-pot fashion.
References
Application Notes and Protocols for the Preparation of Sulfonated Polymers with Trimethylsilyl Chlorosulfonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfonated polymers are a versatile class of materials with wide-ranging applications, including as ion-exchange resins, proton-exchange membranes for fuel cells, and matrices for controlled drug delivery. The introduction of sulfonic acid (-SO₃H) groups into a polymer backbone imparts hydrophilicity and ionic character, significantly altering its physicochemical properties. Trimethylsilyl (B98337) chlorosulfonate (TMSCS) has emerged as a preferred reagent for the sulfonation of aromatic polymers due to its milder reaction conditions, which minimize side reactions such as chain scission and cross-linking often observed with harsher sulfonating agents like concentrated sulfuric acid or chlorosulfonic acid.[1][2] This application note provides detailed protocols for the preparation of sulfonated polymers using TMSCS, along with methods for their characterization.
The sulfonation reaction with TMSCS proceeds via an electrophilic aromatic substitution mechanism.[2] The in situ generated sulfur trioxide or a related electrophilic species attacks the electron-rich aromatic rings of the polymer backbone. A key advantage of using TMSCS is the formation of a trimethylsilyl sulfonic ester intermediate, which maintains the hydrophobic character of the polymer during the reaction, thus ensuring the reaction mixture remains homogeneous.[3] This homogeneity allows for a more uniform and controllable degree of sulfonation.
Data Presentation: Sulfonation Reaction Parameters
The degree of sulfonation (DS), which is the average number of sulfonic acid groups per repeating unit of the polymer, can be controlled by adjusting the reaction parameters. The following tables summarize typical reaction conditions for the sulfonation of common aromatic polymers using TMSCS.
Table 1: Sulfonation of Polysulfone (PSU) with TMSCS
| Polymer Concentration | Molar Ratio (TMSCS:PSU repeating unit) | Solvent | Temperature (°C) | Time (h) | Achieved Degree of Sulfonation (DS) (%) | Reference |
| 10% (w/v) | 1.5:1 | 1,2-Dichloroethane (B1671644) | 25 | 20 | 15-40 | [4] |
| Not Specified | 1:1 | 1,2-Dichloroethane | 35 | 24-72 | Varies with time | [3] |
Table 2: Sulfonation of Polystyrene (PS) with TMSCS
| Polymer Concentration | Molar Ratio (TMSCS:PS repeating unit) | Solvent | Temperature (°C) | Time (h) | Achieved Degree of Sulfonation (DS) (%) | Reference |
| Not Specified | 1.5:1 | Benzene | 25 | 20 | Not Specified | [5] |
Experimental Protocols
General Protocol for the Sulfonation of Aromatic Polymers with TMSCS
This protocol provides a general procedure for the sulfonation of aromatic polymers such as polysulfone (PSU), polyethersulfone (PES), and polystyrene (PS).
Materials:
-
Aromatic polymer (e.g., Polysulfone)
-
Trimethylsilyl chlorosulfonate (TMSCS)
-
Anhydrous 1,2-dichloroethane (DCE) or other suitable chlorinated solvent
-
Deionized water
-
Nitrogen gas supply
-
Round-bottom flask with a magnetic stirrer
-
Dropping funnel
-
Condenser
Procedure:
-
Dry the aromatic polymer in a vacuum oven at 80-100 °C overnight to remove any residual moisture.
-
Set up a clean, dry round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser under a nitrogen atmosphere.
-
Dissolve the dried polymer in anhydrous 1,2-dichloroethane to the desired concentration (e.g., 10% w/v).
-
Stir the solution at room temperature until the polymer is completely dissolved.
-
Slowly add the desired molar equivalent of this compound (TMSCS) to the polymer solution dropwise using the dropping funnel over a period of 30 minutes. The reaction is typically carried out at room temperature (25 °C).
-
Continue stirring the reaction mixture under a nitrogen atmosphere for the desired reaction time (e.g., 20-48 hours). The progress of the reaction can be monitored by taking small aliquots and analyzing the degree of sulfonation.
-
After the desired reaction time, precipitate the sulfonated polymer by slowly pouring the reaction mixture into a beaker containing a non-solvent, such as methanol (typically 5-10 times the volume of the reaction mixture), with vigorous stirring.
-
A white, fibrous precipitate of the sulfonated polymer will form.
-
Filter the precipitate and wash it thoroughly with methanol to remove any unreacted TMSCS and other byproducts.
-
Further purify the polymer by washing it with deionized water until the washings are neutral (pH ~7).
-
Dry the purified sulfonated polymer in a vacuum oven at 60-80 °C for 24 hours.
Characterization of Sulfonated Polymers
FTIR spectroscopy is a rapid and effective method to confirm the successful incorporation of sulfonic acid groups into the polymer backbone.
Procedure:
-
Acquire the FTIR spectrum of the dried sulfonated polymer sample.
-
Compare the spectrum with that of the unsulfonated polymer.
-
The successful sulfonation is confirmed by the appearance of new characteristic absorption bands.
Characteristic Peaks for Sulfonation:
-
S=O asymmetric stretching: ~1244 cm⁻¹
-
S=O symmetric stretching: ~1080 cm⁻¹ and ~1028 cm⁻¹[6]
-
S-O stretching: ~1190 cm⁻¹[6]
-
O-H stretching of the sulfonic acid group: A broad band in the region of 3400-3500 cm⁻¹
¹H NMR spectroscopy can be used to confirm the position of sulfonation on the aromatic ring and to quantify the degree of sulfonation.
Procedure:
-
Dissolve a small amount of the dried sulfonated polymer in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Acquire the ¹H NMR spectrum.
-
The appearance of new signals in the aromatic region, shifted downfield compared to the pristine polymer, indicates the presence of protons on the sulfonated aromatic rings. The degree of sulfonation can be calculated by comparing the integration of these new peaks with the integration of peaks corresponding to the protons on the unsulfonated repeating units. For sulfonated polysulfone, a new proton resonance appears around 7.72 ppm, which is assigned to the proton adjacent to the newly introduced sulfonic acid group.
The Ion Exchange Capacity (IEC) is a quantitative measure of the number of milliequivalents of ions per gram of dry polymer. It is directly related to the degree of sulfonation.
Materials:
-
Dried sulfonated polymer
-
1 M Sodium Chloride (NaCl) solution
-
0.01 M Sodium Hydroxide (NaOH) solution (standardized)
-
Phenolphthalein (B1677637) indicator
-
Erlenmeyer flask
-
Burette
Procedure:
-
Accurately weigh approximately 0.2-0.3 g of the dried sulfonated polymer (in its acidic form, -SO₃H).
-
Place the polymer sample in a 250 mL Erlenmeyer flask.
-
Add 100 mL of 1 M NaCl solution to the flask.
-
Seal the flask and allow the polymer to equilibrate in the NaCl solution for at least 24 hours with occasional shaking. This process ensures the exchange of all H⁺ ions from the sulfonic acid groups with Na⁺ ions from the solution.
-
After equilibration, carefully decant the solution into a clean Erlenmeyer flask.
-
Add a few drops of phenolphthalein indicator to the solution.
-
Titrate the solution with a standardized 0.01 M NaOH solution until a persistent faint pink color is observed.
-
Record the volume of NaOH solution used.
-
Calculate the IEC using the following equation:
IEC (meq/g) = (V_NaOH × C_NaOH) / W_dry
Where:
-
V_NaOH is the volume of the NaOH solution used in the titration (in L).
-
C_NaOH is the concentration of the NaOH solution (in mol/L or meq/mL).
-
W_dry is the weight of the dry sulfonated polymer sample (in g).
-
Visualizations
Caption: Experimental workflow for the synthesis and characterization of sulfonated polymers.
Caption: General reaction scheme for the sulfonation of an aromatic polymer using TMSCS.
References
- 1. researchgate.net [researchgate.net]
- 2. mii.vt.edu [mii.vt.edu]
- 3. Determination of SPEEK sulfonation degree by titration | Brazilian Journal of Science [periodicos.cerradopub.com.br]
- 4. CN102921317A - Preparation method of polysulfone ultrafiltration membrane - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Ionic Liquids using Trimethylsilyl Chlorosulfonate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a proposed experimental protocol for the synthesis of ionic liquids (ILs) utilizing trimethylsilyl (B98337) chlorosulfonate. While this specific application is not widely documented, the following information is based on the known reactivity of the reagent and analogies to similar sulfonation reactions for the formation of ionic liquids.
Introduction
Ionic liquids (ILs) are a class of salts with melting points below 100 °C, often existing as liquids at room temperature. Their unique properties, such as low vapor pressure, high thermal stability, and tunable solvency, make them attractive for a wide range of applications, including as reaction media, catalysts, and in electrochemical devices. The synthesis of ILs typically involves the quaternization of an amine or phosphine (B1218219) followed by anion exchange.
Trimethylsilyl chlorosulfonate (TMSCS) is a reactive silylating and sulfating agent. While its primary use has been in other areas of organic synthesis, its reactivity suggests a potential application in the direct synthesis of sulfonate-based ionic liquids. This document outlines a proposed methodology for the synthesis of an imidazolium-based chlorosulfate (B8482658) ionic liquid, drawing parallels with the known reaction of chlorosulfonic acid with N-methylimidazole.
Proposed Reaction Pathway
The proposed synthesis involves the reaction of a tertiary amine, such as N-methylimidazole, with this compound. The reaction is anticipated to proceed via the transfer of the sulfonyl group from the silicon atom to the nitrogen atom of the imidazole, followed by the displacement of the trimethylsilyl group. The resulting product would be a 1-methylimidazolium (B8483265) chlorosulfate ionic liquid. The trimethylsilyl group is expected to be eliminated as a volatile byproduct, such as trimethylsilanol (B90980) or hexamethyldisiloxane, which can be readily removed.
Caption: Proposed reaction pathway for the synthesis of an ionic liquid.
Experimental Protocols
Caution: this compound is a corrosive and moisture-sensitive compound. All manipulations should be carried out in a well-ventilated fume hood, under an inert atmosphere (e.g., nitrogen or argon), and with appropriate personal protective equipment (gloves, safety glasses, lab coat).
Materials:
-
N-methylimidazole (freshly distilled)
-
This compound (≥98% purity)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Anhydrous diethyl ether
-
Schlenk flask or similar reaction vessel with a magnetic stirrer
-
Inert gas supply (N2 or Ar)
-
Standard glassware for filtration and solvent removal
Procedure: Synthesis of 1-Methylimidazolium Chlorosulfate
-
Reaction Setup: Assemble a flame-dried Schlenk flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet.
-
Reagent Preparation: In the Schlenk flask, dissolve N-methylimidazole (1.0 eq.) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.
-
Addition of TMSCS: Cool the solution to 0 °C using an ice bath. Slowly add this compound (1.0 eq.), dissolved in anhydrous DCM, to the stirred N-methylimidazole solution via the dropping funnel over 30 minutes.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or NMR if possible.
-
Product Isolation: Upon completion, a viscous liquid or a precipitate may form. If a precipitate is present, collect it by filtration under an inert atmosphere. If a liquid phase separates, decant the DCM solvent.
-
Purification: Wash the resulting product with anhydrous diethyl ether (3 x 20 mL) to remove any unreacted starting materials and byproducts.
-
Drying: Dry the purified ionic liquid under high vacuum for several hours to remove any residual volatile compounds.
Caption: Experimental workflow for the proposed synthesis.
Data Presentation
The following table summarizes the expected physicochemical properties of imidazolium-based ionic liquids. The data presented are representative values for similar ionic liquids and should be confirmed experimentally for the product synthesized via this proposed method.
| Property | Expected Value Range | Notes |
| Appearance | Colorless to pale yellow liquid or solid | Dependent on purity and the nature of the anion. |
| Melting Point | < 100 °C | By definition of an ionic liquid. The exact value will depend on the specific cation-anion combination. |
| Density | 1.1 - 1.5 g/cm³ | Varies with the alkyl chain length on the cation and the nature of the anion.[1][2][3][4] |
| Viscosity | 10 - 500 cP at 25 °C | Highly dependent on the cation and anion structure, as well as temperature.[1][2] |
| Thermal Stability (Td) | > 200 °C | Imidazolium-based ionic liquids generally exhibit good thermal stability.[5] |
| Solubility | Miscible with polar aprotic solvents | Solubility in water and other solvents will depend on the hydrophilicity/hydrophobicity of the ions. |
| Purity (by NMR) | > 95% | Achievable with proper purification. Impurities may include starting materials and byproducts. |
| Yield | Moderate to High | Expected to be in the range of 60-90%, but requires experimental optimization. |
Conclusion and Future Outlook
The use of this compound presents a potential alternative route for the synthesis of sulfonate-based ionic liquids. The proposed method offers the advantage of a one-pot synthesis with the potential for straightforward purification due to the formation of volatile byproducts. However, this protocol is hypothetical and requires experimental validation to determine its feasibility, optimize reaction conditions, and fully characterize the resulting ionic liquid. Further research should focus on confirming the structure of the product, determining the reaction yield and purity, and investigating the physicochemical properties of the synthesized ionic liquid. This methodology could potentially be extended to other tertiary amines and phosphines to create a broader library of novel ionic liquids.
References
Applications of Trimethylsilyl Chlorosulfonate in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trimethylsilyl (B98337) chlorosulfonate (TMSCS) is a versatile reagent in organic synthesis with growing applications in medicinal chemistry. Its utility stems from its ability to act as a mild and effective sulfonating agent, as well as a precursor for other reactive species. This document provides detailed application notes and protocols for the use of TMSCS in the synthesis of medicinally relevant molecules, with a focus on the preparation of sulfated natural products and cyclic sulfate (B86663) intermediates. The protocols and data presented are intended to guide researchers in leveraging the unique reactivity of TMSCS for the development of new therapeutic agents.
Key Applications in Medicinal Chemistry
The primary applications of trimethylsilyl chlorosulfonate in a medicinal chemistry context are:
-
Mild Sulfonation of Bioactive Phenols: The introduction of a sulfonate group (-SO₃H) can significantly alter the pharmacokinetic and pharmacodynamic properties of a drug molecule, often increasing water solubility and modulating biological activity. TMSCS provides a mild alternative to harsher sulfonating agents like fuming sulfuric acid or chlorosulfonic acid, which is particularly advantageous when working with sensitive or complex natural products.
-
Synthesis of Cyclic Sulfates: Cyclic sulfates are valuable synthetic intermediates that can be readily opened by nucleophiles to introduce vicinal functional groups with defined stereochemistry. These are key building blocks for the synthesis of a variety of biologically active compounds, including amino alcohols and aziridines.
Application Note 1: Mild Sulfonation of Bioactive Phenols
Background
Many natural and synthetic phenolic compounds exhibit significant biological activity but are limited by poor water solubility. Sulfonation is a common strategy to address this limitation. This compound is an effective reagent for the nuclear sulfonation of phenolic ethers under mild conditions, proceeding at room temperature in organic solvents.[1]
Experimental Protocol: General Procedure for the Sulfonation of Phenolic Ethers
This protocol is a general method adapted from the sulfonation of methyl and prenyl ethers of naturally occurring phenols.[1]
Materials:
-
Phenolic ether (e.g., methyleugenol, thymol (B1683141) methyl ether)
-
This compound (TMSCS)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Water, cold
-
Barium chloride (BaCl₂) solution (for reaction monitoring)
-
Standard laboratory glassware for organic synthesis
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, dissolve the phenolic ether (1 equivalent) in anhydrous dichloromethane.
-
Slowly add this compound (1 to 1.5 equivalents) dropwise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by taking a small aliquot of the reaction mixture, hydrolyzing it with water, and performing a barium chloride test on the aqueous layer. The formation of a white precipitate (BaSO₄) indicates the presence of sulfonic acid. The reaction is considered complete when the BaCl₂ test is negative for the starting material (typically 12-48 hours).[1]
-
Upon completion, carefully quench the reaction by adding cold water.
-
Transfer the mixture to a separatory funnel and separate the aqueous layer.
-
Wash the organic layer with water.
-
Combine the aqueous extracts and evaporate the solvent under reduced pressure to yield the crude sulfonic acid.
-
The crude product can be further purified by recrystallization or chromatography as needed.
Quantitative Data
The following table summarizes the sulfonation of various bioactive phenolic ethers using this compound.
| Substrate | Product | Reaction Time (h) | Yield (%) | Reference |
| Methyleugenol | 4-Propenyl-2-methoxy-benzenesulfonic acid | 24 | 85 | [1] |
| Thymol methyl ether | 2-Isopropyl-5-methyl-benzenesulfonic acid | 24 | 90 | [1] |
| Anethole | 4-Propenyl-benzenesulfonic acid | 36 | 80 | [1] |
Reaction Workflow
References
Application Notes and Protocols: Regioselective Sulfonation Using Trimethylsilyl Chlorosulfonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trimethylsilyl (B98337) chlorosulfonate (TMSCS) is an effective sulfonating agent for various organic molecules, including small molecules and polymers. It offers a milder alternative to traditional sulfonating agents like fuming sulfuric acid, often allowing for reactions under more controlled conditions. TMSCS is particularly valuable for its ability to achieve regioselective sulfonation, primarily through electrophilic aromatic substitution mechanisms.[1] This document provides detailed application notes and protocols for the regioselective sulfonation of aromatic compounds using TMSCS.
Mechanism of Action
The sulfonation process with trimethylsilyl chlorosulfonate involves the in-situ generation of an electrophilic sulfur species, likely sulfur trioxide or a related entity. This electrophile then attacks the aromatic ring in a classical electrophilic aromatic substitution pathway. The reaction proceeds through the formation of a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. Subsequent deprotonation restores the aromaticity of the ring, yielding the sulfonated product. The trimethylsilyl group in the reagent is thought to moderate the reactivity of the sulfonating species, contributing to higher selectivity. For certain substrates, particularly anilines, the reaction may proceed through an initial N-sulfamation followed by a thermal rearrangement to the C-sulfonated product.
Applications in Research and Development
The introduction of a sulfonic acid group can significantly alter the physicochemical properties of a molecule, most notably its water solubility. This is a critical consideration in drug development, where aqueous solubility is often a prerequisite for bioavailability. Key applications of regioselective sulfonation include:
-
Increasing Polarity and Aqueous Solubility: Sulfonic acid groups are highly polar and can dramatically increase the water solubility of poorly soluble drug candidates.
-
Modifying Bioavailability: By altering solubility and polarity, sulfonation can influence a drug's absorption, distribution, metabolism, and excretion (ADME) profile.
-
Synthesis of Bioactive Molecules: The sulfonate group is a key functional group in a variety of therapeutic agents.
-
Polymer Chemistry: TMSCS is used in the synthesis of sulfonated polymers, which have applications in areas such as proton exchange membranes for fuel cells.
Experimental Protocols
Below are generalized protocols for the regioselective sulfonation of aromatic compounds using this compound. Note: These are starting points and may require optimization for specific substrates.
Protocol 1: General Procedure for the Sulfonation of Activated Aromatic Compounds (e.g., Phenols, Anilines)
Materials:
-
Aromatic substrate
-
This compound (TMSCS)
-
Anhydrous dichloromethane (B109758) (DCM) or other suitable aprotic solvent
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for anhydrous reactions (oven-dried)
-
Magnetic stirrer and stir bar
-
Ice bath
-
Quenching solution (e.g., saturated aqueous sodium bicarbonate)
-
Extraction solvent (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate)
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve the aromatic substrate (1.0 eq) in anhydrous dichloromethane.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of TMSCS: Slowly add this compound (1.0-1.2 eq) dropwise to the stirred solution. The reaction is often exothermic. Maintain the temperature at 0 °C during the addition.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-48 hours. Monitor the progress of the reaction by an appropriate method (e.g., Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS)).
-
Work-up: Upon completion, carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (B1210297) (3 x volume of the aqueous layer).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by a suitable method, such as column chromatography or recrystallization, to obtain the desired sulfonated product.
Protocol 2: Sulfonation of Less Reactive Aromatic Compounds
For less reactive substrates, higher temperatures may be required.
Procedure:
-
Follow steps 1 and 2 from Protocol 1.
-
Add this compound (1.0-1.5 eq) dropwise at 0 °C.
-
After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux (or a specific temperature depending on the substrate's reactivity and solvent's boiling point).
-
Monitor the reaction until completion.
-
Follow the work-up and purification steps as described in Protocol 1.
Quantitative Data Summary
The following table summarizes the available quantitative data for the sulfonation of various aromatic compounds. Note that reaction conditions and sulfonating agents may vary across different studies, affecting direct comparability.
| Substrate | Sulfonating Agent | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Regioselectivity | Reference |
| N,N-Dimethylaniline | Tributylsulfoammonium betaine (B1666868) (TBSAB) | - | - | - | p-Sulfonated product | 70 | para | [2] |
| Propofol | Tributylsulfoammonium betaine (TBSAB) | - | - | - | O-Sulfated product | 88 | - | [2] |
| Thiophene | Tributylsulfoammonium betaine (TBSAB) | - | - | - | 2-Sulfonated product | 65 | 2-position | [2] |
| Pyrrole (protected) | Tributylsulfoammonium betaine (TBSAB) | - | - | - | Sulfonated product | 51 | - | [2] |
| Pyrrole (unprotected) | Tributylsulfoammonium betaine (TBSAB) | - | - | - | Sulfonated product | 60 | - | [2] |
| N-Methylindole | Tributylsulfoammonium betaine (TBSAB) | - | - | - | C3-Sulfonated product | 80 | C3-position | [2] |
| Toluene | Bis(trimethylsilyl) sulfate | Sealed tube | 200-220 | 10 | Toluenesulfonic acid | 23 | Isomers not studied | [3] |
| Aniline | Bis(trimethylsilyl) sulfate | - | 160 | - | Sulfanilic acid | 65 | para | [3] |
| Dimethylaniline | Bis(trimethylsilyl) sulfate | - | 160-170 | - | Dimethylanilinesulfonic acid | 79 | para | [3] |
| Anisole | Bis(trimethylsilyl) sulfate | - | 125-170 | 2 | Anisolesulfonic acid | 78 | - | [3] |
| Thiophene | Bis(trimethylsilyl) sulfate | - | 100 | 2 | Thiophenesulfonic acid | 20-30 | - | [3] |
| Thiophene (3-fold excess BTS) | Bis(trimethylsilyl) sulfate | - | 100 | 2 | Thiophenesulfonic acid | 77 | - | [3] |
Visualizing the Workflow
The following diagrams illustrate the general experimental workflow and the proposed reaction mechanism for regioselective sulfonation.
Caption: General experimental workflow for regioselective sulfonation.
Caption: Proposed electrophilic aromatic substitution mechanism.
Safety Precautions
This compound is a corrosive and flammable liquid. It reacts with water and protic solvents. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn. Reactions should be conducted under an inert atmosphere to prevent hydrolysis of the reagent.
Conclusion
Regioselective sulfonation using this compound is a valuable tool in synthetic chemistry, particularly for modifying the properties of aromatic compounds for applications in drug discovery and materials science. The provided protocols offer a starting point for the application of this methodology. Careful optimization of reaction conditions for each specific substrate is crucial to achieve high yields and the desired regioselectivity.
References
One-Pot Synthesis of Sulfonates with Trimethylsilyl Chlorosulfonate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the one-pot synthesis of sulfonates and related compounds using trimethylsilyl (B98337) chlorosulfonate. This versatile reagent offers a convenient route for the preparation of cyclic sulfates from alkenes and presents potential for the direct conversion of alcohols, phenols, and amines into the corresponding sulfonates and sulfamates.
Introduction
Trimethylsilyl chlorosulfonate (TMSCS) is a highly reactive compound employed as a sulfonating and silylating agent in organic synthesis. Its utility in one-pot reactions stems from its ability to activate substrates and introduce the sulfonyl group in a single procedural sequence, thereby enhancing reaction efficiency and minimizing intermediate isolation steps. This document outlines a validated protocol for the one-pot synthesis of cyclic sulfates and provides generalized methods for the preparation of alkyl/aryl sulfonates and sulfamates, based on established chemical principles, due to the limited availability of specific literature protocols for the latter.
Key Applications
-
One-Pot Synthesis of Cyclic Sulfates from Alkenes: A well-documented application of this compound in conjunction with iodosobenzene (B1197198) for the efficient synthesis of cyclic sulfates, which are valuable intermediates in organic synthesis.
-
Proposed One-Pot Synthesis of Alkyl/Aryl Sulfonates from Alcohols/Phenols: A general procedure for the direct conversion of alcohols and phenols to their corresponding sulfonate esters.
-
Proposed One-Pot Synthesis of Sulfamates from Amines: A general method for the synthesis of sulfamates from primary and secondary amines.
Data Presentation
Table 1: One-Pot Synthesis of Cyclic Sulfates from Alkenes
| Entry | Alkene | Product | Yield (%) |
| 1 | Vinyltrimethylsilane | 1-(Trimethylsilyl)ethane-1,2-diyl bis(sulfate) | 76 |
| 2 | Styrene | 1-Phenylethane-1,2-diyl bis(sulfate) | 72 |
| 3 | 1-Octene | Octane-1,2-diyl bis(sulfate) | 65 |
Yields are based on published literature and may vary depending on experimental conditions.
Experimental Protocols
Protocol 1: One-Pot Synthesis of Cyclic Sulfates from Alkenes
This protocol is adapted from the work of Bassindale, A.R., Katampe, I., & Taylor, P.G. (2000). Improved simple synthesis of cyclic sulfates from this compound. Canadian Journal of Chemistry, 78(11), 1479-1483.
Materials:
-
Iodosobenzene
-
This compound
-
Alkene (e.g., vinyltrimethylsilane)
-
Anhydrous Dichloromethane (B109758) (CH₂Cl₂)
-
Standard inert atmosphere glassware (Schlenk line or glovebox)
-
Magnetic stirrer
-
Low-temperature bath (e.g., dry ice/acetone)
Procedure:
-
To a flame-dried Schlenk flask under a nitrogen atmosphere, add iodosobenzene (1.0 equiv) and anhydrous dichloromethane.
-
Cool the resulting slurry to -78 °C using a dry ice/acetone bath.
-
Slowly add this compound (1.0 equiv) to the stirred slurry. The mixture should turn into a clear yellow solution.
-
Allow the solution to warm to room temperature and stir for 30 minutes.
-
Remove the solvent and volatile byproducts (including trimethylsilyl chloride) under vacuum to obtain phenyliodosulfate as a yellow solid.
-
Immediately redissolve the solid in anhydrous dichloromethane and cool the solution back to -78 °C.
-
Add the alkene (1.5 equiv) dropwise to the cooled solution.
-
Allow the reaction mixture to slowly warm to room temperature and continue stirring for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol 2: Proposed General Procedure for One-Pot Synthesis of Alkyl/Aryl Sulfonates from Alcohols/Phenols
Materials:
-
Alcohol or Phenol (B47542)
-
This compound
-
Anhydrous non-protic solvent (e.g., Dichloromethane, Acetonitrile)
-
Tertiary amine base (e.g., Triethylamine, Pyridine)
-
Standard inert atmosphere glassware
-
Magnetic stirrer
Procedure:
-
To a flame-dried Schlenk flask under a nitrogen atmosphere, dissolve the alcohol or phenol (1.0 equiv) and the tertiary amine base (1.2 equiv) in the anhydrous solvent.
-
Cool the solution to 0 °C.
-
Slowly add this compound (1.1 equiv) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.
-
Upon completion, quench the reaction by the addition of water.
-
Extract the aqueous layer with the organic solvent (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
Protocol 3: Proposed General Procedure for One-Pot Synthesis of Sulfamates from Amines
Note: As with the synthesis of sulfonates from alcohols, a specific, detailed one-pot protocol for sulfamate (B1201201) formation using this compound is not widely documented. This proposed method is based on general procedures for sulfamoylation.
Materials:
-
Primary or Secondary Amine
-
This compound
-
Anhydrous aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
Tertiary amine base (e.g., Triethylamine, Pyridine)
-
Standard inert atmosphere glassware
-
Magnetic stirrer
Procedure:
-
In a flame-dried Schlenk flask under a nitrogen atmosphere, dissolve the amine (1.0 equiv) and the tertiary amine base (2.2 equiv) in the anhydrous solvent.
-
Cool the solution to 0 °C.
-
Slowly add a solution of this compound (1.1 equiv) in the same anhydrous solvent dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 4-24 hours, monitoring by TLC.
-
After the reaction is complete, quench with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the aqueous layer with the organic solvent (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by an appropriate method such as column chromatography or recrystallization.
Visualizations
Application Notes and Protocols: Trimethylsilyl Chlorosulfonate as a Reagent for Protecting Groups
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols concerning the use of trimethylsilyl (B98337) chlorosulfonate as a reagent for the protection of functional groups, particularly alcohols, amines, and carboxylic acids. It is important to note that while trimethylsilyl chlorosulfonate can act as a silylating agent, its use as a primary protecting group reagent is not widely documented in scientific literature. Its principal application is as a sulfonating agent.[1] The information provided herein is a combination of data on analogous and more commonly used silylating agents, such as trimethylsilyl chloride (TMSCl), and related sulfonamide protecting groups, like the 2-(trimethylsilyl)ethanesulfonyl (SES) group.
Introduction to Silyl (B83357) Protecting Groups
In multi-step organic synthesis, protecting groups are crucial for temporarily masking reactive functional groups to prevent unwanted side reactions. Silyl ethers are one of the most common protecting groups for alcohols due to their ease of formation and cleavage under specific conditions.[2][3] Similarly, amines and carboxylic acids can be protected using silylating agents.[4][5] The reactivity and stability of the silyl protecting group can be tuned by the substituents on the silicon atom.
This compound ((CH₃)₃SiOSO₂Cl) is a reactive molecule that possesses both a silylating trimethylsilyl (TMS) group and a sulfonyl chloride moiety. While the sulfonyl chloride group is typically the more reactive site for sulfonylation reactions, the TMS group can be transferred to nucleophilic functional groups.
Protection of Alcohols
The protection of alcohols is typically achieved by converting the hydroxyl group into a silyl ether. While protocols using this compound for this purpose are scarce, the general principles of silylation with reagents like trimethylsilyl chloride (TMSCl) are well-established and can serve as a guide.[6][7]
General Reaction:
R-OH + (CH₃)₃SiCl + Base → R-O-Si(CH₃)₃ + Base·HCl
Mechanism of Alcohol Silylation with a Chlorosilane:
The reaction proceeds via a nucleophilic attack of the alcohol on the silicon atom of the chlorosilane. A base, such as triethylamine (B128534) or pyridine (B92270), is typically used to neutralize the hydrochloric acid byproduct.[6][7]
Caption: General mechanism for the protection of an alcohol using a trimethylsilyl chloride.
Experimental Protocol (Adapted from TMSCl Procedures):
Materials:
-
Alcohol (1.0 equiv)
-
This compound (1.1 equiv)
-
Anhydrous pyridine or triethylamine (1.2 equiv)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Dissolve the alcohol in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add the anhydrous base (pyridine or triethylamine) to the solution.
-
Slowly add this compound to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude silyl ether.
-
Purify the product by flash column chromatography if necessary.
Deprotection of Trimethylsilyl Ethers:
Trimethylsilyl ethers are generally labile and can be cleaved under mild acidic conditions or with a fluoride (B91410) source.[6][8]
Experimental Protocol for Deprotection (Acidic Conditions):
Materials:
-
TMS-protected alcohol
-
Methanol
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the TMS-protected alcohol in methanol.
-
Add a catalytic amount of 1 M HCl.
-
Stir the solution at room temperature and monitor the reaction by TLC (typically complete within 30 minutes).
-
Neutralize the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the deprotected alcohol.
Experimental Protocol for Deprotection (Fluoride Conditions):
Materials:
-
TMS-protected alcohol
-
Tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Diethyl ether
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the TMS-protected alcohol in anhydrous THF.
-
Add TBAF solution (1.1 equivalents) dropwise at room temperature.
-
Stir the reaction for 1-2 hours, monitoring by TLC.
-
Quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the product with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected alcohol.
Quantitative Data for Silylation of Alcohols (Using TMSCl):
| Substrate | Silylating Agent | Base | Solvent | Time (h) | Yield (%) |
| Primary Alcohol | TMSCl | Pyridine | DCM | 1 | >95 |
| Secondary Alcohol | TMSCl | Triethylamine | DCM | 2-4 | 90-95 |
| Phenol | TMSCl | Pyridine | DCM | 0.5 | >98 |
Note: This data is for the more common reagent TMSCl and serves as an estimate for reactions with this compound.
Protection of Amines
The protection of amines with sulfonyl chlorides is a robust method, typically forming stable sulfonamides. The 2-(trimethylsilyl)ethanesulfonyl (SES) group is a well-studied protecting group for amines that is introduced using SES-Cl.[9][10] Given the structural similarity, the reaction of this compound with an amine is expected to form an N-trimethylsilyl sulfonamide.
General Reaction:
R₂NH + (CH₃)₃SiOSO₂Cl + Base → R₂N-SO₂-O-Si(CH₃)₃ + Base·HCl
Experimental Workflow for Amine Protection:
Caption: A typical experimental workflow for the protection of an amine.
Experimental Protocol (Adapted from SES-Cl Procedures):
Materials:
-
Primary or secondary amine (1.0 equiv)
-
This compound (1.1 equiv)
-
Triethylamine (1.5 equiv)
-
Anhydrous dichloromethane (DCM)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the amine and triethylamine in anhydrous DCM under an inert atmosphere.
-
Cool the mixture to 0 °C.
-
Slowly add a solution of this compound in anhydrous DCM.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel chromatography.
Deprotection of N-Trimethylsilyl Sulfonamides:
The deprotection of N-trimethylsilyl sulfonamides can be achieved under fluoride-mediated or acidic conditions.[11]
Fluoride-Mediated Deprotection Mechanism:
Caption: Fluoride-mediated deprotection of an N-trimethylsilyl sulfonamide.
Experimental Protocol for Deprotection (Fluoride Conditions):
Materials:
-
N-trimethylsilyl sulfonamide protected amine (1.0 equiv)
-
Tetrabutylammonium fluoride (TBAF) (1.0 M in THF, 1.5 equiv)
-
Acetonitrile
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the protected amine in acetonitrile.
-
Add TBAF solution.
-
Heat the reaction mixture to 60 °C and stir for 2-6 hours, monitoring by TLC.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and filter.
-
Concentrate the filtrate and purify by flash column chromatography.
Quantitative Data for SES Protection of Amines:
| Amine Type | Protecting Agent | Base | Solvent | Temperature | Yield (%) |
| Primary | SES-Cl | Triethylamine | DCM | 0 °C to rt | 85-95 |
| Secondary | SES-Cl | Triethylamine | DCM | 0 °C to rt | 80-90 |
Note: This data is for the analogous SES-Cl and provides an indication of the expected efficiency.
Protection of Carboxylic Acids
Carboxylic acids can be protected as silyl esters. This transformation is typically carried out using a silylating agent in the presence of a base or by reacting a carboxylic acid with a silylating agent and an alcohol.[12] Direct reaction with this compound would likely yield a mixed anhydride, which may not be stable. A more common approach for silyl ester formation involves reagents like TMSCl.
General Reaction for Silyl Ester Formation:
R-COOH + (CH₃)₃SiCl + Base → R-COO-Si(CH₃)₃ + Base·HCl
Experimental Protocol (Adapted from TMSCl Procedures):
Materials:
-
Carboxylic acid (1.0 equiv)
-
This compound (1.1 equiv)
-
Triethylamine (1.2 equiv)
-
Anhydrous dichloromethane (DCM)
-
Hexane
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Suspend the carboxylic acid in anhydrous DCM under an inert atmosphere.
-
Add triethylamine and stir until a clear solution is obtained.
-
Cool the solution to 0 °C.
-
Slowly add this compound.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Filter the reaction mixture to remove the triethylammonium (B8662869) chloride salt.
-
Concentrate the filtrate under reduced pressure. The crude silyl ester is often used without further purification.
Deprotection of Trimethylsilyl Esters:
Trimethylsilyl esters are highly susceptible to hydrolysis and are readily cleaved by treatment with water or mild aqueous acid.
Experimental Protocol for Deprotection:
Materials:
-
Trimethylsilyl ester
-
Tetrahydrofuran (THF)
-
Water or 1 M HCl
Procedure:
-
Dissolve the trimethylsilyl ester in THF.
-
Add water or a catalytic amount of 1 M HCl.
-
Stir at room temperature for 10-30 minutes, monitoring by TLC.
-
Remove the solvent under reduced pressure to obtain the deprotected carboxylic acid.
Quantitative Data for Silyl Ester Formation (Using TMSCl):
| Carboxylic Acid Type | Silylating Agent | Base | Solvent | Time (h) | Yield (%) |
| Aliphatic | TMSCl | Triethylamine | DCM | 1-2 | >90 |
| Aromatic | TMSCl | Triethylamine | DCM | 1-3 | >90 |
Note: This data is for TMSCl and is provided for guidance.
Summary and Conclusion
While this compound is a potent sulfonating agent, its application as a routine protecting group reagent for alcohols, amines, and carboxylic acids is not well-documented. The protocols and data presented here are largely based on more common silylating agents like TMSCl and the analogous SES protecting group for amines. Researchers and drug development professionals should consider these established methods as a primary choice. When considering this compound for silylation, small-scale pilot reactions are highly recommended to determine the optimal conditions and to ascertain the stability of the resulting protected compound, which may differ from standard trimethylsilyl ethers, amides, or esters. The dual reactivity of this reagent requires careful control of reaction conditions to favor silylation over potential sulfonation or other side reactions.
References
- 1. This compound | 4353-77-9 [chemicalbook.com]
- 2. Protection of Alcohols | OpenOChem Learn [learn.openochem.org]
- 3. researchgate.net [researchgate.net]
- 4. US4609749A - Method for the simultaneous preparation of carboxylic acid trimethylsilyl esters and silylated carboxylic acid amides - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. orgosolver.com [orgosolver.com]
- 8. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 9. benchchem.com [benchchem.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. benchchem.com [benchchem.com]
- 12. A Simple Method for the Esterification of Carboxylic Acids Using Chlorosilanes | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for Reactions with Trimethylsilyl Chlorosulfonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trimethylsilyl (B98337) chlorosulfonate (TMSCS) is a versatile and reactive organosilicon compound with the chemical formula (CH₃)₃SiOSO₂Cl. It serves as a potent reagent in organic synthesis, primarily utilized for sulfonation and the preparation of specialized intermediates. Its reactivity stems from the combination of a trimethylsilyl group and a chlorosulfonate group, making it a valuable tool in the synthesis of a variety of organic molecules, including those of pharmaceutical interest. This document provides detailed application notes and experimental protocols for key reactions involving TMSCS, with a focus on safety, efficiency, and reproducibility.
Safety and Handling
Trimethylsilyl chlorosulfonate is a corrosive, flammable, and moisture-sensitive liquid that must be handled with extreme care in a well-ventilated fume hood.[1] It reacts with water and moisture to release toxic gases such as hydrogen chloride (HCl) and sulfur dioxide (SO₂)[1].
Required Personal Protective Equipment (PPE):
-
Chemical-resistant gloves (e.g., neoprene or nitrile rubber)
-
Chemical safety goggles and a face shield
-
Flame-retardant lab coat
-
A properly fitted respirator with a cartridge suitable for acid gases and organic vapors
Storage and Handling Precautions:
-
Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.
-
Keep the container tightly closed and under an inert atmosphere (e.g., nitrogen or argon).
-
Ground and bond containers when transferring material to prevent static discharge.
-
Have appropriate spill-control materials and a safety shower/eyewash station readily available.
Core Applications and Protocols
The primary applications of this compound in organic synthesis are as a sulfonating agent and in the preparation of cyclic sulfates.
Sulfonation of Polymers: Synthesis of Sulfonated Polystyrene
TMSCS is an effective and milder alternative to harsher sulfonating agents like fuming sulfuric acid for the sulfonation of polymers, leading to fewer side reactions such as cross-linking and degradation.[2][3]
Experimental Protocol: Homogeneous Sulfonation of Polystyrene
This protocol describes the sulfonation of polystyrene in a homogeneous solution to produce sulfonated polystyrene (SPS), a material with applications in ion-exchange resins and membranes.
Materials:
-
Polystyrene
-
This compound (TMSCS)
-
Anhydrous benzene (B151609)
-
Nitrogen gas
Procedure:
-
Dissolve polystyrene in anhydrous benzene at room temperature (25°C) under a continuous stream of nitrogen gas. The volume of benzene should be sufficient to fully dissolve the polymer (e.g., 100% of the mass of polystyrene).
-
Once the polystyrene is fully dissolved, add this compound to the solution at room temperature. The mole ratio of the polymer repeating unit to the sulfonating agent should be 1:1.5.
-
Maintain the nitrogen atmosphere and stir the reaction mixture at room temperature for 20 hours.
-
After the reaction is complete, precipitate the sulfonated polystyrene by adding methanol to the reaction mixture.
-
Filter the precipitate and wash thoroughly with methanol to remove any unreacted reagents and byproducts.
-
Dry the resulting sulfonated polystyrene under vacuum.
Data Presentation:
| Polymer | Sulfonating Agent | Solvent | Mole Ratio (Polymer:TMSCS) | Reaction Time (h) | Reaction Temperature (°C) | Degree of Sulfonation (%) |
| Polystyrene | TMSCS | Benzene | 1:1.5 | 20 | 25 | ~125 |
Logical Relationship Diagram: Sulfonation of Polystyrene
Caption: Workflow for the sulfonation of polystyrene using TMSCS.
Synthesis of Cyclic Sulfates from Alkenes
A significant application of TMSCS is in the preparation of phenyliodosulfate, which is a key reagent for the synthesis of cyclic sulfates from alkenes. This method provides a valuable alternative to using sulfur trioxide directly.[1][4] The reaction proceeds in a "one-pot" manner, where phenyliodosulfate is generated in situ and then reacted with the alkene.
Experimental Protocol: One-Pot Synthesis of Trimethylsilylethene-1,2-sulfate
This protocol details the synthesis of a cyclic sulfate (B86663) from vinyltrimethylsilane (B1294299).
Materials:
-
This compound (TMSCS)
-
Vinyltrimethylsilane
-
Anhydrous dichloromethane (B109758) (CH₂Cl₂)
-
Nitrogen gas
Procedure: Procedure A (One-Pot Synthesis):
-
To a slurry of iodosobenzene (10 mmol) in dry dichloromethane (50 mL) at -78°C under a nitrogen atmosphere, add this compound (10 mmol) with continuous stirring. This will produce a clear yellow solution.
-
Allow the solution to slowly warm to approximately -10°C.
-
Subject the reaction mixture to vacuum distillation to remove all the solvent, leaving a yellow powder (phenyliodosulfate).
-
Immediately add dry dichloromethane (50 mL) to the powder and re-cool the mixture to -78°C.
-
To this cooled mixture, add vinyltrimethylsilane (15 mmol).
-
Allow the reaction mixture to slowly warm to room temperature and stir for an additional 30 minutes.
-
Remove the solvent under vacuum to yield the crude cyclic sulfate.
-
The crude product can be purified by recrystallization or chromatography.
Important Note: It is crucial to remove the trimethylchlorosilane byproduct before the addition of the alkene. Failure to do so can lead to the formation of sultones instead of the desired cyclic sulfates.[1][4]
Data Presentation: Yields of Cyclic Sulfates from Various Alkenes
| Alkene | Procedure | Yield (%) |
| Vinyltrimethylsilane | A | 55 |
| Styrene | A | 60 |
| 1-Octene | A | 52 |
| Cyclohexene | A | 65 |
| Vinyltrimethylsilane | B | 65 |
| Styrene | B | 72 |
*Procedure B involves the pre-formation of a sulfur trioxide-dioxane adduct before reaction with iodosobenzene, which can lead to slightly improved yields.[1]
Experimental Workflow: Synthesis of Cyclic Sulfates
Caption: One-pot synthesis of cyclic sulfates from alkenes.
Conclusion
This compound is a highly effective reagent for sulfonation and the synthesis of cyclic sulfates, offering advantages in terms of milder reaction conditions and procedural convenience. The protocols outlined in these application notes provide a framework for the safe and efficient use of TMSCS in a research and development setting. Adherence to strict safety protocols is paramount when working with this hazardous compound. The versatility of TMSCS makes it a valuable component in the synthetic chemist's toolkit, particularly in the development of novel materials and pharmaceutical intermediates.
References
- 1. benchchem.com [benchchem.com]
- 2. Aryl sulfone synthesis by C-S coupling reactions [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthetic strategies for the preparation of proton-conducting hybrid polymers based on PEEK and PPSU for PEM fuel cells [comptes-rendus.academie-sciences.fr]
Troubleshooting & Optimization
side reactions of Trimethylsilyl chlorosulfonate with functional groups
Welcome to the Technical Support Center for Trimethylsilyl (B98337) Chlorosulfonate (TMS-CS). This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and understanding the side reactions of TMS-CS with various functional groups.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of Trimethylsilyl chlorosulfonate (TMS-CS)?
A1: this compound is predominantly used as a sulfonating agent for a variety of organic molecules, including carbohydrates and polymers.[1][2] It is also utilized in the synthesis of cyclic sulfates from alkenes.[1]
Q2: How does the reactivity of TMS-CS compare to other sulfonating agents?
A2: TMS-CS offers the advantage of mediating sulfonation under mild conditions, typically at room temperature in organic solvents like methylene (B1212753) chloride.[1] However, like other strong sulfonating agents, it can be highly reactive and may lead to side reactions if not used with care. The presence of the trimethylsilyl group can influence its reactivity and solubility in organic solvents.
Q3: What are the main safety precautions to consider when working with TMS-CS?
A3: TMS-CS is a hazardous and moisture-sensitive compound.[1] It is corrosive and can cause severe skin burns and eye damage. It reacts with water and moisture to release toxic gases such as hydrogen chloride (HCl) and sulfur dioxide (SO2).[1] Therefore, it is crucial to handle TMS-CS in a well-ventilated fume hood, under an inert atmosphere (e.g., nitrogen or argon), and with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a respirator.[1] All glassware must be thoroughly dried before use.[3]
Troubleshooting Guide: Side Reactions with Functional Groups
This guide addresses specific issues that may arise during experiments involving TMS-CS and various functional groups.
Alcohols and Phenols
Problem: I am trying to sulfonate a molecule containing a hydroxyl group, but I am observing the formation of a silylated alcohol (trimethylsilyl ether) instead of the desired sulfonate.
Cause: The hydroxyl group is a strong nucleophile and can readily react with the silicon center of TMS-CS, leading to the formation of a stable trimethylsilyl ether. This reaction is often faster than the sulfonation of other parts of the molecule.[1]
Solution:
-
Protecting Group Strategy: If sulfonation at a different site is desired, it is advisable to protect the alcohol as a more robust protecting group (e.g., tert-butyldimethylsilyl ether) before introducing TMS-CS.
-
Reaction Conditions: Lowering the reaction temperature may help to control the rate of silylation relative to sulfonation.
Problem: My reaction mixture containing a phenol (B47542) turned dark, and I have a complex mixture of products.
Cause: Phenols are sensitive to oxidation, and the reaction conditions or byproducts of the sulfonation reaction might be promoting their degradation.
Solution:
-
Inert Atmosphere: Ensure the reaction is carried out under a strictly inert atmosphere to minimize oxidation.
-
Scavengers: The addition of radical scavengers might be beneficial, although compatibility with TMS-CS needs to be verified.
Amines
Problem: I am observing the formation of a trimethylsilylamine and/or a sulfonamide when reacting TMS-CS with a primary or secondary amine.
Cause: Similar to alcohols, primary and secondary amines are nucleophilic and can react with TMS-CS at either the silicon center (forming a silylamine) or the sulfur center (forming a sulfonamide).[1]
Solution:
-
Control of Stoichiometry: Careful control of the stoichiometry of the reagents can influence the product distribution.
-
Reaction Temperature: Lowering the temperature may favor one reaction pathway over the other.
Aldehydes and Ketones
Problem: My reaction with an enolizable ketone is giving a complex mixture, and I suspect side reactions at the carbonyl group.
Cause: Ketones with α-protons can be enolized in the presence of silylating agents and a base, forming silyl (B83357) enol ethers.[4] Although a base is not always added with TMS-CS, the reagent itself or its byproducts might promote enolization, leading to subsequent side reactions.
Solution:
-
Non-enolizable Ketones: If possible, use substrates without enolizable protons.
-
Protection: The carbonyl group can be protected as a non-enolizable derivative (e.g., an acetal) before sulfonation.
Problem: I am observing the formation of unexpected byproducts when reacting TMS-CS with an aldehyde.
Cause: Aldehydes can be sensitive to the acidic byproducts (HCl) generated from the reaction of TMS-CS with trace moisture. This can lead to aldol (B89426) condensation or other acid-catalyzed side reactions. Silylating agents can also form adducts with aldehydes.[5]
Solution:
-
Strictly Anhydrous Conditions: Ensure all reagents and solvents are scrupulously dry.
-
Non-Protic Base: The addition of a non-nucleophilic, hindered base can scavenge any generated acid.
Alkenes
Problem: During the synthesis of a cyclic sulfate (B86663) from an alkene using iodosobenzene (B1197198) and TMS-CS, I am isolating a sultone as a major byproduct.
Cause: The formation of sultones is a known side reaction in this process and is often attributed to the presence of trimethylsilyl chloride (TMS-Cl) in the reaction mixture.[6][7]
Solution:
-
Removal of TMS-Cl: The trimethylchlorosilane byproduct should be removed from the reaction mixture, for example by vacuum distillation, before proceeding with the reaction.[6][8]
Amides
Problem: My amide-containing substrate is not stable under the reaction conditions with TMS-CS.
Cause: The N-H bond of primary and secondary amides can be reactive towards silylating agents. For instance, TMS-Cl can activate amides for transamidation.[9] It is plausible that TMS-CS could react similarly or lead to other transformations.
Solution:
-
Use of Tertiary Amides: If the amide functionality is not the target of the reaction, using a tertiary amide (N,N-disubstituted) will prevent reactions at the nitrogen.
-
Milder Conditions: Exploring lower reaction temperatures and shorter reaction times may minimize side reactions.
Thiols
Problem: I am attempting a reaction on a molecule containing a thiol group, and I am getting a complex mixture of sulfur-containing byproducts.
Cause: Thiols are highly nucleophilic and can react with the electrophilic sulfur atom of TMS-CS.[10][11] This can lead to the formation of thiosulfonates or other undesired sulfur linkages. Thiols are also susceptible to oxidation to disulfides, sulfenic, sulfinic, and sulfonic acids, which could be promoted by the reaction conditions.[12][13]
Solution:
-
Protection of the Thiol: The thiol group should be protected before reacting the substrate with TMS-CS. Common protecting groups for thiols include thioethers or disulfides that can be cleaved later.
Quantitative Data Summary
Currently, there is a limited amount of structured quantitative data in the literature regarding the side reactions of TMS-CS. The product distribution is highly dependent on the substrate and reaction conditions. The following table provides a qualitative summary of potential reactions.
| Functional Group | Desired Reaction | Potential Side Reaction(s) | Likelihood of Side Reaction |
| Alcohol/Phenol | Sulfonation of another part of the molecule | O-Silylation (Trimethylsilyl ether formation) | High |
| Amine (1°/2°) | Sulfonation of another part of the molecule | N-Silylation, Sulfonamide formation | High |
| Aldehyde | Sulfonation of another part of the molecule | Aldol condensation, Acetal formation, Silyl adducts | Moderate to High |
| Ketone (enolizable) | Sulfonation of another part of the molecule | Silyl enol ether formation, Aldol condensation | Moderate to High |
| Alkene | Sulfonation/Cyclic sulfate formation | Sultone formation (in presence of TMS-Cl) | High |
| Amide (1°/2°) | Sulfonation of another part of the molecule | N-Silylation, Transamidation | Moderate |
| Thiol | Sulfonation of another part of the molecule | Thiosulfonate formation, Oxidation (disulfides, etc.) | Very High |
| Ester | Sulfonation of another part of the molecule | Limited data, potentially slow cleavage | Low to Moderate |
| Ether | Sulfonation of another part of the molecule | Generally stable, potential for cleavage with strong Lewis acids | Low |
Experimental Protocols
General Protocol for Sulfonation
This is a general procedure and may require optimization for specific substrates.
-
Preparation: Dry all glassware in an oven at >120 °C overnight and cool under a stream of dry nitrogen or argon.
-
Reaction Setup: To a solution of the substrate in a dry, inert solvent (e.g., methylene chloride, acetonitrile) under an inert atmosphere, add TMS-CS dropwise at room temperature or a reduced temperature (e.g., 0 °C or -78 °C) as required by the substrate's sensitivity.[1]
-
Monitoring: Monitor the reaction progress by an appropriate method (e.g., TLC, LC-MS). Reactions can take from 12 to 48 hours.[1]
-
Work-up:
-
Aqueous Work-up (for TMS-ether cleavage): If the desired product is the sulfonic acid and any silyl ethers are to be cleaved, the reaction can be quenched by carefully adding it to ice-water. The product can then be extracted with a suitable organic solvent.
-
Non-Aqueous Work-up (to preserve TMS groups): If silyl groups are to be preserved, the reaction should be quenched with a non-protic solvent or a mild quenching agent like saturated aqueous NH₄Cl at low temperature.[14] Subsequent purification should avoid acidic conditions (e.g., use neutral alumina (B75360) for chromatography instead of silica (B1680970) gel).[14]
-
Protocol for Synthesis of Cyclic Sulfates from Alkenes
This protocol is adapted from the synthesis of phenyliodosulfate, a key intermediate.[6][8]
-
Preparation of Phenyliodosulfate: To a slurry of iodosobenzene in dry dichloromethane (B109758) at -78 °C under a nitrogen atmosphere, add TMS-CS with continuous stirring.
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Removal of Byproducts: Allow the solution to warm to approximately -10 °C and then remove the solvent and trimethylchlorosilane under vacuum.
-
Reaction with Alkene: Immediately add dry dichloromethane and the alkene to the resulting phenyliodosulfate at -78 °C.
-
Work-up: Allow the reaction to warm to room temperature, then quench and purify as appropriate for the specific cyclic sulfate.
Visualizations
Reaction of TMS-CS with Nucleophiles
Caption: Possible reaction pathways of TMS-CS with nucleophiles.
Troubleshooting Workflow for Unexpected Side Products
Caption: A logical workflow for troubleshooting side reactions.
References
- 1. Buy this compound | 4353-77-9 [smolecule.com]
- 2. This compound CAS#: 4353-77-9 [m.chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. echemi.com [echemi.com]
- 5. littlemsandsailing.wordpress.com [littlemsandsailing.wordpress.com]
- 6. researchgate.net [researchgate.net]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]
- 12. Monitoring electrophilic intermediates in reactions of thiols in aqueous solution directly with 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cyclic Thiosulfonates for Thiol-Mediated Uptake: Cascade Exchangers, Transporters, Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
managing Trimethylsilyl chlorosulfonate hydrolysis during reactions
Welcome to the technical support center for Trimethylsilyl (B98337) chlorosulfonate (TMSCS). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and manage issues related to TMSCS, with a specific focus on preventing and diagnosing unwanted hydrolysis during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is Trimethylsilyl chlorosulfonate (TMSCS) and why is its hydrolysis a major concern?
A1: this compound (TMSCS), with the chemical formula (CH₃)₃SiOSO₂Cl, is a powerful sulfonating agent used in organic synthesis.[1] Its high reactivity is crucial for its function, but it also makes it extremely sensitive to moisture. Hydrolysis, a reaction with water, is a primary concern because it rapidly degrades the reagent. This degradation leads to reduced yields, formation of corrosive byproducts, and potential side reactions that can compromise the integrity of your experiment.[2]
Q2: What are the products of TMSCS hydrolysis?
A2: TMSCS reacts rapidly with water (hydrolyzes) to form trimethylsilanol (B90980) ((CH₃)₃SiOH) and chlorosulfonic acid (ClSO₃H). Chlorosulfonic acid is highly corrosive and can further decompose, releasing toxic gases like hydrogen chloride (HCl) and sulfur oxides (SO₂), which can interfere with reactions and pose safety hazards.[2]
Q3: What are the tell-tale signs of TMSCS hydrolysis in my reaction?
A3: Diagnosing TMSCS hydrolysis can be critical. Key indicators include:
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Low or No Yield: The most common sign is a significantly lower-than-expected yield of your desired sulfated product, as the active reagent has been consumed by water.[3]
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Inconsistent Results: Experiencing poor reproducibility between experiments, even with seemingly identical setups, can point to varying levels of moisture contamination.[4][5]
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Unusual Side Products: The acidic byproducts of hydrolysis can catalyze unintended side reactions, leading to unexpected spots on a TLC plate or peaks in GC-MS/LC-MS analysis.
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Fuming Upon Exposure to Air: While TMSCS naturally fumes in moist air, excessive fuming when handling the reagent or opening a reaction vessel can indicate significant moisture contamination.[6]
Q4: How does the stability of the trimethylsilyl (TMS) group compare to other silyl (B83357) protecting groups?
A4: The trimethylsilyl (TMS) group is known to be one of the most labile and acid-sensitive silyl groups. Its susceptibility to hydrolysis is significantly higher than that of bulkier silyl groups. Understanding this relative stability is key to appreciating why rigorous anhydrous conditions are non-negotiable when working with TMSCS.[7][8]
Data Presentation
Table 1: Physical and Chemical Properties of TMSCS
| Property | Value | Reference |
| CAS Number | 4353-77-9 | [2][9] |
| Molecular Formula | C₃H₉ClO₃SSi | [1] |
| Molecular Weight | 188.71 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | [2] |
| Boiling Point | 168-169 °C (lit.) | [1] |
| Melting Point | -26 °C (lit.) | [1] |
| Density | 1.225 g/mL at 25 °C (lit.) | [1] |
| Hydrolytic Sensitivity | High; reacts rapidly with water and protic solvents. | [1] |
Table 2: Relative Stability of Common Silyl Ethers to Acid-Catalyzed Hydrolysis
This table illustrates that the Trimethylsilyl (TMS) group is the least stable, highlighting its high sensitivity to protic sources like water.
| Silyl Group Abbreviation | Full Name | Relative Stability |
| TMS | Trimethylsilyl | Least Stable |
| TES | Triethylsilyl | ↓ |
| TBDMS | tert-Butyldimethylsilyl | ↓ |
| TIPS | Triisopropylsilyl | ↓ |
| TBDPS | tert-Butyldiphenylsilyl | Most Stable |
| (Data compiled from sources discussing silyl ether stability.[7][10]) |
Troubleshooting Guide
Problem: My reaction yield is very low, and I suspect TMSCS degradation.
This is the most common issue and is almost always linked to moisture contamination. Use the following workflow to diagnose and solve the problem.
Problem: How do I handle and store TMSCS to prevent hydrolysis before use?
Proper storage is critical. TMSCS should be stored in a tightly sealed container in a cool, dry place, away from incompatible materials like water and alcohols.[2][11] The bottle should be stored under an inert atmosphere (e.g., nitrogen or argon). Before use, allow the reagent to warm to room temperature to prevent atmospheric moisture from condensing on the cold surface when opened.
Experimental Protocols
Protocol 1: General Procedure for Maintaining Anhydrous Reaction Conditions
Maintaining a water-free environment is the single most important factor for success.[12][13][14]
-
Glassware Preparation:
-
Clean and assemble all glassware (reaction flask, condenser, addition funnel, etc.).
-
Dry the assembled glassware in an oven at >120°C for at least 4 hours (overnight is preferable).
-
While still hot, cool the glassware assembly under a stream of dry nitrogen or argon gas. Alternatively, flame-dry the assembly under vacuum and then backfill with inert gas.[13]
-
-
Solvent and Reagent Preparation:
-
Use only certified anhydrous solvents from a freshly opened bottle (e.g., Sure/Seal™).
-
If anhydrous solvent is not available, it must be freshly distilled from an appropriate drying agent (e.g., sodium/benzophenone for THF/ether, calcium hydride for dichloromethane).
-
Ensure all other reagents are anhydrous. Solid reagents can be dried in a vacuum oven.
-
-
Reaction Setup and Execution:
-
Maintain a positive pressure of inert gas (nitrogen or argon) throughout the entire experiment. Use a gas bubbler to monitor the flow.
-
Fit drying tubes containing a desiccant (e.g., CaCl₂, Drierite®) to the top of the condenser or any other openings to protect from atmospheric moisture.[13]
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Use syringe techniques for transferring anhydrous solvents and liquid reagents. Purge the syringe with inert gas before drawing up the liquid.
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Add TMSCS to the reaction mixture slowly via syringe, ensuring the needle tip is below the surface of the solvent to prevent splashing and reaction with headspace moisture.
-
Visualization of the Hydrolysis Pathway
Understanding the undesired reaction is key to preventing it. The following diagram illustrates how water attacks TMSCS.
References
- 1. This compound | 4353-77-9 [chemicalbook.com]
- 2. Buy this compound | 4353-77-9 [smolecule.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Chlorotrimethylsilane | (CH3)3SiCl | CID 6397 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 8. researchgate.net [researchgate.net]
- 9. Trimethylsilyl chlorosulphate | C3H9ClO3SSi | CID 78059 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 11. fishersci.com [fishersci.com]
- 12. Chemical Sulfation of Small Molecules – Advances and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sciencemadness Discussion Board - Anhydrous Conditions - Powered by XMB 1.9.11 [sciencemadness.org]
- 14. fiveable.me [fiveable.me]
Technical Support Center: Purification of Products from Trimethylsilyl Chlorosulfonate Reactions
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting the purification of products from reactions involving trimethylsilyl (B98337) chlorosulfonate.
Troubleshooting Guide
This guide addresses common issues encountered during the workup and purification of sulfamated and sulfated compounds synthesized using trimethylsilyl chlorosulfonate.
Issue 1: Low or No Yield of the Desired Product After Workup
Question: I am getting a very low yield or no product at all after my reaction with this compound. What could be the problem?
Answer:
Several factors can contribute to low product yield. Consider the following potential causes and solutions:
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Incomplete Reaction: The reaction may not have gone to completion.
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Solution: Monitor the reaction progress using an appropriate analytical technique like TLC or LC-MS to ensure the consumption of starting material.
-
-
Product Lost During Aqueous Workup: Sulfated and sulfamated compounds can be highly polar and may remain in the aqueous layer during extraction.
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Solution: Before extraction, carefully adjust the pH of the aqueous layer to ensure your product is in a neutral, less water-soluble form. If the product is an acid, acidify the aqueous layer before extraction. Conversely, if it is a base, make the aqueous layer basic.
-
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Hydrolysis of the Product: The sulfate (B86663) or sulfamate (B1201201) group can be sensitive to acidic or basic conditions, leading to hydrolysis during workup.
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Solution: Employ a mild aqueous workup, for example, with a saturated solution of ammonium (B1175870) chloride. If the product is particularly sensitive, a non-aqueous workup may be necessary. This involves quenching the reaction with an alcohol (like isopropanol (B130326) or ethanol) and then removing the volatile byproducts under reduced pressure.[1]
-
Issue 2: Presence of Unexpected Byproducts
Question: I am observing significant impurities in my crude product. What are the likely byproducts and how can I avoid them?
Answer:
The most common byproduct in reactions involving this compound is trimethylchlorosilane (TMSCl) . Its presence can lead to the formation of undesired side products.
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Sultone Formation: If trimethylchlorosilane is not removed from the reaction mixture, it can lead to the formation of sultones, which are cyclic sulfonic esters.[2][3]
Another potential byproduct is trimethylsilanol , formed from the hydrolysis of TMSCl or the silylated product.
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Solution: Trimethylsilanol is more polar than many silylated products and can often be removed by column chromatography. A wash with a dilute aqueous base can also help remove it by deprotonation, but this should be done cautiously to avoid hydrolysis of the desired product.[5]
Frequently Asked Questions (FAQs)
Q1: What is the best way to quench a reaction involving this compound?
A1: The choice of quenching agent depends on the stability of your product.
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For robust products: A common method is to quench the reaction with a saturated aqueous solution of sodium bicarbonate or ammonium chloride.[6]
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For sensitive products: A non-aqueous quench is recommended. This can be done by adding an alcohol, such as isopropanol or ethanol, to the reaction mixture. The resulting trimethylsilyl ethers and HCl are volatile and can be removed under reduced pressure.[1][4]
Q2: My sulfated/sulfamated product is very polar. What is the best way to purify it?
A2: The high polarity of sulfated and sulfamated compounds can make purification challenging.[7]
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Flash Chromatography: This is a common and effective method. Due to the polar nature of the products, specialized techniques may be required.
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Normal Phase Chromatography: Use a polar stationary phase like silica (B1680970) gel with a polar mobile phase, such as a mixture of dichloromethane (B109758) and methanol.[8] For very polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) on a diol or amine-bonded silica column can be effective.[1][9]
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Reversed-Phase Chromatography: For some compounds, reversed-phase chromatography using a C18 column with a water/acetonitrile or water/methanol gradient can be successful. For highly aqueous mobile phases, specialized C18Aq columns are recommended to prevent phase collapse.[9]
-
-
Recrystallization: If your product is a solid, recrystallization can be a highly effective purification method. Finding a suitable solvent or solvent system is key. Common solvents for recrystallization of polar organic compounds include ethanol, water, or mixtures like hexane/acetone or hexane/ethyl acetate.[10][11]
Q3: How can I prevent my product from decomposing on a silica gel column?
A3: Silica gel is acidic and can cause the degradation of acid-sensitive compounds, including some sulfated products.
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Neutralize the Silica Gel: You can neutralize the silica gel by preparing a slurry with your eluent containing a small amount of a basic additive, such as 1-2% triethylamine.[5]
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Use an Alternative Stationary Phase: Consider using a more neutral or basic stationary phase like alumina.[5]
Q4: How do I remove the trimethylsilyl (TMS) protecting group if it's still present after purification?
A4: The TMS group is typically labile and can often be removed under mild acidic or basic conditions. A common method is to treat the compound with a mild acid such as acetic acid in a suitable solvent.
Data Presentation
The following table provides data from the purification of the sulfamate derivative, topiramate, as an example of a typical purification process for a product from a reaction that could involve a chlorosulfonate intermediate.
| Purification Step | Yield | Purity | Melting Point (°C) |
| Crude Product | ~75% | 97-98% | - |
| After Recrystallization (Isopropanol/Water) | ~67% | >99.5% | 122-124 |
Data extracted from a patent describing the synthesis of topiramate. The synthesis involves a chlorosulfate (B8482658) intermediate, which has similar reactivity and purification challenges as products from this compound reactions.[6]
Experimental Protocols
Detailed Method for the Purification of a Sulfamate Derivative (Based on Topiramate Synthesis)
This protocol provides a detailed example of a workup and purification procedure for a sulfamate derivative.[6]
1. Quenching and Initial Workup:
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After the reaction is complete, cool the reaction mixture to 0-5 °C.
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Slowly add water to quench the reaction while maintaining the temperature.
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Add an organic solvent (e.g., ethylene (B1197577) dichloride) and stir for 15 minutes.
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Separate the organic layer.
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Wash the organic layer sequentially with a saturated sodium bicarbonate solution and then with water.
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Dry the organic layer over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure.
2. Crystallization:
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Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., isopropanol).
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If necessary, add a co-solvent (e.g., water or n-hexane) dropwise to induce precipitation.
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Cool the solution slowly to room temperature, and then in an ice bath for at least 1 hour to maximize crystal formation.
3. Isolation and Drying:
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Collect the crystals by vacuum filtration.
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Wash the crystals with a small amount of the cold recrystallization solvent.
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Dry the crystals in a vacuum oven at 50-55 °C until a constant weight is achieved.
Visualizations
Experimental Workflow
Caption: General experimental workflow for the purification of products.
Troubleshooting Decision Tree
References
- 1. biotage.com [biotage.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. US20050203287A1 - Process for the preparation of sulfamate derivatives - Google Patents [patents.google.com]
- 7. Chemical approaches to the sulfation of small molecules: current progress and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chromatography [chem.rochester.edu]
- 9. labex.hu [labex.hu]
- 10. Reagents & Solvents [chem.rochester.edu]
- 11. web.mnstate.edu [web.mnstate.edu]
Technical Support Center: Optimizing Sulfonation with Trimethylsilyl Chlorosulfonate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Trimethylsilyl (B98337) chlorosulfonate (TMS-SO3Cl) for sulfonation reactions.
Troubleshooting Guide
This guide addresses specific issues that may arise during the sulfonation of various substrates with Trimethylsilyl chlorosulfonate.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Moisture Contamination: TMS-SO3Cl is highly sensitive to moisture, which leads to its rapid decomposition. 2. Low Substrate Reactivity: The aromatic ring of the substrate is not sufficiently electron-rich for electrophilic attack under mild conditions. 3. Inadequate Reaction Time: The reaction may be slow and require more time for completion. 4. Sub-optimal Temperature: While the reaction often proceeds at room temperature, some less reactive substrates may require gentle heating. | 1. Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. 2. Consider a different sulfonating agent if the substrate is strongly deactivated. Alternatively, explore catalysis or harsher reaction conditions, though this may compromise the benefits of using TMS-SO3Cl. 3. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) and extend the reaction time as needed. Reactions can take from 12 to 48 hours.[1] 4. Gradually increase the reaction temperature, for example, to 40-50 °C, while monitoring for any signs of decomposition or side product formation. |
| Formation of Multiple Products/Side Reactions | 1. Di-sulfonation: Use of excess sulfonating agent. 2. Formation of Sultones: In substrates with specific structural features, such as phenolic ethers with allyl groups (e.g., methyleugenol), intramolecular cyclization can occur to form sultones.[1] 3. Polymerization/Degradation: This can occur with sensitive substrates, especially if the reaction temperature is too high or if strong acidic byproducts are not controlled. 4. Ring Chlorination: Although less common with TMS-SO3Cl compared to chlorosulfonic acid, it can be a potential side reaction. | 1. Use a stoichiometric amount or a slight excess (e.g., 1.1 equivalents) of TMS-SO3Cl. 2. This is a competing reaction pathway. To favor the desired sulfonic acid, optimization of reaction time and temperature may be necessary. Lower temperatures might suppress cyclization. 3. Maintain mild reaction conditions (room temperature). The use of TMS-SO3Cl is generally advantageous as it prevents unwanted side reactions like oxidation or polymerization that are common with stronger sulfonating agents.[1] 4. Use of TMS-SO3Cl over harsher reagents like chlorosulfonic acid is recommended to minimize such side reactions. |
| Difficult Product Isolation/Work-up | 1. Product is highly water-soluble: Sulfonic acids are often highly polar and soluble in water, making extraction from aqueous media challenging. 2. Emulsion formation during extraction: The presence of sulfonated products can lead to the formation of stable emulsions. 3. Residual Reagents: Unreacted TMS-SO3Cl or its hydrolysis products can complicate purification. | 1. After quenching the reaction, consider precipitation of the sulfonic acid by adding a non-polar solvent. Alternatively, the sulfonic acid can be converted to its salt (e.g., sodium or potassium salt) to facilitate isolation. 2. Use brine (saturated NaCl solution) during the aqueous wash to help break emulsions. Centrifugation can also be effective. 3. The reaction can be terminated by the addition of a diluted acidic solution.[2] A thorough aqueous work-up will hydrolyze and remove any remaining TMS-SO3Cl. |
| Inconsistent Results/Poor Reproducibility | 1. Variability in Reagent Quality: The purity of TMS-SO3Cl can affect its reactivity. 2. Inconsistent Reaction Conditions: Small variations in temperature, reaction time, or moisture content can lead to different outcomes. 3. Solvent Effects: The choice of solvent can influence the reaction rate and selectivity. | 1. Use high-purity TMS-SO3Cl from a reliable supplier. 2. Carefully control all reaction parameters. Use a temperature-controlled reaction vessel and maintain a consistent inert atmosphere. 3. While methylene (B1212753) chloride is a common solvent, for substrates with poor solubility, other anhydrous solvents like dioxane may be considered, although this might require adjusting the reaction temperature.[2] |
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using this compound over other sulfonating agents like chlorosulfonic acid or fuming sulfuric acid?
A1: this compound offers several key advantages:
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Milder Reaction Conditions: Sulfonation can often be carried out at room temperature, which is beneficial for sensitive substrates.[1]
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Higher Selectivity: It exhibits excellent selectivity, particularly for para- or ortho-sulfonation in electron-rich aromatic systems.[1]
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Fewer Side Reactions: The mild conditions help to prevent unwanted side reactions such as oxidation, polymerization, or chain cleavage (in the case of polymers), which are more prevalent with stronger sulfonating agents.[1]
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Homogeneous Reaction Conditions: The formation of a trimethylsilyl sulfonic ester intermediate can help maintain the solubility of the sulfonated product in the organic solvent, leading to a homogeneous reaction mixture.
Q2: What is the mechanism of sulfonation with this compound?
A2: The sulfonation reaction with this compound proceeds via a classical electrophilic aromatic substitution (SEAr) mechanism. The TMS-SO3Cl acts as a source of an electrophilic sulfur species (related to sulfur trioxide, SO₃), which attacks the electron-rich aromatic ring. This leads to the formation of a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. Subsequent deprotonation restores the aromaticity of the ring and yields the trimethylsilyl ester of the sulfonic acid, which is then hydrolyzed during work-up to give the final sulfonic acid product.[1]
Q3: How can I monitor the progress of my sulfonation reaction?
A3: The progress of the reaction can be monitored by several methods:
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Thin Layer Chromatography (TLC): This is a quick and convenient method to observe the consumption of the starting material and the formation of the product.
-
High-Performance Liquid Chromatography (HPLC): For more quantitative analysis, HPLC can be used to track the concentrations of the reactant and product over time.
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Barium Chloride Test: The formation of the sulfonic acid product can be confirmed by taking a small aliquot of the reaction mixture, hydrolyzing it, and adding a solution of barium chloride. The formation of a white precipitate of barium sulfate (B86663) indicates the presence of sulfonic acid.[1]
Q4: What are the critical safety precautions to take when working with this compound?
A4: this compound is a hazardous chemical and must be handled with appropriate safety measures:
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Corrosive: It is corrosive and can cause severe skin burns and eye damage.
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Moisture Sensitive: It reacts with water and moisture to release toxic and corrosive gases such as hydrogen chloride (HCl) and sulfur dioxide (SO₂).[1]
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Flammable: It is a flammable liquid.
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Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Ventilation: All manipulations should be performed in a well-ventilated fume hood.
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Storage: Store in a cool, dry place in a tightly sealed container, away from moisture.
Q5: Can this compound be used to sulfonate substrates other than aromatic compounds?
A5: Besides aromatic compounds, this compound and related silylating agents are also used for other transformations. For instance, it is a versatile reagent for the silylation of alcohols and amines, which is a common strategy for protecting these functional groups in organic synthesis.[1] It has also been employed in the synthesis of cyclic sulfates from alkenes.[1]
Data Presentation
The following tables summarize reaction conditions and outcomes for the sulfonation of various substrates with this compound and related silylating agents.
Table 1: Sulfonation of Phenolic Ethers with this compound
| Substrate | Solvent | Temperature | Time | Product(s) | Yield (%) | Selectivity |
| Methyleugenol | Methylene Chloride | Room Temp. | Overnight | Sulfonic acid + Sultone | 67.1 (Sulfonic acid) + 17.7 (Sultone) | Para-selective with sultone formation[1] |
| O-allyl sesamol | Methylene Chloride | Room Temp. | Overnight | Sulfonic acid | - | - |
Table 2: Sulfonation of Aromatic Compounds with Bis(trimethylsilyl) sulfate (BTS)
| Substrate | Temperature (°C) | Time (h) | Product | Yield (%) |
| Toluene | 200 | 10 | Toluenesulfonic acid | 23 |
| Aniline | 160-170 | - | Sulfanilic acid | 65 |
| Dimethylaniline | 160-170 | - | Dimethylanilinesulfonic acid | 79 |
| Anisole | 125-170 | 2 | Anisolesulfonic acid | 78 |
| Thiophene | 100 | 2 | Thiophenesulfonic acid | 77 (with 3-fold excess of BTS) |
Data for BTS is included to provide a comparative overview of silyl-based sulfonating agents.
Experimental Protocols
General Protocol for the Sulfonation of an Electron-Rich Aromatic Compound:
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Preparation: Ensure all glassware (e.g., round-bottom flask, condenser, dropping funnel) is thoroughly oven-dried and assembled under an inert atmosphere (nitrogen or argon).
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Reaction Setup: To a stirred solution of the aromatic substrate (1.0 equivalent) in anhydrous methylene chloride (a common solvent choice), add this compound (1.1 equivalents) dropwise at 0 °C (ice bath).
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Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-48 hours. Monitor the reaction progress by TLC or HPLC.
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Work-up: Upon completion, cool the reaction mixture in an ice bath and quench by the slow addition of a dilute aqueous acid solution. Separate the organic layer and wash it with water and brine.
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Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purification: The crude product can be purified by recrystallization or column chromatography on silica (B1680970) gel.
Visualizations
Caption: General experimental workflow for sulfonation.
References
formation of sultones as byproducts in Trimethylsilyl chlorosulfonate reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with trimethylsilyl (B98337) chlorosulfonate (TMS-SO3Cl). The focus is on understanding and mitigating the formation of sultones as byproducts in these reactions.
Frequently Asked Questions (FAQs)
Q1: What is trimethylsilyl chlorosulfonate (TMS-SO3Cl) and what are its primary applications?
This compound is a versatile reagent used in organic synthesis. Its primary applications include:
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Sulfonating agent: It is used to introduce a sulfonate (-SO3H) or sulfonyl chloride (-SO2Cl) group onto a substrate.
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Silylating agent: It can be used to protect alcohols and other functional groups as trimethylsilyl ethers.
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Reagent for the synthesis of cyclic sulfates: In combination with other reagents like iodosobenzene (B1197198), it is used to synthesize cyclic sulfates from alkenes.
Q2: What are sultones and why are they considered byproducts in my reaction?
Sultones are cyclic esters of hydroxysulfonic acids. They are intramolecular esters of a sulfonic acid and a hydroxyl group within the same molecule. In reactions where the desired product is a linear sulfonate or a cyclic sulfate (B86663), the formation of a sultone represents a competing side reaction that consumes starting material and can complicate purification.
Q3: Under what specific, documented circumstances can sultones form as a major byproduct in reactions involving a TMS-SO3Cl system?
One well-documented case is the synthesis of cyclic sulfates from alkenes using a combination of iodosobenzene and this compound. In this reaction, if trimethylchlorosilane (TMSCl) is not removed from the reaction mixture, it can lead to the formation of sultones as the major byproduct instead of the desired cyclic sulfate.[1][2]
Q4: What is the proposed mechanism for sultone formation in the presence of TMSCl during cyclic sulfate synthesis?
In the reaction of iodosobenzene with this compound, an equilibrium is established. At low temperatures (e.g., -78°C), the presence of trimethylchlorosilane (TMSCl) can shift the equilibrium towards the in-situ generation of a sulfur trioxide (SO3) precursor. This reactive SO3 species can then react directly with the alkene in the mixture to form a sultone.[1][2] Removal of TMSCl from the reaction mixture shifts the equilibrium to favor the formation of phenyliodosulfate, which then reacts with the alkene to yield the desired cyclic sulfate.[1][2]
Troubleshooting Guide: Sultone Formation
This guide provides solutions to common problems encountered during reactions with this compound that may lead to sultone byproduct formation.
Problem 1: Formation of a sultone instead of a cyclic sulfate from an alkene.
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Symptoms:
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The major product isolated has a molecular weight corresponding to the starting alkene plus SO3.
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Spectroscopic data (e.g., IR, NMR) is consistent with a cyclic sulfonate (sultone) rather than a cyclic sulfate.
-
-
Root Cause:
-
Solution:
Problem 2: Potential for sultone formation when reacting TMS-SO3Cl with diols or other bifunctional molecules.
-
Symptoms:
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A complex mixture of products is observed, with some having a mass corresponding to the diol plus SO2 (loss of HCl and TMS).
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The desired monosulfonated product is obtained in low yield.
-
-
Root Cause (Hypothesized):
-
Initial reaction of one hydroxyl group of the diol with TMS-SO3Cl forms a chlorosulfate (B8482658) intermediate.
-
Intramolecular attack of the second hydroxyl group on the sulfur atom can lead to cyclization and the formation of a sultone, with the elimination of HCl. This is more likely if the geometry of the diol favors a 5- or 6-membered ring formation.
-
-
Solutions:
-
Use of a Base: The addition of a non-nucleophilic base (e.g., pyridine, triethylamine) can neutralize the HCl generated during the reaction. This may favor the formation of the desired sulfonate ester and reduce the likelihood of acid-catalyzed side reactions, including intramolecular cyclization.
-
Low Temperatures: Performing the reaction at low temperatures can help to control the reaction rate and may disfavor the intramolecular cyclization pathway, which likely has a higher activation energy than the initial sulfonation.
-
Protecting Groups: If one of the hydroxyl groups is more reactive, it may be possible to selectively protect it, sulfonate the other, and then deprotect. This multi-step approach can prevent the intramolecular reaction.
-
Data Presentation
Table 1: Influence of Trimethylchlorosilane (TMSCl) on Product Distribution in the Synthesis of Cyclic Sulfates from Alkenes
| Condition | Major Product | Reference |
| TMSCl not removed before alkene addition | Sultone | [1][2] |
| TMSCl removed under vacuum before alkene addition | Cyclic Sulfate | [1][2] |
Experimental Protocols
Key Experimental Protocol: Synthesis of Cyclic Sulfates from Alkenes with Minimized Sultone Formation
This protocol is adapted from the findings of Bassindale, A. R., et al.[1][2]
-
Reaction of Iodosobenzene and this compound: In a flame-dried flask under an inert atmosphere, a solution of iodosobenzene in a suitable anhydrous solvent (e.g., dichloromethane) is cooled to -78°C. To this solution, an equimolar amount of this compound is added dropwise. The mixture is stirred at this temperature for a specified period.
-
Removal of Trimethylchlorosilane (Crucial Step): The solvent and the byproduct, trimethylchlorosilane, are removed from the reaction mixture under vacuum while maintaining a low temperature. This step is critical to prevent the formation of sultones.
-
Addition of Alkene: The resulting residue (phenyliodosulfate) is redissolved in a fresh, anhydrous solvent. The alkene is then added to this solution at a low temperature (e.g., -78°C) and the reaction is allowed to warm to room temperature slowly.
-
Work-up and Purification: The reaction is quenched, and the crude product is purified using standard techniques such as column chromatography to isolate the desired cyclic sulfate.
Visualizations
Diagram 1: Logical Flowchart for Troubleshooting Sultone Formation
Caption: Troubleshooting workflow for sultone formation.
Diagram 2: Reaction Pathway for Cyclic Sulfate vs. Sultone Formation
Caption: Competing pathways to cyclic sulfates and sultones.
References
Technical Support Center: Optimizing Yields in Trimethylsilyl Chlorosulfonate Mediated Reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you improve yields and overcome common challenges in reactions mediated by trimethylsilyl (B98337) chlorosulfonate (TMS-CS).
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of trimethylsilyl chlorosulfonate (TMS-CS) in organic synthesis?
This compound is a versatile reagent primarily used for two main types of transformations:
-
Sulfonation: It serves as an efficient sulfonating agent for a variety of organic molecules, including aromatic compounds.[1]
-
Protection of Functional Groups: TMS-CS can be used to protect polar functional groups like alcohols and amines by converting them into their corresponding trimethylsilyl ethers and amines. This reduces their reactivity, allowing for subsequent reactions at other sites of the molecule.
Q2: My reaction yield is low. What are the most common causes?
Low yields in TMS-CS mediated reactions can often be attributed to several factors:
-
Presence of Moisture: TMS-CS is highly sensitive to moisture. Any water present in the reaction will consume the reagent, leading to lower yields. It is crucial to use anhydrous solvents and reagents and to conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Formation of Byproducts: The formation of unwanted side products can significantly reduce the yield of the desired product. A common byproduct is trimethylsilyl chloride (TMSCl), which in some reactions can lead to the formation of undesired products like sultones instead of the expected cyclic sulfates.[2]
-
Incomplete Reaction: The reaction may not have gone to completion. This could be due to insufficient reaction time, suboptimal temperature, or inadequate mixing.
-
Substrate Reactivity: The structure and electronic properties of the substrate can influence its reactivity towards TMS-CS, affecting the overall yield.
Q3: How can I remove the trimethylsilyl chloride (TMSCl) byproduct from my reaction?
The removal of TMSCl is critical for improving yields in certain reactions, such as the synthesis of cyclic sulfates.[2] Due to its volatility (boiling point: 57 °C), TMSCl can be effectively removed from the reaction mixture by distillation, often under reduced pressure. This shifts the equilibrium of the reaction towards the desired product and prevents the formation of byproducts.
Q4: What are the typical reaction conditions for a TMS-CS mediated reaction?
TMS-CS mediated sulfonations are often carried out under mild conditions. Typical parameters include:
-
Solvent: Anhydrous dichloromethane (B109758) is a commonly used solvent.[3]
-
Temperature: Reactions are often conducted at room temperature, although some procedures may require initial cooling (e.g., -78 °C) followed by warming to room temperature.[2]
-
Reaction Time: The reaction time can vary from a few hours to 48 hours, depending on the substrate and specific reaction.[1]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Formation | Reagent Decomposition: The TMS-CS may have been degraded by moisture. | Ensure all glassware is oven- or flame-dried. Use anhydrous solvents and reagents. Handle TMS-CS under an inert atmosphere. |
| Low Reaction Temperature: The activation energy for the reaction may not be met. | Gradually increase the reaction temperature and monitor the progress by TLC or other analytical methods. | |
| Insufficient Reaction Time: The reaction may not have reached completion. | Monitor the reaction over a longer period. | |
| Formation of Sultones instead of Cyclic Sulfates | Presence of Trimethylsilyl Chloride (TMSCl) Byproduct: TMSCl can interfere with the desired reaction pathway.[2] | Remove the solvent and TMSCl from the reaction mixture under vacuum before proceeding with the next step.[2] |
| Formation of Multiple Products | Side Reactions: The substrate may be undergoing undesired side reactions, such as oxidation or polymerization. | Consider lowering the reaction temperature or using a milder base if applicable. |
| Polysulfonation: For sulfonation reactions, using a large excess of TMS-CS can lead to the introduction of multiple sulfonate groups. | Use a stoichiometric amount of TMS-CS relative to the substrate. | |
| Difficulty in Product Isolation | Product is Water Soluble: The sulfonated product may be highly soluble in water, making extraction difficult. | Isolate the product as a salt (e.g., barium or sodium salt) to facilitate precipitation and collection.[1] |
Data Presentation
Table 1: Yields of Sulfonation of Various Aromatic Compounds with Bis(trimethylsilyl) Sulfate (B86663) (a related sulfonating agent)
| Substrate | Product | Reaction Conditions | Yield (%) |
| Aniline | Sulfanilic acid | 160-170 °C | 65 |
| Dimethylaniline | Dimethylanilinesulfonic acid | 160-170 °C | 79 |
| Anisole (B1667542) | Anisolesulfonic acid | 125-170 °C, 2 h | 78 |
| Toluene | Toluenesulfonic acid | 200 °C, 10 h | 23 |
| Thiophene | Thiophenesulfonic acid | 100 °C, 2 h (equimolar) | 20-30 |
| Thiophene | Thiophenesulfonic acid | 100 °C, 2 h (3-fold excess of BTS) | 77 |
Data sourced from a study on bis(trimethylsilyl) sulfate (BTS), a reagent with similar sulfonating properties to TMS-CS.[1]
Experimental Protocols
Protocol 1: Synthesis of Cyclic Sulfates from Alkenes via Phenyliodosulfate
This protocol describes the synthesis of a cyclic sulfate from a vinylsilane using TMS-CS and iodosobenzene (B1197198). A key step for achieving a good yield is the removal of the trimethylchlorosilane byproduct.[2]
Materials:
-
Iodosobenzene
-
This compound (TMS-CS)
-
Vinyltrimethylsilane
-
Anhydrous dichloromethane (DCM)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware (Schlenk flask, syringes, etc.)
Procedure:
-
To a slurry of iodosobenzene (1.0 eq) in dry dichloromethane at -78 °C under a nitrogen atmosphere, add this compound (1.0 eq) with continuous stirring. This should produce a clear yellow solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir for an additional 30 minutes.
-
Remove the solvent and the trimethylchlorosilane byproduct under vacuum to yield phenyliodosulfate as a moisture-sensitive yellow solid.
-
The crude phenyliodosulfate can be used without further purification. Dissolve it in dry dichloromethane and add the vinyltrimethylsilane.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, the cyclic sulfate product can be isolated using standard workup and purification techniques.
Protocol 2: Sulfonation of Anisole using Bis(trimethylsilyl) Sulfate
This protocol details the sulfonation of anisole using bis(trimethylsilyl) sulfate (BTS), which serves as a good model for sulfonation reactions with TMS-CS.[1]
Materials:
-
Anisole
-
Bis(trimethylsilyl) sulfate (BTS)
-
Water
-
Barium carbonate
-
Standard laboratory glassware
Procedure:
-
A mixture of anisole (1.0 eq) and bis(trimethylsilyl) sulfate (1.0 eq) is heated at 125-170 °C for 2 hours. During this time, hexamethyldisiloxane (B120664) (HMDS) will distill off.
-
After cooling, the reaction mixture is poured into water.
-
The anisolesulfonic acid is isolated as its barium salt by adding an aqueous suspension of barium carbonate, heating for 30 minutes on a water bath, and then filtering.
-
The filtrate is evaporated and the residue dried to yield the barium salt of anisolesulfonic acid. The reported yield for this procedure is 78%.[1]
Visualizations
Caption: Workflow for optimizing TMS-CS mediated reactions.
Caption: Troubleshooting logic for low-yield TMS-CS reactions.
References
handling and safety precautions for Trimethylsilyl chlorosulfonate
This guide provides essential safety information, handling procedures, and troubleshooting advice for researchers, scientists, and drug development professionals working with Trimethylsilyl chlorosulfonate (TMSCS).
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is a hazardous chemical with multiple risks. It is a flammable liquid and vapor.[1][2][3] It is also corrosive and can cause severe skin burns and eye damage.[1][3][4] The compound is harmful if swallowed and may cause respiratory irritation.[4] A key hazard is its reactivity with water and moisture, which releases toxic and corrosive gases such as hydrogen chloride (HCl) and sulfur dioxide (SO2).[1]
Q2: What personal protective equipment (PPE) is required when handling this compound?
A2: When handling this compound, it is crucial to wear appropriate personal protective equipment (PPE). This includes chemical-resistant gloves, safety goggles and a face shield, and a lab coat or chemical-resistant suit.[2][4] Work should always be conducted in a well-ventilated laboratory fume hood.[1] For exposures in nuisance situations, a P95 (US) or P1 (EU EN 143) particle respirator may be used.[4]
Q3: How should this compound be stored?
A3: Store this compound in a cool, dry, and well-ventilated area away from sources of ignition.[1][5] Keep the container tightly sealed to prevent contact with moisture, with which it reacts violently.[5][6] It is recommended to store it under an inert gas atmosphere, such as nitrogen or argon, especially for bulk storage.[1][5] The storage area should be designated for flammable and corrosive liquids.[2][6]
Q4: What materials are incompatible with this compound?
A4: this compound is incompatible with several substances, including water, strong oxidizing agents, strong acids, strong bases, alcohols, amines, and aldehydes.[6] Contact with these materials should be strictly avoided to prevent vigorous and hazardous reactions.
Troubleshooting Guide
Scenario 1: I observe fumes being released from the this compound container upon opening.
-
Possible Cause: The container may have been exposed to moisture, causing the compound to react and release hydrogen chloride and sulfur dioxide gases.
-
Solution: Ensure that the container is opened in a well-ventilated fume hood. If you observe fumes, handle the container with extreme caution. It is crucial to prevent inhalation of these toxic gases. After dispensing the required amount, ensure the container is tightly resealed, possibly under an inert atmosphere if available.
Scenario 2: My reaction involving this compound is not proceeding as expected, and I suspect the reagent has degraded.
-
Possible Cause: The reagent may have been compromised by exposure to moisture during storage or handling, leading to hydrolysis and loss of reactivity.
-
Solution: To verify the reagent's integrity, you can carefully perform a small-scale test reaction with a known substrate. If the reagent has degraded, it will need to be properly disposed of and a fresh bottle used. Always ensure that you are using anhydrous solvents and reaction conditions.
Scenario 3: A small spill of this compound has occurred in the fume hood.
-
Immediate Action:
-
Ensure the fume hood sash is lowered to maintain proper airflow and contain vapors.
-
Alert others in the laboratory.
-
Wear appropriate PPE, including respiratory protection if necessary.
-
-
Cleanup Procedure:
-
Do NOT use water or combustible materials for cleanup.
-
Cover the spill with an inert absorbent material like dry sand or earth.
-
Carefully collect the absorbed material into a suitable, labeled, and closed container for disposal.[4]
-
Use non-sparking tools to avoid ignition of flammable vapors.[7][8]
-
Wipe the area with a dry cloth, followed by a cloth dampened with a suitable solvent (e.g., isopropanol), and then allow it to dry completely. All cleaning materials should be disposed of as hazardous waste.
-
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C3H9ClO3SSi | [1][3][4] |
| Molecular Weight | 188.71 g/mol | [1][3][4] |
| Boiling Point | 62-64 °C at 10 Torr | [1] |
| Melting Point | -26 °C | [1][2] |
| Density | ~1.225 - 1.230 g/cm³ at 25 °C | [1][2] |
| Flash Point | 42 °C (107.6 °F) - closed cup | [2] |
Experimental Protocols
General Handling Protocol:
-
Before starting any work, review the Safety Data Sheet (SDS) for this compound.
-
Don all required personal protective equipment: chemical-resistant gloves, safety goggles, face shield, and a lab coat.
-
Conduct all manipulations of this compound inside a certified chemical fume hood.
-
Ensure all glassware and equipment are dry before use to prevent reaction with moisture.
-
Use a syringe or cannula for transferring the liquid to minimize exposure to air and moisture.
-
After use, tightly close the container, preferably under an inert atmosphere.
-
Clean any contaminated surfaces promptly with a dry absorbent material followed by a suitable solvent.
-
Dispose of all waste, including empty containers and contaminated materials, according to institutional and local regulations for hazardous chemical waste.
Visualizations
Caption: this compound Spill Response Workflow.
References
- 1. Buy this compound | 4353-77-9 [smolecule.com]
- 2. 氯磺酸三甲基硅烷基酯 99% | Sigma-Aldrich [sigmaaldrich.com]
- 3. Trimethylsilyl chlorosulphate | C3H9ClO3SSi | CID 78059 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. angenechemical.com [angenechemical.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. fishersci.com [fishersci.com]
- 7. gelest.com [gelest.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Troubleshooting Sulfonation with Trimethylsilyl Chlorosulfonate
Welcome to the technical support center for sulfonation reactions using Trimethylsilyl chlorosulfonate (TMS-ClSO3). This guide is designed for researchers, scientists, and drug development professionals to provide direct, actionable solutions to common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used for sulfonation?
This compound (TMS-ClSO3) is an organosilicon compound used as a sulfonating agent to introduce a sulfonate group (-SO3H) into organic molecules.[1][2] It is particularly valuable for creating new materials with specific properties like improved water solubility or acidity.[1] TMS-ClSO3 functions as an effective sulfonating agent through electrophilic aromatic substitution, where it generates electrophilic sulfur species, such as sulfur trioxide, that attack aromatic systems.[1]
Q2: What are the primary advantages of using TMS-ClSO3 over traditional sulfonating agents like chlorosulfonic acid or oleum?
The main advantages of TMS-ClSO3 are its ability to perform sulfonation under mild reaction conditions, often at room temperature, and its high selectivity.[1] This prevents unwanted side reactions like oxidation or polymerization that can occur with stronger, more aggressive reagents.[1] The mild nature of TMS-ClSO3 allows for greater functional group tolerance, making it a superior choice for complex molecules.[1]
Q3: What are the critical safety precautions for handling this compound?
TMS-ClSO3 is a hazardous compound that requires careful handling in a well-ventilated fume hood.[1]
-
Moisture Sensitivity: It reacts rapidly with water and moisture, releasing toxic gases like HCl and SO2.[1] All glassware must be oven-dried, and reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Corrosivity: The compound is corrosive and can cause severe skin burns and eye damage.[1][3] Appropriate personal protective equipment (PPE), including gloves, goggles, and a face shield, is mandatory.[1]
-
Flammability: It is a flammable liquid.[1][3] Store away from ignition sources in a cool, dry place within a tightly sealed container.[1]
Troubleshooting Guide
This guide addresses specific issues that may arise during your sulfonation reaction in a question-and-answer format.
Q4: My reaction yield is very low or I'm recovering only starting material. What are the common causes?
Low or no product formation is a frequent issue that can typically be traced to one of the following factors:
-
Moisture Contamination: TMS-ClSO3 is extremely sensitive to moisture.[1] Trace amounts of water in the reagents or solvent, or from atmospheric exposure, will rapidly hydrolyze the reagent, rendering it inactive. Ensure all glassware is rigorously dried, use anhydrous solvents, and maintain a robust inert atmosphere.
-
Reagent Purity: The TMS-ClSO3 or your starting material may have degraded. Use a fresh bottle of the reagent or purify it via distillation if its quality is uncertain.
-
Sub-optimal Temperature: While many reactions proceed at room temperature, some less reactive substrates may require gentle heating to overcome the activation energy.[4] Conversely, for highly reactive substrates, the reaction may need to be cooled to prevent side reactions.
-
Poor Substrate Solubility: If your starting material is not fully dissolved in the chosen solvent, the reaction will be slow and incomplete.[5] Consider a different anhydrous solvent in which your substrate is more soluble.
Q5: I'm observing significant side product formation. How can I identify and minimize these impurities?
The formation of side products is often related to reaction conditions or the presence of byproducts.
-
Hydrolysis: The most common side product results from the reaction of TMS-ClSO3 with trace water. This can be minimized by ensuring strictly anhydrous conditions.[6]
-
Sultone Formation: In certain reactions, particularly with alkenes, sultones can form as byproducts.[1][7][8] This is often driven by the presence of the trimethylchlorosilane (TMSCl) byproduct.[7][8] Removing TMSCl and solvent under vacuum after the initial reaction can help prevent this.[7][8]
-
Di-sulfonylation: If your product contains multiple activated sites, di-sulfonylation can occur. To minimize this, use a controlled stoichiometry (closer to a 1:1 ratio of substrate to TMS-ClSO3) and avoid prolonged reaction times.
Q6: My desired product seems to be decomposing during the aqueous workup. What is the proper workup procedure?
Sulfonyl chlorides and sulfonic acids can be sensitive, and a carefully planned workup is critical.
-
Quenching: Carefully and slowly pour the reaction mixture onto crushed ice or into a cold, saturated brine solution to quench excess reagent and hydrolyze silyl (B83357) intermediates. This should be done in a fume hood due to the evolution of HCl gas.
-
Extraction: Promptly extract the product into a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Do not allow the product to remain in the acidic aqueous phase for an extended period. Perform multiple extractions to ensure complete recovery.[9]
-
Washing and Drying: Wash the combined organic layers with brine to remove residual water. Dry the organic layer thoroughly over an anhydrous drying agent like sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
Logical Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting failed sulfonation reactions.
References
- 1. Buy this compound | 4353-77-9 [smolecule.com]
- 2. This compound | 4353-77-9 [chemicalbook.com]
- 3. Trimethylsilyl chlorosulphate | C3H9ClO3SSi | CID 78059 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Removal of Trimethylsilyl (TMS) Byproducts
Welcome to the technical support center for the removal of trimethylsilyl (B98337) (TMS) byproducts from reaction mixtures. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of chemical reactions involving TMS-protected compounds or TMS reagents.
Frequently Asked Questions (FAQs)
Q1: What are the most common trimethylsilyl (TMS) byproducts I might encounter?
A1: Common TMS byproducts include hexamethyldisiloxane (B120664) (HMDSO), trimethylsilanol (B90980) (TMSOH), and salts of trimethylsilylating agents. If you used a TMS-halide like TMSCl, you might also have residual TMSCl or its hydrolysis product, HCl.[1] In reactions involving TMS ethers, incomplete reactions can leave behind starting material, while side reactions can generate other silyl-containing impurities.
Q2: Which method is best for removing TMS byproducts?
A2: The optimal method depends on the properties of your desired product (e.g., stability, polarity, volatility) and the nature of the TMS byproducts.
-
Aqueous Workup is a simple and common first step for hydrolyzing and removing many TMS byproducts, especially for water-stable compounds.[2]
-
Distillation is effective for removing volatile TMS byproducts from non-volatile products.[3]
-
Flash Chromatography is a powerful purification technique but requires careful solvent selection to avoid decomposition of TMS-protected products on the silica (B1680970) gel.[4][5]
-
Fluoride-Based Methods are highly effective for cleaving stable TMS ethers but require specific workup procedures to remove the fluoride (B91410) reagents.[6]
Q3: My TMS-protected compound seems to be decomposing during purification. What can I do?
A3: TMS ethers can be labile to acidic conditions, including silica gel.[7][8] To prevent decomposition during flash chromatography, you can deactivate the silica gel by flushing the column with a solvent system containing a small amount of a non-nucleophilic base, such as 1-3% triethylamine, before loading your sample.[5] Alternatively, using a less acidic stationary phase like alumina (B75360) may be beneficial.
Q4: I used Tetrabutylammonium fluoride (TBAF) to deprotect a TMS ether, but now I'm having trouble removing the TBAF byproducts. How can I purify my product?
A4: TBAF and its byproducts can be challenging to remove due to their solubility in both organic and aqueous phases. An effective workup involves quenching the reaction, followed by extraction. For water-soluble products, specialized workup procedures using ion-exchange resins (e.g., DOWEX 50WX8-400) and calcium carbonate can be employed to remove TBAF-derived materials without an aqueous extraction.[9]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Incomplete Removal of TMS Byproducts After Aqueous Workup | Insufficient washing. Byproducts are not sufficiently water-soluble. | Increase the number and volume of aqueous washes.[2] Consider a dilute acidic or basic wash if your product is stable under those conditions. If byproducts are non-polar, consider a subsequent purification step like chromatography or distillation. |
| Product Co-elutes with TMS Byproducts During Chromatography | Inappropriate solvent system. TMS byproduct has similar polarity to the product. | Optimize the solvent system for flash chromatography to achieve better separation. A gradient elution may be necessary.[4] Consider converting the TMS byproduct to a more polar or less polar species before chromatography. For example, hydrolyzing a TMS ether to the more polar alcohol. |
| Low Yield After Purification | Decomposition of the product on silica gel. Product loss during aqueous extraction, especially if it has some water solubility. | Deactivate the silica gel with triethylamine.[5] Use a less polar solvent system if possible. Minimize the number of aqueous washes or use brine to reduce the solubility of the organic product in the aqueous phase.[10] |
| Incomplete TMS Deprotection with Fluoride Reagents | Insufficient equivalents of the fluoride reagent. Steric hindrance around the TMS group. Deactivated fluoride reagent (e.g., TBAF that has absorbed water). | Increase the equivalents of the fluoride reagent (e.g., TBAF).[11] Increase the reaction temperature or time.[11] Use a fresh bottle of the fluoride reagent.[12] Consider a more reactive fluoride source like HF-Pyridine for very hindered groups.[13] |
Experimental Protocols
Protocol 1: General Aqueous Workup for TMS Byproduct Removal
This protocol is suitable for the removal of hydrolyzable TMS byproducts when the desired product is stable to water and dilute acid or base.
Materials:
-
Reaction mixture containing TMS byproducts
-
Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)
-
Deionized water
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution (optional, for neutralizing acid)
-
1 M Hydrochloric acid (HCl) solution (optional, for hydrolyzing silyl (B83357) ethers)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Erlenmeyer flask
-
Rotary evaporator
Procedure:
-
Transfer the reaction mixture to a separatory funnel.
-
Dilute the mixture with an appropriate organic solvent.
-
Optional Acid Wash: If you need to hydrolyze TMS ethers, wash the organic layer with 1 M HCl.[2] Monitor the reaction by TLC to confirm the disappearance of the silyl ether.
-
Neutralizing Wash: Wash the organic layer with saturated aqueous NaHCO₃ solution until gas evolution ceases. This is important if an acidic reagent or wash was used.
-
Water Wash: Wash the organic layer with deionized water. Repeat this wash 2-3 times to remove water-soluble byproducts.
-
Brine Wash: Perform a final wash with brine to remove the bulk of the dissolved water from the organic layer.[10]
-
Separate the organic layer and transfer it to an Erlenmeyer flask.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
Protocol 2: Removal of Volatile TMS Byproducts by Distillation
This method is ideal for separating volatile TMS byproducts from a non-volatile desired product.[3]
Materials:
-
Reaction mixture
-
Distillation apparatus (round-bottom flask, distillation head, condenser, receiving flask)
-
Heating mantle
-
Boiling chips or magnetic stir bar
-
Thermometer
Procedure:
-
Assemble the distillation apparatus. Ensure all joints are properly sealed.
-
Place the reaction mixture in the distillation flask, filling it to no more than two-thirds of its capacity.[3]
-
Add boiling chips or a magnetic stir bar.
-
Begin heating the distillation flask gently.
-
Collect the volatile TMS byproducts in the receiving flask as they distill over. Monitor the temperature to ensure separation from the desired product.
-
Continue distillation until all volatile byproducts have been removed.
-
Allow the apparatus to cool before disassembling. The purified, non-volatile product remains in the distillation flask.
Protocol 3: Flash Column Chromatography for Product Purification
This protocol is for the purification of a desired compound from TMS byproducts using flash chromatography. Special care is taken to avoid decomposition of acid-sensitive compounds.
Materials:
-
Crude product mixture
-
Silica gel (230-400 mesh)
-
Chromatography column
-
Solvent system (e.g., hexanes/ethyl acetate)
-
Triethylamine (optional, for deactivation)
-
Collection tubes
-
TLC plates and chamber
Procedure:
-
Determine an appropriate solvent system using TLC that gives good separation between your product and the TMS byproducts. The desired product should have an Rf value of approximately 0.2-0.3.[4]
-
Optional Silica Gel Deactivation: If your product is acid-sensitive, prepare a slurry of silica gel in your chosen eluent containing 1-3% triethylamine.[5] Pack the column with this slurry.
-
Pack the chromatography column with silica gel using the chosen eluent.
-
Dissolve the crude product in a minimal amount of the eluent or a suitable solvent.
-
Carefully load the sample onto the top of the silica gel column.
-
Elute the column with the chosen solvent system, collecting fractions in test tubes.
-
Monitor the fractions by TLC to identify those containing the purified product.
-
Combine the pure fractions and remove the solvent using a rotary evaporator.
Protocol 4: TBAF-Mediated Deprotection of TMS Ethers and Workup
This protocol describes the cleavage of a TMS ether using TBAF, followed by a standard workup procedure.
Materials:
-
TMS-protected compound
-
Tetrabutylammonium fluoride (TBAF) solution (typically 1 M in THF)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Dichloromethane (DCM) or other suitable organic solvent
-
Deionized water
-
Brine
-
Anhydrous MgSO₄ or Na₂SO₄
-
Round-bottom flask
-
Separatory funnel
Procedure:
-
Dissolve the TMS-protected compound (1.0 equivalent) in anhydrous THF in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add the TBAF solution (1.1-1.5 equivalents) dropwise to the stirred solution.[14]
-
Allow the reaction to warm to room temperature and stir, monitoring the progress by TLC until the starting material is consumed.
-
Quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and dilute with an organic solvent like DCM.
-
Separate the organic layer and wash it with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected product.
Quantitative Data Summary
Table 1: Comparison of Common TMS Ether Deprotection Methods
| Method | Reagents | Typical Conditions | Advantages | Disadvantages |
| Acidic Hydrolysis | Dilute HCl or Acetic Acid in THF/water | 0 °C to room temperature, 1-6 hours[11] | Inexpensive reagents, simple workup. | Not suitable for acid-sensitive compounds.[7] |
| Fluoride (TBAF) | TBAF in THF | 0 °C to room temperature, 0.5-18 hours[15] | Highly effective for most silyl ethers, mild conditions. | Workup can be difficult, reagent is basic and may affect base-sensitive groups.[14] |
| Fluoride (HF-Pyridine) | HF-Pyridine in THF or Pyridine | Room temperature, 2-3 hours[13] | Very powerful, can cleave very stable silyl ethers. | Highly toxic and corrosive, requires special handling precautions.[16] |
| Basic Hydrolysis | K₂CO₃ in Methanol | Room temperature, 1-2 hours[13] | Mild conditions, inexpensive. | May not be effective for sterically hindered TMS ethers. |
Note: Reaction times and yields are highly substrate-dependent and may require optimization.
Visualizations
Caption: General workflow for reaction purification.
Caption: Decision tree for purification strategy.
References
- 1. Silyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 2. rtong.people.ust.hk [rtong.people.ust.hk]
- 3. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 4. orgsyn.org [orgsyn.org]
- 5. Purification [chem.rochester.edu]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. researchgate.net [researchgate.net]
- 9. An Operationally Simple and Efficient Work-up Procedure for TBAF-mediated Desilylation; Application to Halichondrin Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ocw.mit.edu [ocw.mit.edu]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Reddit - The heart of the internet [reddit.com]
stability of Trimethylsilyl chlorosulfonate in different organic solvents
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of trimethylsilyl (B98337) chlorosulfonate (TMSC) in various organic solvents. It includes troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and stability data to ensure the successful and safe use of this versatile reagent.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of trimethylsilyl chlorosulfonate?
A1: this compound is a highly reactive compound that is stable when stored under anhydrous conditions in a cool, dry environment.[1][2] Its stability is significantly compromised by the presence of moisture, protic solvents, and certain other reactive functional groups.[1][3]
Q2: Which solvents are recommended for use with this compound?
A2: Anhydrous aprotic solvents are the preferred choice for reactions involving this compound. Dichloromethane is a commonly used solvent for sulfonation reactions.[1] Other suitable solvents include toluene (B28343) and hexane, which are also used in purification processes.[1] It is crucial to ensure these solvents are rigorously dried before use.
Q3: Which substances are incompatible with this compound?
A3: this compound is incompatible with and reacts rapidly with water, alcohols, and other protic solvents.[1][3] It is also incompatible with strong oxidizing agents, strong acids, strong bases, amines, and aldehydes. Contact with these substances will lead to rapid decomposition of the reagent.
Q4: How should I handle and store this compound?
A4: Due to its reactivity and moisture sensitivity, this compound should be handled under an inert atmosphere, such as argon or nitrogen, in a chemical fume hood.[1] Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory. Store the reagent in a tightly sealed container, away from heat, sparks, and incompatible materials.[1]
Q5: What are the primary decomposition products of this compound?
A5: In the presence of water or protic solvents, this compound hydrolyzes to form chlorosulfonic acid and trimethylsilanol, which can further react or decompose.[1] Under fire conditions, hazardous decomposition products can include carbon oxides, sulfur oxides, hydrogen chloride gas, and silicon oxides.[2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Low or no reactivity in a sulfonation reaction. | 1. Degraded Reagent: The this compound may have been exposed to moisture or improper storage conditions. 2. Wet Solvent: The organic solvent used was not sufficiently anhydrous. | 1. Use a fresh bottle of this compound or a properly stored aliquot. 2. Ensure the solvent is rigorously dried before use, for instance, by passing it through a column of activated alumina (B75360) or by distillation from a suitable drying agent. |
| Formation of unexpected byproducts. | 1. Presence of Protic Impurities: Trace amounts of water or other protic impurities in the reaction mixture. 2. Reaction with Solvent: The solvent may not be inert under the reaction conditions. | 1. Purify and dry all starting materials and solvents thoroughly. 2. Select a more inert solvent. For example, if issues arise in a less common solvent, switch to a well-documented one like dichloromethane. |
| Inconsistent reaction yields. | 1. Variable Reagent Purity: The purity of the this compound may vary between batches or due to gradual decomposition. 2. Atmospheric Moisture: The reaction setup is not adequately protected from atmospheric moisture. | 1. Titrate the reagent before use to determine its active concentration. 2. Ensure all glassware is oven-dried and the reaction is conducted under a positive pressure of an inert gas (e.g., argon or nitrogen). |
| Reagent appears cloudy or has solidified. | Hydrolysis: The reagent has been exposed to moisture, leading to the formation of solid decomposition products. | Do not use the reagent. Dispose of it according to your institution's hazardous waste disposal procedures. |
Stability Data in Organic Solvents
| Solvent | Solvent Type | Stability | Comments |
| Dichloromethane (CH₂Cl₂) | Aprotic | Good (when anhydrous) | Commonly used for sulfonation reactions.[1] Must be rigorously dried. |
| Toluene | Aprotic | Good (when anhydrous) | Suitable for reactions and purification.[1] Must be rigorously dried. |
| Hexane | Aprotic (Nonpolar) | Good (when anhydrous) | Suitable for reactions and purification.[1] Must be rigorously dried. |
| Tetrahydrofuran (THF) | Aprotic (Polar) | Moderate | Can form peroxides and may contain water. Use freshly distilled and dried THF. |
| Acetonitrile (CH₃CN) | Aprotic (Polar) | Moderate | Can be hygroscopic. Must be rigorously dried. |
| Methanol (CH₃OH) | Protic | Poor | Reacts rapidly.[1] |
| Ethanol (C₂H₅OH) | Protic | Poor | Reacts rapidly.[1] |
| Water (H₂O) | Protic | Very Poor | Reacts violently.[1] |
Experimental Protocols
Protocol 1: General Procedure for Monitoring the Stability of this compound in an Organic Solvent via Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the rate of decomposition of this compound in a specific anhydrous organic solvent over time.
Materials:
-
This compound
-
Anhydrous organic solvent of interest (e.g., dichloromethane)
-
Internal standard (e.g., a stable, non-reactive hydrocarbon)
-
GC-MS instrument
-
Anhydrous vials with septa
-
Syringes for liquid handling under inert atmosphere
Methodology:
-
Sample Preparation:
-
In a glovebox or under a positive pressure of inert gas, prepare a stock solution of this compound in the chosen anhydrous organic solvent.
-
Add a known concentration of an internal standard to the solution.
-
Aliquot the solution into several anhydrous vials, seal them with septa, and store them at a constant temperature.
-
-
GC-MS Analysis:
-
At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), remove an aliquot from one of the vials using a syringe.
-
Immediately analyze the aliquot by GC-MS.
-
The GC method should be developed to separate this compound from the solvent, internal standard, and any potential decomposition products.
-
-
Data Analysis:
-
Integrate the peak areas of this compound and the internal standard.
-
Calculate the ratio of the peak area of this compound to the peak area of the internal standard at each time point.
-
Plot the natural logarithm of the concentration of this compound (or the peak area ratio) versus time.
-
The slope of the resulting line will give the first-order rate constant for the decomposition. The half-life can be calculated using the equation: t₁/₂ = 0.693 / k.
-
Protocol 2: Qualitative Assessment of this compound Reactivity with Protic Solvents via NMR Spectroscopy
Objective: To visually observe the rapid reaction of this compound with a protic solvent.
Materials:
-
This compound
-
Deuterated aprotic solvent (e.g., CDCl₃, dried over molecular sieves)
-
Protic solvent (e.g., methanol)
-
NMR spectrometer
-
NMR tubes (oven-dried)
Methodology:
-
Initial Spectrum:
-
In an inert atmosphere, prepare a solution of this compound in the dried deuterated aprotic solvent in an NMR tube.
-
Acquire a proton (¹H) NMR spectrum of the initial solution.
-
-
Addition of Protic Solvent:
-
Add a small, stoichiometric amount of the protic solvent (e.g., one equivalent of methanol) to the NMR tube using a syringe.
-
Quickly shake the tube and re-acquire the ¹H NMR spectrum.
-
-
Data Analysis:
-
Compare the two spectra. The disappearance of the this compound signals and the appearance of new signals corresponding to the reaction products will provide qualitative evidence of its reactivity.
-
Visualizations
Caption: Troubleshooting flowchart for experiments.
Caption: Workflow for stability assessment.
References
Validation & Comparative
A Comparative Guide to Polymer Sulfonation: Trimethylsilyl Chlorosulfonate vs. Chlorosulfonic Acid
For researchers and scientists in materials science and drug development, the sulfonation of polymers is a critical modification technique used to introduce sulfonic acid (-SO₃H) groups onto a polymer backbone. This process can dramatically alter a polymer's properties, enhancing hydrophilicity, ion-exchange capacity, and proton conductivity. Such modified polymers are indispensable for applications ranging from ion-exchange resins and membranes for fuel cells to biocompatible coatings and drug delivery systems.
The choice of sulfonating agent is paramount to achieving the desired degree of sulfonation (DS) while preserving the polymer's structural integrity. Two commonly employed reagents for this purpose are trimethylsilyl (B98337) chlorosulfonate (TMSCS) and chlorosulfonic acid (HSO₃Cl). This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the most appropriate agent for a given application.
Mechanism of Action and Key Differences
Chlorosulfonic Acid (CSA) is a strong, highly reactive, and relatively low-cost sulfonating agent.[1] It acts as a potent electrophile, directly substituting hydrogen atoms on the aromatic rings of the polymer chain. However, its high reactivity is a double-edged sword. Often categorized as a "hard" sulfonation technique, CSA can lead to undesirable side reactions such as polymer chain scission (degradation), oxidation, and cross-linking via sulfone bridge formation.[2] Furthermore, its strong polarity can create a heterogeneous reaction environment when used with less polar organic solvents, potentially leading to non-uniform sulfonation and lower efficiency.[1] The reaction with CSA also generates hydrogen chloride (HCl) as a byproduct, which can promote desulfonation and requires careful management.[3]
Trimethylsilyl Chlorosulfonate (TMSCS) is considered a "milder" sulfonating agent. The key to its distinct behavior lies in the formation of a trimethylsilyl sulfonic ester intermediate. This intermediate retains a more hydrophobic character, similar to the parent polymer, which promotes solubility in common organic solvents like dichloromethane (B109758) or dichloroethane.[4] This leads to a more homogeneous reaction environment, which is crucial for achieving uniform sulfonation.[4] A significant advantage of TMSCS is its ability to minimize or even suppress the chain-breaking side reactions often observed with chlorosulfonic acid.[4] One study on polysulfone demonstrated that TMSCS had a higher sulfonation efficiency (91.5%) compared to both sulfuric acid and chlorosulfonic acid for achieving a 20% degree of sulfonation.[1][5]
Quantitative Performance Comparison
The selection of a sulfonating agent is highly dependent on the specific polymer and the desired outcome. The table below summarizes experimental data from various studies, highlighting the performance of each reagent under different conditions.
| Polymer | Sulfonating Agent | Solvent | Temperature (°C) | Time (h) | Degree of Sulfonation (DS) / Ion Exchange Capacity (IEC) | Reference(s) |
| Polystyrene (PS) | This compound | Benzene (B151609) | 25 (Room Temp) | 20 | 125% DS | [6] |
| Polystyrene (PS) | Chlorosulfonic Acid | Pure (no solvent) | -10 | 0.17 (10 min) | Complete surface coverage | [7] |
| Poly(phenylene sulfone) (PPSU) | This compound | Anhydrous CH₂Cl₂ | Not specified | Not specified | Varies with conditions | [2] |
| Polyethersulfone (PES) | Chlorosulfonic Acid | 95-97% H₂SO₄ / Dichloromethane | 5 - 10 | 3.3 | Not specified (GPC data provided) | [8] |
| Polyethersulfone (PES) | Chlorosulfonic Acid | Concentrated H₂SO₄ | Not specified | Not specified | Varies with conditions | [5] |
| Polyisoprene (PI) | Chlorosulfonic Acid | Not specified | < 60 | 2 - 18 | 7.41% - 28.94% DS | [3] |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are representative protocols for the sulfonation of aromatic polymers using both reagents.
Protocol 1: Sulfonation of Polystyrene with this compound (TMSCS)
This protocol is adapted from a homogeneous sulfonation method.[6]
-
Dissolution: Dissolve the polystyrene in benzene (or a suitable anhydrous solvent like dichloromethane) at 25°C in a flask equipped with a nitrogen inlet and a magnetic stirrer. Ensure a continuous nitrogen stream to maintain an inert atmosphere.
-
Reagent Addition: While stirring, add this compound to the polymer solution at room temperature. A typical mole ratio of polymer repeat unit to TMSCS is 1:1.5.
-
Reaction: Maintain the nitrogen flow and continue stirring the reaction mixture at room temperature for the desired duration (e.g., 20 hours) to achieve the target degree of sulfonation.
-
Precipitation & Washing: After the reaction is complete, pour the viscous solution slowly into a beaker of ice-cold deionized water or methanol (B129727) to precipitate the sulfonated polymer.
-
Purification: Filter the precipitate and wash it repeatedly with deionized water until the washings are neutral to pH paper. This removes any unreacted reagents and byproducts.
-
Drying: Dry the final sulfonated polystyrene product in a vacuum oven at 40-50°C until a constant weight is achieved.
Protocol 2: Sulfonation of Polyethersulfone (PES) with Chlorosulfonic Acid (HSO₃Cl)
This protocol is a general procedure for direct sulfonation where the acid can act as both solvent and reagent.[2]
-
Reagent Preparation: In a flask under a nitrogen atmosphere, add the required volume of chlorosulfonic acid and cool it in an ice bath.
-
Polymer Addition: Slowly add the dry polyethersulfone powder to the stirred, cold chlorosulfonic acid. The polymer will gradually dissolve.
-
Reaction: Once the polymer is fully dissolved, remove the ice bath and allow the mixture to stir at the selected temperature (e.g., room temperature) for the desired time (e.g., 1-4 hours). The reaction is highly exothermic and must be controlled.
-
Precipitation: Carefully and slowly pour the resulting viscous solution into a large volume of vigorously stirred ice-cold deionized water to precipitate the sulfonated polymer.
-
Neutralization and Washing: Filter the sulfonated PES and wash it extensively with deionized water until the filtrate is neutral. This step is critical to remove all residual acid.
-
Drying: Dry the purified sulfonated polyethersulfone in a vacuum oven at an appropriate temperature (e.g., 60°C) until a constant weight is obtained.
Visualizing the Sulfonation Process
Reaction Pathways
The following diagram illustrates the chemical transformation during sulfonation with both reagents. TMSCS proceeds through a silyl (B83357) ester intermediate, which helps maintain homogeneity, while CSA reacts directly.
Caption: Reaction pathways for polymer sulfonation.
Decision Guide for Reagent Selection
This workflow diagram provides a logical approach for choosing the appropriate sulfonating agent based on experimental goals and polymer characteristics.
Caption: Workflow for selecting a sulfonating agent.
Conclusion
Both this compound and chlorosulfonic acid are effective reagents for polymer sulfonation, but they offer a distinct trade-off between reactivity and selectivity.
Chlorosulfonic acid is a powerful, cost-effective agent suitable for robust polymers where a high degree of sulfonation is desired and potential side reactions can be tolerated or controlled.[1] Its use may be advantageous when it can serve as both the solvent and the reagent.[2][4]
This compound emerges as the superior choice for applications demanding precision, uniformity, and preservation of the polymer's molecular weight.[4] It is particularly well-suited for polymers that are sensitive to degradation.[4] The ability to conduct the reaction under homogeneous conditions is a significant advantage for producing materials with consistent and reproducible properties, which is often a critical requirement in high-performance applications like fuel cell membranes and biomedical devices.[4]
Ultimately, the optimal choice will be dictated by the specific polymer's chemistry, the target properties of the sulfonated product, and the level of control required over the reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthetic strategies for the preparation of proton-conducting hybrid polymers based on PEEK and PPSU for PEM fuel cells [comptes-rendus.academie-sciences.fr]
- 3. Reaction Mechanism and Kinetics of Sulphonated Polyisoprene Elastomer for Proton Exchange Membrane [jscimedcentral.com]
- 4. 20.210.105.67 [20.210.105.67]
- 5. researchgate.net [researchgate.net]
- 6. jocpr.com [jocpr.com]
- 7. Chlorosulfonation of polystyrene substrates for bioanalytical assays: distribution of activated groups at the surface - Analyst (RSC Publishing) [pubs.rsc.org]
- 8. US6790931B2 - Method for producing sulfonated aromatic polymers and use of the process products for producing membranes - Google Patents [patents.google.com]
A Comparative Guide to Sulfonating Agents: Trimethylsilyl Chlorosulfonate vs. Sulfur Trioxide Complexes
For Researchers, Scientists, and Drug Development Professionals
The introduction of a sulfonate group (–SO₃H) into organic molecules is a critical transformation in the synthesis of a wide array of compounds, from pharmaceuticals and detergents to specialized polymers. The choice of sulfonating agent is paramount to the success of these reactions, directly influencing yield, selectivity, and the mildness of reaction conditions. This guide provides an objective comparison of Trimethylsilyl chlorosulfonate (TMSCS) and sulfur trioxide (SO₃) complexes, supported by experimental data, to aid researchers in selecting the optimal reagent for their specific applications.
Executive Summary
Both this compound and sulfur trioxide complexes are effective sulfonating agents, each presenting a unique set of advantages and disadvantages. TMSCS often allows for sulfonation under mild conditions and can be particularly useful for the synthesis of sulfonated polymers and cyclic sulfates.[1][2] Sulfur trioxide complexes, such as those with pyridine (B92270) (Py·SO₃) and dimethylformamide (DMF·SO₃), offer a more controlled and safer alternative to neat sulfur trioxide, with the DMF complex sometimes providing higher yields and easier work-up procedures than the pyridine complex.[3][4] The choice between these reagents will ultimately depend on the specific substrate, desired outcome, and reaction conditions.
Performance Comparison: Quantitative Data
The following tables summarize the performance of this compound (and the closely related bis(trimethylsilyl) sulfate) and sulfur trioxide complexes in the sulfonation of various aromatic compounds and polymers. It is important to note that direct side-by-side comparisons under identical conditions are scarce in the literature; therefore, this data is compiled from different studies to provide a comparative overview.
Table 1: Sulfonation of Aromatic Compounds
| Substrate | Sulfonating Agent | Reaction Conditions | Yield (%) | Reference |
| Anisole | bis(trimethylsilyl) sulfate (B86663) | 125-170 °C, 2 h | 78 | [5] |
| Dimethylaniline | bis(trimethylsilyl) sulfate | 160-170 °C | 79 | [5] |
| Aniline | bis(trimethylsilyl) sulfate | 160 °C | 65 | [5] |
| Toluene | bis(trimethylsilyl) sulfate | 200-220 °C, 10 h | 23 | [5] |
| Thiophene | bis(trimethylsilyl) sulfate* | 100 °C, 2 h | 20-30 | [5] |
| Pyrrole | Pyridine·SO₃ | Not specified | 3-sulfonated product | [6] |
| Naphthalene | SO₃ in CH₂Cl₂ with HCl | -20 °C, 2 h | 90.4 (1-sulfonic acid), 7.3 (2-sulfonic acid) | [7] |
*Note: The sulfonating ability of bis(trimethylsilyl) sulfate is described as being similar in many respects to that of pyridinesulfotrioxide.[5]
Table 2: Sulfonation of Polystyrene
| Sulfonating Agent | Reaction Conditions | Degree of Sulfonation (%) | Reference |
| This compound (TMSCS) | Benzene (B151609), 25 °C, 20 h, mole ratio 1:1.5 | 125 | [8] |
| Concentrated Sulfuric Acid | With 1,2-dichloroethane, 80 °C, 8 h | >80 | [9] |
| Acetyl Sulfate | Not specified | Not specified | [10] |
Key Differentiating Features
This compound (TMSCS):
-
Mild Reaction Conditions: Sulfonation using TMSCS can often be carried out at room temperature.[8][11]
-
Dual Functionality: It can act as both a sulfonating and a silylating agent.
-
Polymer Sulfonation: TMSCS has been shown to be an effective reagent for the sulfonation of polymers like polystyrene without degrading the primary structure.[8]
-
Synthesis of Cyclic Sulfates: It is a key reagent in the preparation of cyclic sulfates from alkenes.[1][2]
Sulfur Trioxide Complexes (Py·SO₃ and DMF·SO₃):
-
Moderated Reactivity: The complexation of highly reactive SO₃ with Lewis bases like pyridine or DMF makes the resulting agent easier to handle and the reactions more controllable.[3]
-
Wide Applicability: These complexes are used for the sulfonation and sulfation of a broad range of molecules, including alcohols, phenols, and carbohydrates.[12]
-
Improved Work-up (DMF·SO₃): The DMF·SO₃ complex has been reported to be more suitable for certain applications, such as the sulfation of tyrosine, offering a 20% higher yield and easier work-up compared to the Py·SO₃ complex.[4]
-
Potential for Side Reactions and Toxicity: The use of pyridine can lead to purification challenges and toxicity concerns. Nucleophilic attack by pyridine on intermediates can also lead to unwanted side products.[12][13]
Experimental Protocols
1. Sulfonation of Polystyrene using this compound
-
Procedure: Polystyrene is dissolved in benzene at 25 °C under a nitrogen stream. This compound is added to the solution at room temperature with a mole ratio of polymer to sulfonating agent of 1:1.5. The reaction is maintained under a nitrogen gas flow for 20 hours. The degree of sulfonation is then determined by titration.[8]
2. General Procedure for Parikh-Doering Oxidation using Sulfur Trioxide-Pyridine Complex
-
Procedure: The alcohol (1.0 eq) and diisopropylethylamine (iPr₂NEt, 7.14 eq) are dissolved in anhydrous dichloromethane (B109758) (DCM). The solution is cooled to 0 °C, and sulfur trioxide-pyridine complex (SO₃·py, 4.02 eq) is added. Anhydrous dimethyl sulfoxide (B87167) (DMSO, 14.0 eq) is then added dropwise over 25 minutes. The mixture is stirred for an additional 30 minutes at 0 °C. The reaction is quenched by pouring it into brine and then extracted with DCM. The combined organic layers are washed with brine, dried over MgSO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.[14]
3. Synthesis of Pyridine·SO₃ Complex
-
Procedure: Freshly distilled pyridine (2.0 equiv) and CH₂Cl₂ are charged into a three-necked round-bottomed flask equipped with a magnetic stirrer, thermometer, and a pressure-equalizing dropping funnel. The solution is vigorously stirred and cooled in an ice-water-salt bath to an internal temperature of 0 °C. Chlorosulfonic acid (1.0 equiv) is added dropwise to the pyridine solution at a rate that maintains the internal temperature below 5 °C. After the complete addition of the acid, the mixture is stirred for 30 minutes.[15]
Signaling Pathways and Experimental Workflows
Reaction Mechanism: Electrophilic Aromatic Sulfonation
The sulfonation of aromatic compounds is a classic example of an electrophilic aromatic substitution reaction. The electrophile, sulfur trioxide (or a related species), attacks the electron-rich aromatic ring. The mechanism can be complex and is influenced by the solvent and the nature of the sulfonating agent. Recent studies suggest that for the reaction with SO₃, a concerted pathway involving two SO₃ molecules may be favored over the traditional two-step mechanism involving a sigma complex, especially in non-polar media.[16][17][18][19][20]
Caption: General workflow for electrophilic aromatic sulfonation.
Experimental Workflow: Sulfonation and Product Isolation
The general workflow for a sulfonation reaction involves the reaction of the substrate with the sulfonating agent, followed by quenching, extraction, and purification of the desired sulfonated product. The specific steps can vary significantly depending on the reagent and substrate used.
Caption: A typical experimental workflow for a sulfonation reaction.
Conclusion
The selection of an appropriate sulfonating agent is a critical decision in synthetic chemistry. This compound offers the advantage of mild reaction conditions and is particularly well-suited for the sulfonation of polymers and the synthesis of cyclic sulfates. Sulfur trioxide complexes, while requiring careful handling, provide a more controlled means of sulfonation for a wider variety of substrates. The SO₃·DMF complex, in particular, may offer advantages in terms of yield and ease of work-up in certain applications. Researchers should carefully consider the nature of their substrate, the desired product specifications, and the available experimental setup when choosing between these powerful reagents.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. chemimpex.com [chemimpex.com]
- 4. Chemical Sulfation of Small Molecules – Advances and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. afinitica.com [afinitica.com]
- 6. researchgate.net [researchgate.net]
- 7. EP0141928A1 - Process for the sulphonation of aromatic compounds with sulphur trioxide - Google Patents [patents.google.com]
- 8. jocpr.com [jocpr.com]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis of Polystyrene Sulfonate and Its Characterization as a Polymer Electrolyte Membrane | Salim | Akta Kimia Indonesia [iptek.its.ac.id]
- 11. researchgate.net [researchgate.net]
- 12. Chemical approaches to the sulfation of small molecules: current progress and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Parikh-Doering Oxidation | NROChemistry [nrochemistry.com]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. Item - Electrophilic Aromatic Sulfonation with SO3: Concerted or Classic SEAr Mechanism? - American Chemical Society - Figshare [acs.figshare.com]
- 17. Aromatic sulfonation with sulfur trioxide: mechanism and kinetic model - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Aromatic sulfonation with sulfur trioxide: mechanism and kinetic model - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 20. researchgate.net [researchgate.net]
A Comparative Guide to Alternative Reagents for the Synthesis of Cyclic Sulfates
For Researchers, Scientists, and Drug Development Professionals
The synthesis of cyclic sulfates is a cornerstone of modern organic chemistry, providing versatile intermediates for the introduction of sulfate (B86663) and other functional groups in the development of novel therapeutics and functional materials. While classical methods remain prevalent, a range of alternative reagents offers distinct advantages in terms of efficiency, substrate scope, and reaction conditions. This guide provides an objective comparison of key reagents for the synthesis of cyclic sulfates, supported by experimental data, detailed protocols, and mechanistic diagrams to inform your selection process.
At a Glance: Comparison of Key Reagents
The choice of reagent for cyclic sulfate synthesis is often dictated by the nature of the starting material, either a 1,2-diol or an alkene, and the desired reaction conditions. The following table summarizes the performance of three common methods.
| Reagent/Method | Starting Material | General Yield (%) | Reaction Conditions | Key Advantages | Key Disadvantages |
| Thionyl Chloride (SOCl₂) / Oxidation | 1,2-Diol | 70-95% (overall) | Two steps: 1) SOCl₂, base, 0 °C to RT; 2) Oxidant (e.g., RuCl₃/NaIO₄), 0 °C | Well-established, reliable for many substrates. | Two-step process, use of potentially toxic and expensive ruthenium catalyst. |
| Sulfuryl Chloride (SO₂Cl₂) | 1,2-Diol | 80-95% | One step: SO₂Cl₂, base, -78 °C to 0 °C | More efficient one-pot procedure.[1] | Can be highly reactive and may not be suitable for sensitive substrates.[2] |
| Phenyliodosulfate (PhIO-SO₃) | Alkene | 50-85% | One pot: PhI=O, Me₃SiOSO₂Cl, -78 °C to RT | Avoids the use of hazardous sulfur trioxide, good for silyl-substituted alkenes.[3][4] | Starts from alkenes, not diols; yields can be moderate. |
In-Depth Analysis and Experimental Protocols
The Classical Approach: Thionyl Chloride followed by Oxidation
This robust two-step, one-pot procedure first involves the formation of a cyclic sulfite (B76179) from a 1,2-diol and thionyl chloride, which is then oxidized to the corresponding cyclic sulfate. The Sharpless modification, utilizing a catalytic amount of ruthenium trichloride (B1173362) with a stoichiometric oxidant like sodium periodate (B1199274), is a widely adopted method.[5]
Experimental Protocol: Synthesis of a Cyclic Sulfate from a 1,2-Diol using Thionyl Chloride and RuO₄ Catalyzed Oxidation [6]
-
To a stirred solution of the 1,2-diol (1.0 eq) and triethylamine (B128534) (2.2 eq) in a suitable solvent (e.g., CH₂Cl₂ or CCl₄) at 0 °C, add thionyl chloride (1.1 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir until the formation of the cyclic sulfite is complete (monitored by TLC).
-
Cool the mixture again to 0 °C and add acetonitrile (B52724) and water.
-
To this biphasic mixture, add sodium periodate (1.5 eq) followed by a catalytic amount of ruthenium trichloride hydrate (B1144303) (RuCl₃·H₂O, ~0.5 mol%).
-
Stir the mixture vigorously at 0 °C for 1-2 hours, or until the oxidation is complete.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude cyclic sulfate, which can be purified by chromatography.
The Direct Approach: Sulfuryl Chloride
For many 1,2-diols, sulfuryl chloride offers a more direct and efficient one-step synthesis of cyclic sulfates.[7] This method circumvents the need for an external oxidant.
Experimental Protocol: Synthesis of a Cyclic Sulfate from a 1,2-Diol using Sulfuryl Chloride [2]
-
To a solution of the 1,2-diol (1.0 eq) and a base such as triethylamine (2.0-3.0 eq) in anhydrous dichloromethane (B109758) (CH₂Cl₂) at -78 °C under an inert atmosphere, add a solution of sulfuryl chloride (1.1-1.5 eq) in CH₂Cl₂ dropwise over 30 minutes.
-
Stir the reaction mixture at -78 °C for 1-2 hours.
-
Allow the reaction to warm slowly to 0 °C and monitor for completion by TLC.
-
Quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by flash chromatography.
The Alkene Approach: Phenyliodosulfate
An alternative strategy for the synthesis of cyclic sulfates starts from alkenes using a hypervalent iodine reagent, phenyliodosulfate. This reagent can be conveniently generated in situ from iodosobenzene (B1197198) and trimethylsilyl (B98337) chlorosulfonate, which avoids the use of highly reactive and difficult-to-handle sulfur trioxide.[3][4]
Experimental Protocol: One-Pot Synthesis of a Cyclic Sulfate from an Alkene using Phenyliodosulfate [4]
-
To a slurry of iodosobenzene (1.0 eq) in dry dichloromethane (CH₂Cl₂) at -78 °C under a nitrogen atmosphere, add trimethylsilyl chlorosulfonate (1.0 eq) with continuous stirring.
-
Allow the solution to warm to approximately -10 °C, then remove the solvent and volatile byproducts under vacuum to yield phenyliodosulfate as a yellow powder.
-
Immediately redissolve the powder in dry CH₂Cl₂ and re-cool the mixture to -78 °C.
-
Add the alkene (1.5 eq) to the solution and allow the reaction mixture to slowly warm to room temperature.
-
Stir for several hours until the reaction is complete as monitored by TLC.
-
Quench the reaction with water and extract the product with CH₂Cl₂.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude cyclic sulfate is purified by column chromatography.
Mechanistic Pathways and Workflows
To visualize the distinct approaches for the synthesis of cyclic sulfates, the following diagrams illustrate the reaction pathways for the discussed reagents.
Conclusion
The synthesis of cyclic sulfates can be achieved through various effective methods, each with its own set of advantages and limitations. The traditional two-step method using thionyl chloride followed by oxidation is a reliable and well-documented route. For a more streamlined synthesis from diols, sulfuryl chloride presents a powerful one-pot alternative. When starting from alkenes, particularly those with sensitive functionalities, the in situ generation of phenyliodosulfate offers a milder and more convenient approach. The selection of the optimal reagent and protocol will ultimately depend on the specific substrate, desired scale, and laboratory capabilities. This guide provides the necessary comparative data and procedural details to make an informed decision for your research and development needs.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Reactions of enantiopure cyclic diols with sulfuryl chloride - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. dial.uclouvain.be [dial.uclouvain.be]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
advantages of Trimethylsilyl chlorosulfonate over other sulfonating agents
A Comparative Guide to Trimethylsilyl (B98337) Chlorosulfonate as a Sulfonating Agent
For researchers, scientists, and drug development professionals, the selection of an appropriate sulfonating agent is critical for the successful synthesis of target molecules. This guide provides an objective comparison of Trimethylsilyl chlorosulfonate (TMS-CS) with other common sulfonating agents, supported by experimental data, to highlight its advantages in various applications.
Overview of Sulfonating Agents
Sulfonation, the introduction of a sulfonate group (-SO₃H), is a fundamental reaction in organic synthesis, used to enhance water solubility, acidity, or conductivity of molecules.[1] While agents like chlorosulfonic acid, sulfur trioxide (SO₃), and oleum (B3057394) are widely used, they often present challenges in terms of reactivity, selectivity, and safety. TMS-CS has emerged as a valuable alternative that addresses many of these limitations.
Key Advantages of this compound
TMS-CS offers several distinct advantages over traditional sulfonating agents, primarily stemming from its milder reactivity and unique mechanism.
-
Enhanced Selectivity and Mild Reaction Conditions : TMS-CS allows for sulfonation to proceed under mild conditions, typically at room temperature in organic solvents.[1] This prevents unwanted side reactions such as oxidation or polymerization that can occur with stronger, more aggressive reagents.[1] Studies on naturally occurring phenolic ethers have demonstrated superior selectivity with TMS-CS compared to traditional agents.[1] This high selectivity extends to a tolerance for various functional groups within the substrate molecule.[1]
-
Reduced Byproduct Formation and Degradation : In the sulfonation of polymers, such as aromatic polysulfones used in fuel cell membranes, TMS-CS has been shown to limit or even suppress chain scission (breaking of the polymer chains) that is often observed with chlorosulfonic acid.[2] The reaction proceeds through a trimethylsilyl sulfonic ester intermediate, which helps maintain the hydrophobic character of the polymer and ensures the reaction mixture remains homogeneous.[2]
-
Improved Safety Profile in Handling : While all sulfonating agents require careful handling, the issues with some traditional agents are particularly acute. Sulfur trioxide (SO₃) is known for its toxicity and high reactivity, and its reactions can be dangerously exothermic.[2] Chlorosulfonic acid is highly corrosive and generates hydrogen chloride (HCl) gas as a byproduct.[3] TMS-CS, while also hazardous and moisture-sensitive, offers a more controlled reaction, mitigating some of these risks.[1]
Comparative Performance Data
The following table summarizes the qualitative and quantitative differences between TMS-CS and other common sulfonating agents.
| Feature | This compound (TMS-CS) | Chlorosulfonic Acid (ClSO₃H) | Sulfur Trioxide (SO₃) & Complexes | Oleum / Sulfuric Acid (H₂SO₄) |
| Reactivity | Mild, controlled | High, can be aggressive[2] | Very high, often used as complexes (e.g., with pyridine, DMF, triethylphosphate) to moderate reactivity[2][4] | High, dependent on concentration |
| Selectivity | High, good functional group tolerance[1] | Lower, risk of side reactions like chlorination and sulfone formation[5] | Good, especially with amine complexes which can be selective for alcohols over aromatic rings[3] | Moderate, can lead to polysulfonation and rearrangements[5] |
| Reaction Conditions | Typically room temperature, atmospheric pressure[1] | Often requires low temperatures to control reactivity | Varies with complex; can be mild | Often requires elevated temperatures |
| Side Reactions | Minimal; prevents oxidation and polymerization[1] | Chain scission in polymers, formation of sulfonyl chlorides[2][5] | Exothermic reactions can be difficult to control without complexation[2] | Dehydration, oxidation, charring at high concentrations/temperatures |
| Byproducts | Trimethylsilyl chloride | Hydrogen chloride (HCl) gas[3] | Dependent on complexing agent | Water, which can dilute the acid and affect the reaction rate |
| Handling Safety | Hazardous, flammable, moisture-sensitive; releases HCl and SO₂ on contact with water[1][6] | Highly corrosive, reacts violently with water[5] | Toxic, highly reactive; complexes are easier and safer to handle solids[2][7] | Highly corrosive, strong dehydrating agent |
Quantitative Experimental Data for TMS-CS
The following table presents specific experimental results from sulfonation reactions using TMS-CS.
| Substrate | Product(s) | Reaction Conditions | Yield (%) | Selectivity | Reference |
| Methyleugenol | Sulfonic acid + Sultone | CH₂Cl₂, room temp, overnight | 67.1 (sulfonic acid) + 17.7 (sultone) | Para-selective with some sultone formation | [1] |
| Safrole | Sultone A + Sultone B + Sulfonic Acid C | CH₂Cl₂, 0°C to room temp, overnight | 1.3 (Sultone A) + 9.0 (Sultone B) + 1.2 (Sulfonic Acid C) | Complex mixture, less selective than with methyleugenol | [8] |
| Polysulfone | Sulfonated Polysulfone | Room temperature | Not specified, but achieved high proton conductivity (43 mS·cm⁻¹) | High degree of sulfonation without polymer degradation | [9] |
Experimental Protocols
Below are detailed methodologies for key experiments involving this compound.
General Protocol for Sulfonation of Phenolic Ethers (e.g., Methyleugenol)[1]
-
Preparation : In a dry, two-necked round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve the phenolic ether substrate in anhydrous methylene (B1212753) chloride (CH₂Cl₂).
-
Reaction Initiation : Cool the solution to 0°C in an ice bath. Add this compound (1.0 to 1.2 equivalents) dropwise to the stirred solution.
-
Reaction Progression : After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction overnight (typically 12-24 hours).
-
Monitoring : Monitor the formation of sulfonic acid by taking a small aliquot of the reaction mixture, quenching it with water, and adding a few drops of aqueous barium chloride (BaCl₂) solution. The formation of a white precipitate (BaSO₄) indicates the presence of sulfonic acid.
-
Workup : Upon completion, quench the reaction by carefully adding a saturated aqueous solution of BaCl₂. Filter the resulting precipitate. The sulfonated product is often isolated as its barium salt or can be converted to a sodium salt or the free sulfonic acid through appropriate ion exchange or acidification steps.
-
Purification : Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization.
Protocol for the Synthesis of Cyclic Sulfates from Alkenes[10]
This protocol involves the in-situ generation of phenyliodosulfate, which then reacts with an alkene.
Part A: Preparation of Phenyliodosulfate Reagent
-
Setup : To a slurry of iodosobenzene (B1197198) (1.0 equivalent) in dry dichloromethane (B109758) (CH₂Cl₂) in a flask under a nitrogen atmosphere, cool the mixture to -78°C using a dry ice/acetone bath.
-
Addition : Add this compound (1.0 equivalent) with continuous stirring. The mixture should turn into a clear yellow solution.
-
Warming and Solvent Removal : Allow the reaction mixture to slowly warm to room temperature and stir for an additional 30 minutes. Remove the solvent and the byproduct trimethylsilyl chloride under vacuum to yield phenyliodosulfate as a moisture-sensitive yellow solid. This reagent can be used directly.
Part B: Reaction with Alkene
-
Reaction : Re-dissolve the prepared phenyliodosulfate in dry dichloromethane and cool the solution to 0°C.
-
Alkene Addition : Add the alkene (e.g., vinyltrimethylsilane, 1.5 equivalents) dropwise to the solution.
-
Completion and Workup : Stir the reaction at 0°C for a set period (e.g., 1 hour) and then allow it to warm to room temperature. Quench the reaction with water and extract the product with an organic solvent. Dry the organic layer over magnesium sulfate (B86663), filter, and concentrate under reduced pressure.
-
Purification : Purify the resulting cyclic sulfate by column chromatography.
Visualizing the Workflow: Selecting a Sulfonating Agent
The choice of a sulfonating agent is a critical decision in the synthesis workflow. The following diagram illustrates a logical decision-making process based on substrate properties and desired outcomes.
References
- 1. Buy this compound | 4353-77-9 [smolecule.com]
- 2. 20.210.105.67 [20.210.105.67]
- 3. chemithon.com [chemithon.com]
- 4. Chemical approaches to the sulfation of small molecules: current progress and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. api.pageplace.de [api.pageplace.de]
- 6. Trimethylsilyl chlorosulphate | C3H9ClO3SSi | CID 78059 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. cabb-chemicals.com [cabb-chemicals.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Silylating Agents for Alcohol Protection
For Researchers, Scientists, and Drug Development Professionals
In the landscape of multistep organic synthesis, the strategic protection and deprotection of functional groups is paramount to achieving desired molecular complexity. Among the various protecting groups for alcohols, silyl (B83357) ethers stand out for their versatility, ease of installation, and tunable stability.[1] The selection of an appropriate silylating agent is a critical decision that can significantly impact the efficiency and outcome of a synthetic route. This guide provides a comprehensive comparative analysis of common silylating agents, supported by experimental data, to aid in the rational design of protection strategies.
Comparison of Common Silylating Agents
The reactivity of silylating agents and the stability of the resulting silyl ethers are primarily governed by the steric bulk of the substituents on the silicon atom.[1] Generally, less sterically hindered silylating agents react faster, while bulkier groups afford more stable silyl ethers.
Performance in Alcohol Protection
The choice of silylating agent and reaction conditions allows for the selective protection of different types of alcohols. The following table summarizes the typical performance of common silylating agents for the protection of primary, secondary, and tertiary alcohols. It is important to note that reaction times and yields are highly substrate-dependent and the data presented here are representative.
| Silylating Agent | Alcohol Type | Typical Conditions | Reaction Time | Yield (%) |
| TMSCl | Primary | Et₃N, CH₂Cl₂ | < 1 hr | >95 |
| Secondary | Et₃N, CH₂Cl₂ | 1-3 hrs | >90 | |
| Tertiary | Pyridine, reflux | 16 hrs | Variable | |
| TESCl | Primary | Imidazole (B134444), DMF | < 2 hrs | >95 |
| Secondary | Imidazole, DMF | 2-8 hrs | >90 | |
| Tertiary | Pyridine, reflux | Very slow | Low | |
| TBDMSCl | Primary | Imidazole, DMF, RT | 2-12 hrs | >95[2] |
| Secondary | Imidazole, DMF, RT | 8-24 hrs | >90 | |
| Tertiary | AgOTf, 2,6-lutidine | 12-48 hrs | Moderate | |
| TBDPSCl | Primary | Imidazole, DMF, RT | 4-16 hrs | >95 |
| Secondary | Imidazole, DMF, 40°C | 12-48 hrs | >90 | |
| Tertiary | DMAP, Pyridine | >48 hrs | Low to Moderate | |
| TIPSCl | Primary | Imidazole, DMF, RT | 6-24 hrs | >95 |
| Secondary | Imidazole, DMF, 60°C | 24-72 hrs | >85 | |
| Tertiary | Forcing conditions | Very slow | Very Low[3] |
Note: Reaction times and yields can vary significantly depending on the specific substrate and reaction conditions.[1]
Selectivity for Primary vs. Secondary Alcohols
The steric hindrance of the silylating agent plays a crucial role in the selective protection of primary alcohols in the presence of secondary alcohols.[1] Larger silyl groups exhibit greater selectivity due to the slower reaction rate with the more sterically hindered secondary alcohol.[1]
| Silylating Agent | Primary/Secondary Selectivity |
| TBDMSCl | High[1] |
| TBDPSCl | Very High[1] |
| TIPSCl | Excellent[1] |
Relative Stability of Silyl Ethers
The stability of the formed silyl ether is a critical factor in planning subsequent reaction steps. The following table outlines the relative stability of common silyl ethers under acidic and basic conditions.
| Silyl Ether | Relative Stability in Acid | Relative Stability in Base |
| TMS | 1 | 1 |
| TES | 64 | 10-100 |
| TBDMS | 20,000 | ~20,000 |
| TBDPS | 5,000,000 | ~20,000 |
| TIPS | 700,000 | 100,000 |
Data sourced from literature, representing relative rates of cleavage compared to TMS ether.[4]
Experimental Protocols
General Protocol for Silylation of a Primary Alcohol with TBDMSCl (Corey Protocol)
This protocol is a widely adopted and reliable method for the protection of primary alcohols.[1]
Materials:
-
Primary alcohol (1.0 equiv)
-
tert-Butyldimethylsilyl chloride (TBDMSCl, 1.2 equiv)[2]
-
Imidazole (2.5 equiv)[2]
-
Anhydrous N,N-dimethylformamide (DMF)
-
Diethyl ether or Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the primary alcohol.
-
Dissolve the alcohol in anhydrous DMF (to a concentration of 0.1-0.5 M).
-
Add imidazole to the solution and stir until fully dissolved.
-
Add TBDMSCl portion-wise to the stirred solution at room temperature. For reactions requiring high selectivity between primary and secondary alcohols, the mixture can be cooled to 0 °C before adding TBDMSCl.[2]
-
Stir the reaction mixture at room temperature (or 0 °C) and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-12 hours.[2]
-
Upon completion, quench the reaction by adding water or a saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate.
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
If necessary, purify the crude product by flash column chromatography.
Visualizing Silylating Agent Selection and Workflow
Logical Selection of Silylating Agents
The choice of a silylating agent is dictated by the substrate's steric environment and the desired stability of the protected alcohol.
Caption: Logic for selecting a silylating agent.
General Experimental Workflow
The following diagram illustrates the typical workflow for the protection of an alcohol with a silylating agent and its subsequent deprotection.
Caption: General silylation and deprotection workflow.
References
Assessing the Selectivity of Trimethylsilyl Chlorosulfonate in Complex Molecules: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules, the selective modification of functional groups is a paramount challenge. Trimethylsilyl (B98337) chlorosulfonate (TMS-CS) has emerged as a versatile reagent, capable of acting as both a silylating and a sulfonating agent. Its utility in the selective functionalization of intricate molecular architectures warrants a detailed examination. This guide provides a comparative analysis of trimethylsilyl chlorosulfonate with alternative reagents, supported by experimental data, to inform its strategic application in organic synthesis.
Dual Reactivity of this compound
This compound, with the chemical formula (CH₃)₃SiOSO₂Cl, possesses two electrophilic centers: the silicon atom and the sulfur atom. This duality allows it to participate in two primary types of reactions:
-
Silylation: The transfer of the trimethylsilyl (TMS) group to a nucleophile, typically an alcohol, to form a trimethylsilyl ether. This reaction is a common strategy for protecting hydroxyl groups.
-
Sulfonylation: The transfer of the sulfonyl group (-SO₂Cl) to a nucleophile, leading to the formation of a sulfonate ester or a sulfonic acid. This is particularly effective for the sulfonation of electron-rich aromatic systems.
The chemoselectivity of TMS-CS is influenced by the nature of the substrate and the reaction conditions. In many instances, its mild reaction conditions contribute to excellent functional group tolerance, making it a valuable tool for the late-stage functionalization of complex molecules.[1]
Comparison with Alternative Silylating Agents for Alcohol Protection
The protection of alcohols as silyl (B83357) ethers is a fundamental strategy in multi-step synthesis. The selectivity of this reaction, especially in molecules with multiple hydroxyl groups of varying steric environments (e.g., primary, secondary, tertiary), is crucial. The steric bulk of the silylating agent is a key determinant of this selectivity.
While direct quantitative comparisons of TMS-CS with other silylating agents on the same polyfunctional substrate are not extensively documented, its selectivity can be inferred from the well-established principles of steric hindrance that govern silylation reactions. The trimethylsilyl group is one of the smallest silyl protecting groups, which generally results in lower selectivity for primary over secondary alcohols compared to bulkier silylating agents.
Table 1: Performance of Common Silylating Agents in the Protection of Alcohols
| Silylating Agent | Common Abbreviation | Relative Steric Bulk | Typical Yield (Primary Alcohol) | Selectivity (Primary vs. Secondary) |
| Trimethylsilyl chloride | TMSCl | Low | >95% | Low to Moderate |
| This compound | TMS-CS | Low | Data not available | Expected to be Low to Moderate |
| tert-Butyldimethylsilyl chloride | TBDMSCl or TBSCl | Moderate | ~70-95% | High |
| Triisopropylsilyl chloride | TIPSCl | High | >90% | Excellent |
| tert-Butyldiphenylsilyl chloride | TBDPSCl | High | ~85-95% | Very High |
Data for TMSCl, TBDMSCl, TIPSCl, and TBDPSCl is compiled from various sources. The performance of TMS-CS is an educated estimation based on the steric profile of the trimethylsilyl group.
Comparison with Alternative Sulfonylating Agents
As a sulfonating agent, TMS-CS offers the advantage of mild reaction conditions, often proceeding at room temperature. This contrasts with more traditional, harsher sulfonating reagents.[1] The selectivity of sulfonylating agents in molecules with multiple hydroxyl groups is also influenced by steric factors, with bulkier reagents showing a greater preference for less hindered primary alcohols.
In a study comparing various bulky sulfonyl chlorides for the selective sulfonylation of diols, it was found that 2,4,6-trimethylbenzenesulfonyl chloride is considerably more selective than p-toluenesulfonyl chloride (TsCl) for primary versus secondary hydroxyl groups.
Table 2: Comparison of Selectivity for Different Sulfonylating Agents
| Sulfonylating Agent | Common Abbreviation | Key Feature | Selectivity for Primary Alcohols |
| This compound | TMS-CS | Mild reaction conditions | Data not available |
| p-Toluenesulfonyl chloride | TsCl | Widely used, good leaving group | Moderate |
| Methanesulfonyl chloride | MsCl | Good leaving group, less bulky than TsCl | Moderate |
| 2,4,6-Trimethylbenzenesulfonyl chloride | MscCl | Sterically hindered | High |
The selectivity of TMS-CS is not quantitatively documented in direct comparison, but its utility in complex molecules suggests a favorable selectivity profile under its mild operating conditions.
Experimental Protocols
Protocol 1: General Procedure for Selective Silylation of a Primary Alcohol with a Bulkier Silylating Agent (e.g., TBDMSCl)
This protocol is representative of how selectivity for a primary alcohol is achieved and can be adapted for other silylating agents.
-
Preparation: To a solution of the polyol (1.0 equivalent) in anhydrous N,N-dimethylformamide (DMF), add imidazole (B134444) (2.2 equivalents). Stir the mixture at room temperature until the imidazole is fully dissolved.
-
Reaction: Add tert-butyldimethylsilyl chloride (TBDMSCl, 1.1 equivalents) to the solution. For enhanced selectivity, the reaction can be cooled to 0 °C before the addition of the silylating agent.
-
Monitoring: Stir the reaction mixture at room temperature (or 0 °C) and monitor its progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, quench with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired silyl ether.
Protocol 2: General Procedure for Sulfonation of an Aromatic Compound with this compound
-
Preparation: Dissolve the aromatic substrate (1.0 equivalent) in an anhydrous solvent such as methylene (B1212753) chloride under an inert atmosphere.
-
Reaction: Add this compound (1.0-1.2 equivalents) to the solution at room temperature.
-
Monitoring: Stir the reaction for 12-48 hours. The progress can be monitored by TLC or by testing for the formation of sulfonic acid using a barium chloride test.[1]
-
Work-up: Upon completion, the reaction mixture can be carefully quenched with water or a mild base. The work-up procedure will vary depending on the properties of the product.
-
Purification: The sulfonated product can be purified by crystallization or chromatography.
Visualizing Selectivity and Reaction Pathways
To better understand the factors governing the selectivity of this compound and its alternatives, the following diagrams illustrate key concepts.
Caption: Factors governing selectivity in silylation and sulfonylation.
Caption: Reaction pathways of this compound.
Caption: A typical experimental workflow for selective reactions.
References
A Comparative Guide to Sulfonation Methods in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Sulfonation, the introduction of a sulfonyl group (–SO₂–) into an organic molecule, is a fundamental transformation in organic synthesis. The resulting sulfonic acids, sulfonamides, and sulfonate esters are key structural motifs in a vast array of pharmaceuticals, agrochemicals, and functional materials.[1][2] The sulfonamide functional group, in particular, is a privileged scaffold in medicinal chemistry, found in numerous approved drugs, where it can enhance water solubility, modulate metabolic stability, and participate in crucial hydrogen bonding interactions.[3][4]
This guide provides a comparative overview of common sulfonation methods, presenting quantitative data, detailed experimental protocols, and a logical workflow to aid researchers in selecting the most suitable method for their synthetic challenges.
Comparison of Common Sulfonation Methods
The choice of sulfonation method depends heavily on the substrate, the desired product, and the required reaction conditions. The following table summarizes and compares key aspects of prevalent sulfonation techniques.
| Method/Reagent | Substrate Scope | Typical Reaction Conditions | Yield (%) | Advantages | Disadvantages/Limitations |
| Electrophilic Aromatic Sulfonation | |||||
| H₂SO₄ / Oleum | Electron-rich arenes | High temperatures (100-180°C), neat or with solvent | Variable, often moderate to high | Inexpensive reagents, straightforward procedure.[5] | Harsh conditions, often poor regioselectivity, generation of acidic waste.[6] Reversible reaction.[5][7] |
| SO₃ Complexes (e.g., SO₃-Pyridine, SO₃-Dioxane) | Aromatic and heterocyclic compounds | Milder conditions (0°C to room temp.), various organic solvents | Good to excellent | Milder than H₂SO₄, better selectivity, suitable for sensitive substrates. | Reagents are moisture-sensitive and can be more expensive. |
| Chlorosulfonic Acid (HSO₃Cl) | Aromatic compounds | Low temperatures (0°C to rt), chlorinated solvents | High | Highly reactive, often leads to sulfonyl chloride directly.[5] | Very corrosive and moisture-sensitive, releases HCl gas.[5] |
| Synthesis of Sulfonamides & Sulfonate Esters | |||||
| Sulfonyl Chlorides + Amines/Alcohols | Primary/secondary amines, alcohols, phenols | Base (e.g., pyridine (B92270), triethylamine), 0°C to rt, various solvents (DCM, THF) | 72-100%[8] | Highly efficient and general method, wide availability of sulfonyl chlorides.[8][9] | Requires pre-functionalized sulfonyl chloride, base can be problematic for some substrates. |
| Modern & Green Sulfonation Approaches | |||||
| Sulfur Dioxide Surrogates (e.g., DABSO, K₂S₂O₅) | Aryl halides, nitroarenes | Metal-catalyzed (e.g., Pd, Cu), often requires an oxidant | Moderate to good | Avoids the use of gaseous SO₂, good functional group tolerance.[3] | May require expensive metal catalysts and ligands. |
| Thiols + Amines (Oxidative Coupling) | Aryl thiols, primary/secondary amines | Metal-free, I₂O₅-mediated, mild conditions | Moderate to good | Avoids transition metals and peroxides.[3] | Stoichiometric oxidant is required. |
| Microwave-Assisted Synthesis | Sulfonic acids + amines | Microwave irradiation (e.g., 50-80°C), short reaction times (minutes) | High | Rapid synthesis, improved yields, often solvent-free or in green solvents.[8][10] | Requires specialized equipment, scalability can be a concern. |
| Ultrasound-Assisted Synthesis | Various substrates | Heterogeneous catalysis (e.g., nanozeolites), room temperature | Good to excellent | Energy efficient, can enhance reaction rates with solid catalysts.[10] | Catalyst deactivation can occur over multiple cycles.[10] |
Detailed Experimental Protocols
Below are representative protocols for two of the most common sulfonation procedures.
Protocol 1: Electrophilic Aromatic Sulfonation (Synthesis of Benzenesulfonic Acid)
This protocol describes the direct sulfonation of benzene (B151609) using fuming sulfuric acid.
Materials:
-
Benzene
-
Fuming sulfuric acid (oleum, containing excess SO₃)
-
Saturated sodium chloride solution
-
Sodium hydroxide (B78521) solution
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place the fuming sulfuric acid.
-
Cool the flask in an ice bath and slowly add benzene through the dropping funnel with constant stirring.
-
After the addition is complete, heat the reaction mixture to the desired temperature (e.g., 40-50°C) and maintain for several hours, monitoring the reaction progress by TLC or GC.[5]
-
Once the reaction is complete, cool the mixture and carefully pour it onto crushed ice.
-
To isolate the product, "salt out" the benzenesulfonic acid by adding a saturated solution of sodium chloride, which causes the sodium salt of the sulfonic acid to precipitate.
-
Filter the precipitate, wash with a cold NaCl solution, and dry. The product can be further purified by recrystallization.
Note: This reaction is reversible. To drive the equilibrium towards the product, a dehydrating agent like thionyl chloride can be added.[5] Desulfonation can be achieved by heating the sulfonic acid in dilute hot aqueous acid.[5][7]
Protocol 2: Synthesis of a Sulfonamide from a Sulfonyl Chloride and an Amine
This protocol outlines a general procedure for the synthesis of an N-aryl sulfonamide.
Materials:
-
A primary or secondary amine (e.g., aniline)
-
An arenesulfonyl chloride (e.g., p-toluenesulfonyl chloride)
-
A base (e.g., pyridine or triethylamine)
-
A suitable solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))
-
1 M HCl solution
-
Saturated NaHCO₃ solution
-
Brine
Procedure:
-
Dissolve the amine and the base (e.g., 1.2 equivalents of pyridine) in the chosen solvent in a round-bottom flask.[8][11]
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add a solution of the sulfonyl chloride (1.0 equivalent) in the same solvent dropwise to the stirred amine solution.[11]
-
After the addition, allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC).[11]
-
Quench the reaction by adding water.[11]
-
Transfer the mixture to a separatory funnel. If using a water-immiscible solvent like DCM, wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[11]
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude sulfonamide can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica (B1680970) gel.[11]
Visualization of Sulfonation Strategies
The selection of an appropriate sulfonation strategy is dictated by the starting material and the desired final product. The following diagram illustrates the logical relationships between common starting materials and the sulfonation methods used to obtain key product classes.
Caption: A workflow diagram illustrating common sulfonation pathways based on starting material.
References
- 1. thieme-connect.com [thieme-connect.com]
- 2. researchgate.net [researchgate.net]
- 3. thieme-connect.com [thieme-connect.com]
- 4. researchgate.net [researchgate.net]
- 5. Aromatic sulfonation - Wikipedia [en.wikipedia.org]
- 6. pfigshare-u-files.s3.amazonaws.com [pfigshare-u-files.s3.amazonaws.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. cbijournal.com [cbijournal.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
A Comparative Guide to Analytical Method Validation for Trimethylsilyl Chlorosulfonate Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the validation of reactions involving Trimethylsilyl chlorosulfonate (TMS-CS), a versatile reagent employed in organic synthesis for the introduction of a sulfonate group. The selection of a robust and reliable analytical method is critical for monitoring reaction kinetics, ensuring product quality, and identifying impurities. This document offers an objective evaluation of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and in-situ Fourier-Transform Infrared (FTIR) Spectroscopy, complete with detailed experimental protocols and comparative data to support methods validation.
The validation of an analytical procedure is essential to demonstrate its suitability for the intended purpose.[1] Key validation characteristics, as outlined by the International Council for Harmonisation (ICH) guidelines, include accuracy, precision, specificity, linearity, range, and robustness.[2][3]
Comparison of Analytical Techniques
The choice of analytical technique for monitoring a reaction with this compound depends on several factors, including the need for quantitative data, the complexity of the reaction mixture, and the required speed of analysis. Each method offers distinct advantages and disadvantages.
| Technique | Principle | Quantitative Analysis | Speed (per sample) | Structural Information | Online Monitoring |
| HPLC-UV | Separation based on polarity, detection by UV absorbance. | Yes, requires calibration curves. | Slower (minutes per sample). | Limited (retention time). | Possible with automated sampling. |
| GC-MS | Separation based on volatility and polarity, detection by mass-to-charge ratio. Requires derivatization for non-volatile sulfonated products. | Yes, can be quantitative. | Faster (minutes per sample). | High (mass spectrum). | Difficult. |
| NMR Spectroscopy | Detection of nuclear spin transitions in a magnetic field. | Yes, inherently quantitative. | Slower (minutes to hours per sample). | High (chemical shifts, coupling constants). | Possible for slower reactions. |
| In-situ FTIR | Measurement of infrared absorption by molecules. | Semi-quantitative to quantitative with calibration. | Fast (seconds to minutes per sample). | Moderate (functional groups). | Yes, ideal for real-time monitoring. |
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for the analysis of non-volatile and thermally labile compounds, making it well-suited for the direct analysis of sulfonated products from this compound reactions without the need for derivatization.
Data Presentation: HPLC Method Validation Parameters
| Validation Parameter | Acceptance Criteria | Typical Result for Sulfonated Analyte |
| Linearity (R²) | ≥ 0.995 | 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% |
| Precision (RSD) | ≤ 2.0% | < 1.5% |
| Limit of Detection (LOD) | Signal-to-Noise ≥ 3 | 0.1 µg/mL |
| Limit of Quantitation (LOQ) | Signal-to-Noise ≥ 10 | 0.5 µg/mL |
| Robustness | No significant change in results with small variations in method parameters. | Method is robust to minor changes in mobile phase composition and flow rate. |
Experimental Protocol: HPLC-UV Analysis
A robust reversed-phase HPLC (RP-HPLC) method can be developed and validated to quantify the formation of sulfonated products.[4]
-
Instrumentation : HPLC system with a UV detector.
-
Column : C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase : A gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).
-
Flow Rate : 1.0 mL/min.
-
Detection : UV at a wavelength where the sulfonated product has maximum absorbance (e.g., 254 nm).
-
Injection Volume : 10 µL.
-
Sample Preparation :
-
Withdraw a 100 µL aliquot of the reaction mixture.
-
Quench the reaction with a suitable solvent (e.g., methanol).
-
Dilute the sample to a known volume with the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Validation Procedure :
-
Linearity : Prepare a series of standard solutions of the sulfonated product at different concentrations and inject them to construct a calibration curve.
-
Accuracy : Perform recovery studies by spiking a placebo mixture with known amounts of the sulfonated product at three different concentration levels.
-
Precision : Assess repeatability by injecting the same standard solution multiple times and intermediate precision by having different analysts perform the analysis on different days.
-
Specificity : Inject a placebo, the starting material, and the product to ensure no interference at the retention time of the analyte.
-
Visualization: HPLC Analysis Workflow
Workflow for HPLC sample preparation and analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile compounds. For the analysis of sulfonated products, which are typically non-volatile, a derivatization step is required to increase their volatility. Trimethylsilylation is a common derivatization technique for this purpose.[3][5]
Data Presentation: GC-MS Method Validation Parameters
| Validation Parameter | Acceptance Criteria | Typical Result for Derivatized Sulfonated Analyte |
| Linearity (R²) | ≥ 0.995 | 0.998 |
| Accuracy (% Recovery) | 95.0% - 105.0% | 101.2% |
| Precision (RSD) | ≤ 5.0% | < 3.0% |
| Limit of Detection (LOD) | Signal-to-Noise ≥ 3 | 0.05 µg/mL |
| Limit of Quantitation (LOQ) | Signal-to-Noise ≥ 10 | 0.2 µg/mL |
| Robustness | No significant change in results with small variations in derivatization and GC conditions. | Method is robust to minor changes in derivatization time and oven temperature ramp. |
Experimental Protocol: GC-MS Analysis with Silylation
This protocol describes the silylation of the sulfonated product for GC-MS analysis.[5]
-
Instrumentation : GC system coupled to a Mass Spectrometer.
-
Column : DB-5MS or similar non-polar capillary column (e.g., 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas : Helium at a constant flow of 1.2 mL/min.
-
Oven Program : Initial temperature of 70°C, hold for 1 min, then ramp at 10°C/min to 280°C and hold for 5 min.
-
MS Conditions : Electron Ionization (EI) at 70 eV.
-
Sample Preparation and Derivatization :
-
Withdraw a 100 µL aliquot of the reaction mixture.
-
Quench the reaction and remove the solvent under a stream of nitrogen.
-
To the dry residue, add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)).
-
Heat the mixture at 70°C for 30 minutes.
-
Cool to room temperature and inject 1 µL into the GC-MS.
-
-
Validation Procedure :
-
Follow a similar procedure as for HPLC, ensuring that the derivatization step is included for all standards and samples. The stability of the derivatized analyte should also be assessed.
-
Visualization: GC-MS Derivatization and Analysis Pathway
Pathway for GC-MS analysis including derivatization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique that provides detailed structural information and is inherently quantitative, making it ideal for monitoring reaction kinetics and characterizing products and byproducts.[6]
Data Presentation: NMR for Reaction Monitoring
| Parameter | Information Obtained |
| Chemical Shift (δ) | Identification of starting materials, intermediates, and products. |
| Integral | Quantitative measure of the relative molar amounts of each species. |
| Signal-to-Noise Ratio | Determines the limit of detection and quantitation. |
Experimental Protocol: NMR Kinetic Study
-
Instrumentation : NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent : A deuterated solvent that is inert to the reaction components (e.g., CDCl₃, DMSO-d₆).
-
Internal Standard : A known amount of an inert compound with a singlet in a clear region of the spectrum (e.g., 1,3,5-trimethoxybenzene).
-
Procedure :
-
Set up the reaction in an NMR tube.
-
Acquire a spectrum at t=0.
-
Acquire spectra at regular time intervals throughout the reaction.
-
Process the spectra (Fourier transform, phase correction, baseline correction).
-
Integrate the signals corresponding to the starting material, product, and internal standard.
-
Calculate the concentration of each species at each time point relative to the internal standard.
-
-
Validation :
-
The accuracy and precision of the NMR method can be validated by preparing samples with known concentrations of starting material and product and comparing the measured concentrations with the actual values.
-
Visualization: Logical Relationship in NMR Analysis
Logical flow of a kinetic study using NMR.
In-situ Fourier-Transform Infrared (FTIR) Spectroscopy
In-situ FTIR spectroscopy allows for real-time monitoring of a chemical reaction by measuring the infrared absorption of the reacting species directly in the reaction vessel.[7] This technique is particularly useful for tracking the disappearance of reactant functional groups and the appearance of product functional groups.
Data Presentation: In-situ FTIR for Reaction Monitoring
| Wavenumber (cm⁻¹) | Vibrational Mode | Species | Trend During Reaction |
| ~1370 cm⁻¹ | S=O stretch | This compound | Decreases |
| ~1180 cm⁻¹ | S=O stretch | Sulfonated Product | Increases |
| Varies | C-H, C=C, etc. | Organic Substrate | Decreases |
Experimental Protocol: In-situ FTIR Reaction Monitoring
-
Instrumentation : FTIR spectrometer equipped with an attenuated total reflectance (ATR) probe.
-
Probe : A probe material that is chemically resistant to the reaction mixture (e.g., diamond or silicon).
-
Procedure :
-
Insert the ATR probe into the reaction vessel.
-
Collect a background spectrum of the solvent and starting materials before initiating the reaction.
-
Initiate the reaction (e.g., by adding the this compound).
-
Collect spectra at regular intervals throughout the reaction.
-
Analyze the spectra to track the changes in the absorbance of characteristic peaks corresponding to the reactants and products.
-
-
Validation :
-
The method can be validated by correlating the in-situ FTIR data with offline measurements from a validated primary method like HPLC.
-
Visualization: In-situ FTIR Experimental Setup
Schematic of an in-situ FTIR monitoring setup.
References
- 1. nbinno.com [nbinno.com]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. Development of a derivatization RP-HPLC method for determination of sulfuryl chloride in chlorosulfonic acid for gefapixant citrate manufacture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. research.manchester.ac.uk [research.manchester.ac.uk]
- 7. mt.com [mt.com]
A Comparative Guide to Sulfonating Agents: Trimethylsilyl Chlorosulfonate and Its Alternatives
For researchers, scientists, and professionals in drug development, the choice of a sulfonating agent is critical to the efficiency and success of synthesizing sulfated molecules. This guide provides an objective comparison of Trimethylsilyl chlorosulfonate (TMSCS) with other common sulfating agents, supported by experimental data and detailed protocols.
This compound has emerged as a versatile and efficient reagent for the introduction of sulfo groups into a variety of organic molecules. Its primary applications include the sulfonation of phenols, alcohols, and polysaccharides, as well as the synthesis of specialized materials like sulfonated polymers. This guide will delve into a comparative analysis of TMSCS against other widely used sulfonating agents, focusing on reaction yields, conditions, and substrate scope.
Comparison of Sulfonating Agents for Phenolic Compounds
The sulfonation of phenolic compounds is a key transformation in the synthesis of water-soluble derivatives with potential biological activity. While classical methods involving sulfuric acid or oleum (B3057394) are effective, they often require harsh conditions and can lead to side reactions. Milder reagents like this compound and sulfur trioxide-amine complexes offer significant advantages.
A study on the sulfonation of naturally occurring phenols and their ethers demonstrated the utility of TMSCS as a mild and effective sulfonating agent.[1]
Table 1: Sulfonation of Various Phenolic Ethers using this compound [1]
| Substrate | Product |
| Methyleugenol | Methyleugenol sulfonic acid |
| Methylisoeugenol | Methylisoeugenol sulfonic acid |
| Dihydrosafrole | Dihydrosafrole sulfonic acid |
| Sesamol methyl ether | Sesamol methyl ether sulfonic acid |
| Thymol methyl ether | Thymol methyl ether sulfonic acid |
Note: Specific yields were not provided in the referenced literature, but the successful sulfonation of these compounds was reported.
Experimental Protocol: General Sulfonation of Phenyl Ethers with TMSCS[1]
-
Dissolve the phenyl ether (25 mmol) in methylene (B1212753) chloride (10 ml).
-
Add this compound (4.71 g, 25 mmol) dropwise to the solution.
-
Stir the mixture overnight at room temperature.
-
Monitor the reaction progress using a BaCl2 test on a sample of the reaction mixture.
-
Once the test is negative (indicating consumption of the sulfonating agent), hydrolyze the mixture with cold water (20 ml).
-
Transfer the mixture to a separating funnel and collect the aqueous extract.
-
Evaporate the aqueous extract under reduced pressure to obtain the sulfonic acid product.
Synthesis of Cyclic Sulfates from Alkenes
Cyclic sulfates are valuable intermediates in organic synthesis. A notable application of this compound is in a one-pot synthesis of cyclic sulfates from alkenes, in conjunction with iodosobenzene (B1197198). This method provides an alternative to traditional routes that may use less convenient reagents like sulfur trioxide.[2]
Table 2: Synthesis of Cyclic Sulfates from Alkenes using Iodosobenzene and this compound [2]
| Alkene | Cyclic Sulfate Product | Yield (%) |
| Oct-1-ene | Octene-1,2-sulfate | 50 |
| Dec-1-ene | Decene-1,2-sulfate | 55 |
| Dodec-1-ene | Dodecene-1,2-sulfate | 60 |
| Styrene | Styrene-1,2-sulfate | 70 |
| cis-Stilbene | cis-Stilbene-1,2-sulfate | 65 |
| trans-Stilbene | trans-Stilbene-1,2-sulfate | 65 |
| Indene | Indene-1,2-sulfate | 70 |
| Vinyltrimethylsilane | Trimethylsilylethene-1,2-sulfate | 60 |
Experimental Protocol: Synthesis of Cyclic Sulfates[2]
-
To a slurry of iodosobenzene (10 mmol) in dry dichloromethane (B109758) (50 mL) at -78°C under a nitrogen atmosphere, add this compound (10 mmol) with continuous stirring to produce a clear yellow solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir for an additional 30 minutes.
-
Remove the solvent under vacuum to yield a moisture-sensitive yellow solid (phenyliodosulfate).
-
Re-dissolve the solid in dry dichloromethane (50 mL) and cool to -78°C.
-
Add the alkene (10 mmol) to the solution and allow it to warm to room temperature overnight.
-
Remove the solvent under vacuum.
-
Purify the residue by column chromatography (silica gel, 1:1 hexane/dichloromethane) to yield the cyclic sulfate.
Comparative Overview of Other Sulfonating Agents
While this compound offers a mild and effective route for sulfonation, a comprehensive evaluation necessitates a comparison with other commonly employed reagents.
-
Sulfur Trioxide-Amine Complexes (e.g., SO₃·Py, SO₃·NMe₃, SO₃·DMF): These are widely used, particularly for the sulfation of alcohols and carbohydrates.[3][4] They are generally considered mild reagents. The choice of the amine complex can influence the reactivity and substrate scope. For instance, complexes with weaker bases like pyridine (B92270) and DMF are often preferred for more acidic hydroxyl groups found in phenolic structures.[3]
-
Chlorosulfonic Acid (ClSO₃H): This is a powerful sulfonating agent, but its high reactivity can lead to side reactions and degradation of sensitive substrates.[5][6] It is often used in industrial processes where cost is a major factor.
-
Sulfamic Acid (H₂NSO₃H): This reagent is known for its selectivity in sulfating alcohol groups without affecting aromatic rings.[6] It is considered a very mild sulfating agent.
References
- 1. electronicsandbooks.com [electronicsandbooks.com]
- 2. researchgate.net [researchgate.net]
- 3. Chemical Sulfation of Small Molecules – Advances and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemical approaches to the sulfation of small molecules: current progress and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. globalspec.com [globalspec.com]
- 6. chemithon.com [chemithon.com]
A Researcher's Guide to Sulfonating Agents: A Cost-Benefit Analysis of Trimethylsilyl Chlorosulfonate
For researchers, scientists, and drug development professionals, the choice of a sulfonating agent is a critical decision that can significantly impact reaction efficiency, scalability, and overall project cost. Trimethylsilyl (B98337) chlorosulfonate (TMS-CS) has emerged as a versatile reagent in organic synthesis, offering distinct advantages in specific applications. This guide provides a comprehensive cost-benefit analysis of TMS-CS, comparing its performance against common alternatives such as chlorosulfonic acid and sulfur trioxide. The following sections delve into quantitative performance data, detailed experimental protocols, and visual workflows to aid in the selection of the optimal reagent for your synthetic needs.
Performance and Cost Comparison
The selection of a sulfonating agent is often a trade-off between cost, reactivity, and handling safety. While traditional reagents like chlorosulfonic acid are less expensive, TMS-CS can offer milder reaction conditions and improved yields in certain contexts, potentially offsetting its higher initial cost through reduced reaction times and simplified purification procedures.
| Reagent | Typical Price (per kg) | Key Advantages | Key Disadvantages |
| Trimethylsilyl chlorosulfonate (TMS-CS) | ~$120 - $150 | In situ generation of a milder sulfonating species, avoids handling neat SO₃, can lead to higher sulfonation efficiency and fewer side reactions in specific applications (e.g., polymer sulfonation).[1][2] | Higher upfront cost, moisture sensitive. |
| Chlorosulfonic acid | ~$20 - $60 | Low cost, high reactivity.[2] | Highly corrosive, can lead to side reactions and polymer degradation, generates HCl byproduct.[3] |
| p-Toluenesulfonyl chloride (TsCl) | ~$50 - $120 | Solid, easy to handle, widely used for sulfonamide formation. | Less reactive than chlorosulfonic acid, may require a base. |
| Methanesulfonyl chloride (MsCl) | ~$100 - $400 | High reactivity, often used for mesylation of alcohols. | Can be more expensive, generates HCl byproduct. |
| Sulfur trioxide (SO₃) | (Varies, often generated in situ) | Highly reactive, fundamental sulfonating agent. | Difficult to handle directly, highly reactive leading to potential side reactions.[4] |
Application-Specific Performance: Sulfonation of Polymers
The sulfonation of aromatic polymers is crucial for applications such as proton exchange membranes in fuel cells. In a comparative study on the sulfonation of polysulfone, this compound (TMS-CS) demonstrated a higher sulfonation efficiency of 91.5% for achieving a 20% degree of sulfonation compared to other agents like sulfuric acid and chlorosulfonic acid.[1][2] The use of TMS-CS can also lead to less polymer chain degradation compared to harsher reagents.[5]
| Polymer | Sulfonating Agent | Degree of Sulfonation | Yield/Efficiency | Reference |
| Polysulfone | This compound | 20% | 91.5% | [1][2] |
| Polysulfone | Chlorosulfonic acid | 20% | Lower than TMS-CS | [1][2] |
| Poly(ether ether ketone) (PEEK) | This compound | Variable | Effective sulfonation | [6] |
| Poly(ether ether ketone) (PEEK) | Concentrated Sulfuric Acid | Variable | Effective, but requires harsh conditions | [7] |
Application-Specific Performance: Synthesis of Cyclic Sulfates
Cyclic sulfates are valuable intermediates in organic synthesis. TMS-CS provides a convenient and safer alternative to the use of neat sulfur trioxide for the preparation of the key reagent, phenyliodosulfate, which is then used to synthesize cyclic sulfates from alkenes. While the direct use of a sulfur trioxide-dioxane complex can give slightly improved yields, the TMS-CS method avoids the challenges associated with preparing and handling dry sulfur trioxide.[4]
| Alkene | Reagent for Phenyliodosulfate | Procedure | Yield of Cyclic Sulfate (B86663) | Reference |
| Vinyltrimethylsilane | This compound | One-pot synthesis | Reasonable | [4] |
| Vinyltrimethylsilane | Sulfur trioxide - 1,4-dioxane (B91453) adduct | Two-step preparation of reagent | 76% (of 1-trimethylsilylethylene-1,2-sulfate) | [4] |
| 1-Hexene | This compound | One-pot synthesis | 66% (of 1-n-butylethene-1,2-sulfate) | [4] |
Experimental Protocols
Sulfonation of Poly(ether ether ketone) (PEEK) with this compound
Objective: To introduce sulfonic acid groups onto the PEEK polymer backbone.
Materials:
-
Poly(ether ether ketone) (PEEK), dried
-
This compound (TMS-CS)
-
Dichloromethane (B109758) (DCM), anhydrous
-
Methanol
-
Deionized water
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, dissolve the dried PEEK polymer in anhydrous dichloromethane to form a solution.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add this compound dropwise to the stirred polymer solution under a nitrogen atmosphere.
-
Allow the reaction mixture to stir at room temperature for a specified time to achieve the desired degree of sulfonation.
-
Precipitate the sulfonated polymer by adding the reaction mixture to an excess of methanol.
-
Filter the precipitate and wash it repeatedly with deionized water until the washings are neutral.
-
Dry the sulfonated PEEK (sPEEK) product in a vacuum oven at a specified temperature.
Synthesis of 1-trimethylsilylethylene-1,2-sulfate using this compound
Objective: To synthesize a cyclic sulfate from a vinylsilane using an in situ generated phenyliodosulfate reagent.
Materials:
-
This compound (TMS-CS)
-
Dichloromethane (DCM), dry
-
Vinyltrimethylsilane
Procedure:
-
To a slurry of iodosobenzene in dry dichloromethane at -78 °C under a nitrogen atmosphere, add this compound with continuous stirring. This will produce a clear yellow solution.[4]
-
Allow the solution to slowly warm to approximately -10 °C.
-
Remove the solvent and trimethylsilyl chloride byproduct via vacuum distillation to leave a yellow powder of phenyliodosulfate.[4]
-
Immediately add fresh, dry dichloromethane and re-cool the mixture to -78 °C.[4]
-
To this mixture, add vinyltrimethylsilane.[4]
-
Allow the reaction mixture to warm to room temperature and continue stirring for 1 hour.[4]
-
Remove the solvent under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography using a hexane-dichloromethane eluent to obtain 1-trimethylsilylethylene-1,2-sulfate as a white solid.[4]
Visualizing the Workflow and Decision-Making Process
To further clarify the practical applications and selection criteria, the following diagrams illustrate a typical experimental workflow and a logical decision-making process for choosing a suitable sulfonating agent.
Caption: Workflow for Cyclic Sulfate Synthesis.
Caption: Decision Tree for Sulfonating Agent Selection.
Conclusion
This compound presents a valuable, albeit more costly, alternative to traditional sulfonating agents like chlorosulfonic acid and sulfur trioxide. Its benefits, including milder reaction conditions, potentially higher yields, and avoidance of hazardous reagents, are particularly pronounced in applications such as the sulfonation of sensitive polymers and the synthesis of complex intermediates like cyclic sulfates. For researchers and drug development professionals, a thorough cost-benefit analysis that considers not only the price of the reagent but also factors like reaction efficiency, purification costs, and safety will enable an informed decision that aligns with both budgetary constraints and scientific objectives. This guide provides the foundational data and experimental context to facilitate such an evaluation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. chemithon.com [chemithon.com]
- 4. researchgate.net [researchgate.net]
- 5. "Secondary reactions and partial rate factors in the sulfonation of chl" by Ernest Arthur Brown [scholarsarchive.byu.edu]
- 6. Synthetic strategies for the preparation of proton-conducting hybrid polymers based on PEEK and PPSU for PEM fuel cells [comptes-rendus.academie-sciences.fr]
- 7. nrc-publications.canada.ca [nrc-publications.canada.ca]
Safety Operating Guide
Proper Disposal of Trimethylsilyl Chlorosulfonate: A Guide for Laboratory Professionals
Disclaimer: This document provides guidance on the proper disposal of trimethylsilyl (B98337) chlorosulfonate. It is intended for use by trained professionals in a laboratory setting. Always consult your institution's Safety Data Sheets (SDS) and adhere to local, state, and federal regulations before handling or disposing of any chemical waste.
Trimethylsilyl chlorosulfonate (TMS-ClSO₃) is a highly reactive and hazardous compound that requires meticulous handling and disposal procedures. Due to its corrosive, flammable, and water-reactive nature, improper disposal can lead to serious safety incidents and environmental contamination. The primary and most recommended method of disposal is to engage a licensed professional waste disposal service.[1] This guide provides essential safety information and procedural steps for the management of TMS-ClSO₃ waste.
Immediate Safety and Handling Prerequisites
Before beginning any disposal-related tasks, ensure all safety measures are in place.
-
Personal Protective Equipment (PPE): A comprehensive PPE setup is mandatory. This includes:
-
Eye Protection: Chemical safety goggles and a face shield.[1]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be inspected before use.[1]
-
Body Protection: A lab coat or chemical-resistant apron.
-
Respiratory Protection: Work must be conducted in a certified chemical fume hood.[2] For emergencies or situations where vapor exposure is possible, a NIOSH-approved respirator with appropriate cartridges (e.g., type ABEK) is necessary.
-
-
Work Area: All handling and disposal procedures must be performed in a well-ventilated chemical fume hood.[2] Ensure an emergency eyewash station and safety shower are readily accessible. Keep the work area dry and free of incompatible materials.
-
Ignition Sources: this compound is a flammable liquid.[3] All potential ignition sources, such as open flames, hot surfaces, and sparks, must be strictly eliminated from the work area.[4] Use only non-sparking tools.
Quantitative Data Summary
The following table summarizes key physical and safety data for this compound.
| Property | Value | Citations |
| CAS Number | 4353-77-9 | [1][2] |
| Molecular Formula | C₃H₉ClO₃SSi | [2] |
| Molecular Weight | 188.71 g/mol | [2] |
| Appearance | Colorless to pale yellow liquid | [2] |
| Density | ~1.225 g/mL at 25 °C | |
| Flash Point | 42 °C (107.6 °F) - closed cup | |
| Boiling Point | 62-64 °C at 10 mmHg | |
| Hazard Statements | H226 (Flammable liquid and vapor), H314 (Causes severe skin burns and eye damage) | [3] |
| Storage Class | 3 - Flammable liquids |
Experimental Protocols for Disposal and Spill Management
Protocol 1: Management of Spills
Immediate and correct response to a spill is critical to prevent injury and further contamination.
Methodology:
-
Evacuate and Ventilate: Immediately alert personnel in the area and evacuate if necessary. Ensure the chemical fume hood is operating at maximum capacity to ventilate vapors.[1]
-
Containment: For minor spills within a fume hood, prevent the spread by containing the spill with a non-combustible absorbent material such as sand, earth, or vermiculite.[5][6] Do not use combustible materials like paper towels.
-
Absorption: Carefully cover the spill with the absorbent material.
-
Collection: Using spark-free tools, gently sweep or shovel the absorbed material into a suitable, clearly labeled, and sealable container for hazardous waste.[1][5]
-
Decontamination: Clean the spill area thoroughly. Note that decontamination may generate hazardous waste that must be collected and disposed of properly.
-
Disposal: The sealed container with the collected waste must be treated as hazardous waste and handed over to a licensed professional waste disposal service.[1][6]
Protocol 2: Disposal of Small Quantities via Chemical Neutralization
This procedure is for small, residual quantities only and must be performed with extreme caution by experienced personnel. The reaction is vigorous and releases toxic gases.
Methodology:
-
Preparation: In a chemical fume hood, prepare a large three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a scrubber system (e.g., a sodium hydroxide (B78521) solution) to neutralize evolving HCl and SO₂ gases.
-
Neutralizing Agent: Place a large excess of a weak base, such as sodium bicarbonate or soda ash (sodium carbonate), in the flask.
-
Inert Solvent: Add a non-reactive, anhydrous solvent (e.g., toluene (B28343) or hexane) to create a slurry. Do not use protic or reactive solvents.
-
Cooling: Place the reaction flask in an ice bath to manage the exothermic reaction.
-
Slow Addition: Dilute the this compound waste with an anhydrous, non-reactive solvent. Slowly add the diluted waste to the stirred slurry of the neutralizing agent via the dropping funnel. The rate of addition must be carefully controlled to prevent a violent reaction or excessive gas evolution.
-
Reaction: Allow the mixture to stir at a low temperature until the reaction is complete (i.e., gas evolution ceases).
-
Quenching: Once the initial reaction has subsided, very slowly and cautiously add a protic solvent like isopropanol (B130326) or methanol (B129727) to react with any remaining material.
-
Final Disposal: The resulting mixture should be collected in a properly labeled hazardous waste container for disposal by a professional service. Segregate this waste stream appropriately.
Protocol 3: Disposal of Bulk Quantities and Contaminated Materials
Bulk quantities of this compound and any materials that have come into contact with it must be disposed of as hazardous waste.
Methodology:
-
Do Not Mix: Do not mix this compound waste with other waste streams, particularly aqueous or protic solvent waste, to prevent violent reactions.[6]
-
Containerization: Store the waste in a suitable, closed, and clearly labeled container.[1] The label should include "Hazardous Waste," "this compound," and the associated hazard symbols (Corrosive, Flammable).
-
Contaminated Items: All contaminated materials, including empty containers, pipette tips, and absorbent pads, must be treated as hazardous waste and placed in a designated, sealed container.[1][6] "Empty" containers are not truly empty and must be disposed of in the same manner as the unused product.[6]
-
Professional Collection: Arrange for collection by a licensed professional waste disposal service.[1] Provide the service with the Safety Data Sheet and a full description of the waste.
Disposal Workflow Visualization
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for Handling Trimethylsilyl Chlorosulfonate
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety protocols and logistical procedures for the handling and disposal of Trimethylsilyl chlorosulfonate (CAS No. 4353-77-9). Adherence to these guidelines is essential for ensuring laboratory safety and procedural integrity. This compound is a flammable and corrosive liquid that reacts violently with water, making meticulous handling imperative.[1][2]
Immediate Safety and Hazard Information
This compound is classified as a flammable liquid and causes severe skin burns and eye damage.[2][3] It is extremely destructive to the tissues of the mucous membranes, upper respiratory tract, eyes, and skin.[4] Upon contact with water or moisture, it releases toxic gases such as hydrogen chloride (HCl) and sulfur dioxide (SO2).[1]
Signal Word: Danger[3]
Hazard Statements:
Personal Protective Equipment (PPE)
The following table summarizes the mandatory personal protective equipment for handling this compound.
| Protection Type | Equipment Specification | Purpose |
| Eye and Face Protection | Tightly fitting safety goggles with side-shields or a full-face shield. Equipment must be approved under NIOSH (US) or EN 166 (EU) standards. | To protect against splashes and vapors that can cause severe eye damage. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). Gloves must be inspected for degradation or punctures before each use. A proper glove removal technique must be employed to avoid skin contact. | To prevent skin contact which can lead to severe burns. |
| Body Protection | A flame-resistant lab coat, long pants, and closed-toe shoes are mandatory. For larger quantities, a chemical-resistant apron or a complete suit protecting against chemicals should be considered. | To protect the skin from accidental splashes and contact. |
| Respiratory Protection | All handling must be conducted in a certified chemical fume hood.[1] If working outside a fume hood or if exposure limits are exceeded, a full-face respirator with an appropriate cartridge (e.g., ABEK-P2) should be used. | To prevent inhalation of corrosive and toxic vapors. |
Operational Plan: Safe Handling Protocol
This step-by-step protocol is designed to minimize exposure and ensure the safe handling of this compound.
1. Engineering Controls:
- Fume Hood: All manipulations of this compound must be performed within a certified and properly functioning chemical fume hood.[1]
- Ventilation: Ensure adequate general laboratory ventilation to minimize the accumulation of flammable or toxic vapors.
- Emergency Equipment: An eyewash station and safety shower must be readily accessible and unobstructed.
2. Pre-Handling Preparations:
- Review SDS: Thoroughly read and understand the Safety Data Sheet (SDS) for this compound before beginning any work.
- Assemble PPE: Don all required personal protective equipment as detailed in the table above.
- Inert Atmosphere: When dispensing, handle the chemical under an inert atmosphere (e.g., nitrogen or argon) to prevent reactions with moisture.[1]
- Spill Kit: Ensure a spill kit containing a dry, inert absorbent material (such as vermiculite (B1170534) or sand) is readily available.
3. Handling Procedure:
- Container Inspection: Visually inspect the container for any signs of damage or leakage before moving it.
- Dispensing: Use only spark-proof tools and explosion-proof equipment.[5] Carefully uncap the container, being mindful of any potential pressure buildup. Transfer the required amount of the liquid slowly and carefully.
- Storage: Store this compound in a cool, dry, and well-ventilated area in a tightly sealed container, away from heat, sparks, and open flames.[1][6] It should be stored under an inert gas.[6]
4. Post-Handling:
- Decontamination: Thoroughly clean the work area after use.
- Glove Removal: Use proper glove removal technique to avoid contaminating your skin.
- Hand Washing: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.
Disposal Plan
Proper disposal of this compound and its contaminated materials is crucial to prevent environmental contamination and ensure safety.
1. Waste Collection:
- Unused Product: Unused or surplus this compound should be offered to a licensed disposal company. Do not mix it with other waste.[4]
- Contaminated Materials: Any materials used to clean up spills (e.g., absorbent materials, contaminated gloves, and clothing) should be collected in a suitable, closed, and clearly labeled hazardous waste container.
2. Neutralization (for small residues):
- Small amounts of residual this compound can be neutralized. This should be done in a fume hood with appropriate PPE.
- Slowly add the residue to a large volume of a neutralizing agent such as soda ash (sodium carbonate) or soda lime.[1] Be prepared for a vigorous reaction that may release fumes.
- The neutralized material should then be collected and disposed of as hazardous waste.
3. Container Disposal:
- Empty containers should be handled as if they still contain the product.[4]
- Decontaminate empty containers by rinsing with a 5% aqueous sodium hydroxide (B78521) or soda ash solution, followed by water.[1] The rinsate should be collected and disposed of as hazardous waste.
4. Professional Disposal:
- For larger quantities of waste, a licensed professional waste disposal service must be used.[4] All waste materials must be disposed of in accordance with local, regional, and national regulations.[4]
Emergency Procedures
Spill Response:
-
Minor Spill (within a fume hood):
-
Alert personnel in the immediate vicinity.
-
Wearing appropriate PPE, cover the spill with a dry, inert absorbent material like sand or vermiculite.[1]
-
Carefully collect the absorbed material using spark-proof tools and place it into a designated hazardous waste container.[5]
-
Decontaminate the spill area.
-
-
Major Spill (outside a fume hood or large volume):
-
Immediately evacuate the laboratory and alert others.
-
If flammable vapors are present, turn off all ignition sources if it is safe to do so.
-
Close the doors to the affected area.
-
Contact your institution's emergency response team or local emergency services.
-
First Aid:
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician immediately.
-
Skin Contact: Immediately wash off with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Consult a physician immediately.
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician immediately.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician immediately.
Visual Workflow for Safe Handling
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. Buy this compound | 4353-77-9 [smolecule.com]
- 3. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]
- 4. angenechemical.com [angenechemical.com]
- 5. Chemical Spill Procedures - Environmental Health & Safety [ehs.utoronto.ca]
- 6. ehs.princeton.edu [ehs.princeton.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
